3-Methylchromone
Description
Propriétés
IUPAC Name |
3-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJKIHHNDMEBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057845 | |
| Record name | Methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-90-5 | |
| Record name | 3-Methylchromone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylchromone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylchromone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLCHROMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0091KAAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Methylchromone fundamental properties
An In-depth Technical Guide on the Core Properties of 3-Methylchromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound belonging to the chromone family, which is a common scaffold in many natural products and pharmacologically active molecules.[1][2] The chromone core is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, reactivity, and biological significance. Detailed experimental protocols and visual representations of synthetic and signaling pathways are included to support researchers in their exploration of this versatile compound.
Fundamental Properties
This compound, also known as 3-Methyl-4H-1-benzopyran-4-one, is a solid at room temperature. Its core structure consists of a benzene ring fused to a γ-pyrone ring, with a methyl group at the 3-position.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈O₂ | |
| Molecular Weight | 160.17 g/mol | |
| CAS Number | 85-90-5 | |
| Appearance | Solid | |
| Melting Point | 68-73 °C | |
| IUPAC Name | 3-methylchromen-4-one | |
| Synonyms | 3-Methyl-4H-1-benzopyran-4-one, Tricromyl, Metilcromona |
Structural Information
The structural representation and identifiers for this compound are provided in Table 2.
| Identifier | Value | Reference(s) |
| SMILES | CC1=COC2=CC=CC=C2C1=O | |
| InChI | InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |
| InChIKey | ABJKIHHNDMEBNA-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of chromones can be achieved through several established methods, including the Kostanecki-Robinson reaction, Baker-Venkataraman rearrangement, and Simonis reaction. The Kostanecki-Robinson reaction is a widely used method for the synthesis of chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides.
General Synthesis Workflow: Kostanecki-Robinson Reaction
The following diagram illustrates the general workflow for the synthesis of a this compound derivative via the Kostanecki-Robinson reaction.
Caption: General workflow for the Kostanecki-Robinson synthesis of 3-methylchromones.
Detailed Experimental Protocol: Synthesis of 7-hydroxy-4,5-dimethyl-3-methylchromone (a representative this compound derivative)
This protocol is adapted from the Kostanecki-Robinson reaction methodology.
Materials:
-
2,4-dihydroxy-5-methylacetophenone
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ice water
-
Ethanol
Procedure:
-
A mixture of 2,4-dihydroxy-5-methylacetophenone (0.03 mol), anhydrous sodium acetate (0.06 mol), and acetic anhydride (15 mL) is placed in a round-bottom flask.
-
The flask is heated in an oil bath at 180-190 °C for 8-10 hours.
-
The hot reaction mixture is then carefully poured into ice water.
-
The solid that separates is collected by filtration and washed with water.
-
The crude product is boiled with water for 15 minutes to hydrolyze any unreacted anhydride and O-acetylated byproducts.
-
The solid is again collected by filtration.
-
The final product is purified by recrystallization from ethanol.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| Technique | Key Observations | Reference(s) |
| GC-MS | Molecular Ion (M⁺): m/z = 160 |
Infrared (IR) Spectroscopy
The IR spectrum of a chromone derivative typically shows characteristic absorption bands for the carbonyl group and the aromatic ring. For the related compound, chromone-3-carboxylic acid, the C=O stretching vibration is observed in the region of 1350-1375 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ketone) | ~1630-1650 |
| C=C (aromatic) | ~1450-1600 |
| C-O-C (ether) | ~1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: SpectraBase provides ¹³C NMR data for this compound in CDCl₃. Key expected signals include:
-
C=O: ~170-180 ppm
-
Aromatic/Vinyl carbons: ~110-160 ppm
-
Methyl carbon: ~10-20 ppm
¹H NMR: Based on the structure, the following proton signals are expected:
-
Aromatic protons: ~7.0-8.5 ppm (multiplets)
-
Vinyl proton (H-2): ~7.5-8.0 ppm (singlet)
-
Methyl protons: ~2.0-2.5 ppm (singlet)
Reactivity
The reactivity of the chromone ring is influenced by the electron-withdrawing effect of the carbonyl group, making the C-2 and C-4 positions susceptible to nucleophilic attack. Much of the detailed research on chromone reactivity has been conducted on derivatives such as 3-formylchromone.
-
Nucleophilic Addition: The C-2 position of the γ-pyrone ring can undergo nucleophilic attack, often leading to ring-opening reactions.
-
Condensation Reactions: In derivatives with a formyl group at the C-3 position, this aldehyde is highly reactive towards condensation with active methylene compounds.
-
Reactions of the Methyl Group: The methyl group at the C-3 position is generally less reactive but can potentially undergo reactions under specific conditions, although this is less documented than the reactivity of the chromone core.
Biological Activity and Applications
The chromone scaffold is a key component in many biologically active compounds. While specific biological activities for this compound are not extensively documented, the broader family of chromones has shown significant therapeutic potential.
General Biological Activities of Chromones
Chromone derivatives have been reported to exhibit a wide range of pharmacological effects, including:
-
Anti-inflammatory
-
Anticancer
-
Antiviral
-
Antimicrobial
-
Antioxidant
Signaling Pathway Modulation by a Related Chromone
While a specific signaling pathway for this compound has not been identified in the provided search results, the closely related compound, 3-formylchromone (3FC), has been shown to be a potent inhibitor of the STAT3 signaling pathway in hepatocellular carcinoma (HCC). This serves as an important example of the potential mechanism of action for this class of compounds.
3FC downregulates the phosphorylation of STAT3, as well as the upstream kinases JAK1 and JAK2. This inhibition is mediated by the upregulation of the protein tyrosine phosphatase SHP-2. The suppression of the STAT3 pathway leads to the downregulation of various oncogenic proteins, inhibition of cancer cell migration and invasion, and induction of apoptosis.
The following diagram illustrates the inhibitory effect of 3-formylchromone on the STAT3 signaling pathway.
Caption: 3-Formylchromone inhibits the STAT3 pathway by upregulating SHP-2 phosphatase.
Safety Information
According to safety data, this compound is harmful if swallowed. It is classified as Acute Toxicity 4 (Oral). Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
Conclusion
This compound is a fundamental member of the chromone family with a well-defined chemical structure and properties. While detailed biological studies on this compound itself are limited, the broader class of chromones and its derivatives, such as 3-formylchromone, demonstrate significant potential in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. This guide provides a solid foundation for researchers interested in exploring the synthesis, characterization, and potential applications of this compound and its analogues. Further investigation into its specific biological activities and mechanisms of action is warranted.
References
An In-depth Technical Guide to 3-Methylchromone: Chemical Identity and Structure
This guide provides a foundational overview of 3-Methylchromone, a heterocyclic organic compound belonging to the chromone family. It is intended for researchers, scientists, and professionals in drug development who require precise chemical information for this molecule.
Chemical Structure and Nomenclature
The definitive identification of a chemical compound relies on its structure and systematic nomenclature. This compound is characterized by a benzopyran-4-one core with a methyl group substituted at the 3-position.
IUPAC Name: 3-methylchromen-4-one[1]
Synonyms: 3-Methyl-4H-1-benzopyran-4-one, 3-Methyl-4H-chromen-4-one
The chemical structure of this compound is depicted in the diagram below, illustrating the fusion of a benzene ring and a pyran-4-one ring, with the methyl substituent at the third carbon atom of the pyran ring.
Caption: 2D Chemical Structure of this compound.
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₂ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 85-90-5 | |
| InChI | 1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |
| InChIKey | ABJKIHHNDMEBNA-UHFFFAOYSA-N | |
| SMILES | CC1=COc2ccccc2C1=O | |
| Physical Form | Solid | |
| Melting Point | 68-73 °C |
References
An In-depth Technical Guide to the Synthesis of 3-Methylchromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-methylchromone (3-methyl-4H-chromen-4-one), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details direct and indirect synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction mechanisms.
Executive Summary
The synthesis of this compound can be broadly categorized into two main approaches: direct, one-pot syntheses from readily available precursors, and indirect, multi-step pathways often commencing with the synthesis of a 3-substituted chromone intermediate. This guide will explore the following key synthetic strategies:
-
Direct Synthesis:
-
Kostanecki-Robinson Reaction: A classical method involving the reaction of a 2'-hydroxyacetophenone with acetic anhydride and a base.
-
-
Indirect Synthesis via 3-Formylchromone:
-
Vilsmeier-Haack Formylation: Synthesis of the key intermediate, 3-formylchromone, from 2'-hydroxyacetophenone.
-
Reduction of 3-Formylchromone: Conversion of the formyl group to a methyl group via established reduction methods such as the Wolff-Kishner and Clemmensen reductions.
-
Quantitative data for these pathways are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate replication.
Direct Synthesis of this compound
The most direct approach to this compound involves the construction of the chromone ring and the introduction of the 3-methyl group in a single synthetic operation.
Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction is a well-established method for the synthesis of chromones from o-hydroxyaryl ketones and aliphatic acid anhydrides.[1][2] In the case of this compound, 2'-hydroxyacetophenone is reacted with acetic anhydride in the presence of a base, typically sodium acetate.[3][4]
The reaction proceeds through O-acylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form a hydroxydihydrochromone intermediate. Subsequent elimination of a water molecule yields the final this compound product.[1]
Figure 1: Kostanecki-Robinson synthesis of this compound.
Indirect Synthesis via 3-Formylchromone Intermediate
An alternative and widely utilized strategy involves the initial synthesis of 3-formylchromone, which is then converted to this compound.
Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of activated aromatic compounds. In this context, 2'-hydroxyacetophenone reacts with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to yield 3-formylchromone. This reaction provides high yields of the desired intermediate.
Figure 2: Vilsmeier-Haack synthesis of 3-formylchromone.
Reduction of 3-Formylchromone to this compound
The conversion of the 3-formyl group to a methyl group is a critical step in this indirect pathway. Two classical reduction methods are particularly well-suited for this transformation: the Wolff-Kishner reduction and the Clemmensen reduction.
The Wolff-Kishner reduction involves the deoxygenation of aldehydes and ketones under basic conditions. The reaction proceeds by forming a hydrazone intermediate from the reaction of the carbonyl compound with hydrazine hydrate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol. The driving force of the reaction is the irreversible formation of nitrogen gas.
Figure 3: Wolff-Kishner reduction of 3-formylchromone.
The Clemmensen reduction provides an alternative, acidic route to deoxygenate carbonyl groups. This method employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. The reaction is particularly effective for aryl-alkyl ketones and is complementary to the Wolff-Kishner reduction, especially for substrates that are sensitive to strong bases.
Figure 4: Clemmensen reduction of 3-formylchromone.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the discussed synthetic pathways. It is important to note that yields can vary depending on the specific reaction scale and purification methods employed.
| Synthesis Pathway | Starting Material(s) | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Kostanecki-Robinson | 2'-Hydroxyacetophenone, Acetic Anhydride | Sodium Acetate | - | 180-190 | 8-10 h | Moderate |
| Vilsmeier-Haack | 2'-Hydroxyacetophenone | POCl₃, DMF | DMF | 0 to RT | 12 h | 80-90 |
| Wolff-Kishner Reduction | 3-Formylchromone | Hydrazine Hydrate, KOH | Ethylene Glycol | 190-200 | 4-6 h | Good |
| Clemmensen Reduction | 3-Formylchromone | Zn(Hg), conc. HCl | Toluene/Water | Reflux | Several hours | Moderate |
Experimental Protocols
Direct Synthesis: Kostanecki-Robinson Reaction
Synthesis of this compound from 2'-Hydroxyacetophenone
-
A mixture of 2,4-dihydroxyacetophenone (5 g, 0.033 mol), anhydrous sodium acetate (5.4 g, 0.066 mol), and acetic anhydride (15 mL) is heated in an oil bath at 180-190 °C for 8-10 hours.
-
The hot reaction mixture is then poured into ice water.
-
The solid that separates is collected by filtration and washed with water.
-
The crude product is boiled with water for 15 minutes to hydrolyze any unreacted anhydride and O-acetylated byproducts.
-
The solid is again collected by filtration and recrystallized from ethanol to yield the purified this compound.
Indirect Synthesis
This protocol is a general procedure for the Vilsmeier-Haack formylation of 2'-hydroxyacetophenones.
-
In a round-bottom flask, cool dimethylformamide (DMF, 3 eq.) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2'-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude 3-formylchromone can be purified by recrystallization from a suitable solvent such as ethanol.
A. Wolff-Kishner Reduction
-
To a solution of 3-formylchromone (1 eq.) in diethylene glycol, add hydrazine monohydrate (20 eq.) and potassium hydroxide (KOH, 6 eq.).
-
Heat the resulting mixture to 110 °C for 1 hour.
-
Increase the temperature to 190-200 °C and continue heating for an additional 4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture to room temperature and quench by the addition of 1 M aqueous HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography or recrystallization to afford this compound.
B. Clemmensen Reduction
This is a general procedure for the Clemmensen reduction of aryl ketones.
-
Prepare zinc amalgam (Zn(Hg)) by adding mercury(II) chloride to granulated zinc in water, followed by decanting the aqueous solution.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add 3-formylchromone to the mixture.
-
Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain a strongly acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the chromone ring system and a singlet for the methyl group at the 3-position.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the olefinic carbons of the pyrone ring, the aromatic carbons, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1630-1650 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈O₂: 160.17 g/mol ).
Conclusion
This technical guide has outlined the principal synthetic pathways for the preparation of this compound. The direct Kostanecki-Robinson reaction offers a concise route, while the indirect method involving the Vilsmeier-Haack reaction followed by reduction provides a versatile alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups to the reaction conditions. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.
References
3-Methylchromone: A Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, history, and synthesis of 3-Methylchromone (also known as 3-Methyl-4H-1-benzopyran-4-one). While the initial synthesis of the broader chromone scaffold dates back to the early 20th century, this compound garnered significant attention in the mid-20th century for its therapeutic properties. This document details its historical development, established synthesis protocols, and spectroscopic characterization. Furthermore, it explores its known biological activity as a coronary vasodilator and proposes a likely signaling pathway based on established mechanisms of vasodilation. All quantitative data are presented in structured tables, and key experimental methodologies are described in detail.
Introduction
The chromone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] The name "chromone" was first proposed by Bloch and Kostaniecki in 1900.[1] One of the earliest methods for the synthesis of the basic chromone structure was developed by Heywang and Kostanecki, which involved the decarboxylation of chromone-2-carboxylic acid.[1][3] Among the vast family of chromone derivatives, this compound emerged as a compound of significant therapeutic interest.
Discovery and History
The precise first synthesis of this compound is not definitively documented in readily available literature. However, early investigations into chromone chemistry were conducted at the beginning of the 20th century by scientists such as S. Kostanecki. The first chromone compound to be used in its pure form in a clinical setting was Khellin, which was extracted from the seeds of the Ammi visnaga plant.
The development of this compound for therapeutic use is more clearly chronicled. A significant milestone in its history is the 1962 patent by the French pharmaceutical company Roussel-UCLAF, which detailed a novel and commercially viable process for its preparation. This patent identifies this compound as a compound used therapeutically as a coronary vasodilator. The patent also references an earlier synthesis method described by Mentzer in 1955, indicating that the compound was known in the scientific community prior to its large-scale production for medicinal purposes.
Synthesis of this compound
The synthesis of this compound has been approached through various methods, with the most common strategies involving the cyclization of a C6-C3-C6 backbone.
Synthesis from o-Hydroxypropiophenone
A well-established and industrially significant method for the synthesis of this compound involves the condensation of o-hydroxypropiophenone with a lower alkyl formate in the presence of a solid alkali metal alcoholate and a disubstituted amide. This method, detailed in the 1962 Roussel-UCLAF patent, offers a rapid reaction at low temperatures without the need for heating.
Experimental Protocol:
-
Materials:
-
o-Hydroxypropiophenone
-
Methyl formate
-
Sodium methoxide
-
Dimethylformamide (DMF)
-
Benzene (or other inert solvent)
-
Hydrochloric acid (for acidification)
-
Isopropanol (for recrystallization)
-
-
Procedure:
-
A suspension of sodium methoxide in a mixture of dimethylformamide and benzene is prepared in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
The suspension is cooled to a low temperature (e.g., 0-5 °C).
-
A solution of o-hydroxypropiophenone in benzene is added dropwise to the cooled suspension while maintaining the low temperature.
-
Methyl formate is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed at a low temperature for a specified period.
-
The reaction mixture is then poured into ice water and acidified with hydrochloric acid to precipitate the crude this compound.
-
The crude product is filtered, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as isopropanol, to yield pure this compound.
-
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound from o-hydroxypropiophenone.
Spectroscopic Characterization
The identity and purity of this compound can be confirmed using various spectroscopic techniques. The following data has been compiled from public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| 8.15 (dd, J=7.9, 1.6 Hz) | H-5 |
| 7.82 (s) | H-2 |
| 7.65 (ddd, J=8.6, 7.1, 1.7 Hz) | H-7 |
| 7.42 (d, J=8.4 Hz) | H-8 |
| 7.37 (t, J=7.5 Hz) | H-6 |
| 2.05 (s) | 3-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3070 | Aromatic C-H stretch |
| ~2925 | Methyl C-H stretch |
| ~1645 | C=O (ketone) stretch |
| ~1610, 1570, 1470 | Aromatic C=C stretch |
| ~1220 | C-O-C stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 160.05 | [M]⁺ (Molecular Ion) |
| 132.04 | [M - CO]⁺ |
| 131.03 | [M - CO - H]⁺ |
| 103.05 | [M - CO - H - CO]⁺ |
| 77.04 | [C₆H₅]⁺ |
Biological Activity and Signaling Pathway
Coronary Vasodilator Activity
This compound has been identified as a coronary vasodilator, a substance that widens the coronary arteries, thereby increasing blood flow to the heart muscle. This action can be beneficial in the treatment of conditions such as angina pectoris, where the heart muscle does not receive enough oxygen-rich blood.
Proposed Signaling Pathway
While the specific molecular targets and signaling pathway of this compound have not been extensively elucidated in published literature, its action as a coronary vasodilator suggests a likely mechanism involving the nitric oxide (NO) signaling pathway. This is a common mechanism for many vasodilator drugs.
The proposed pathway is as follows:
-
Stimulation of Nitric Oxide Synthase (NOS): this compound may directly or indirectly stimulate endothelial nitric oxide synthase (eNOS) in the endothelial cells lining the coronary arteries.
-
Nitric Oxide (NO) Production: eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).
-
Diffusion of NO: Being a small, lipophilic molecule, NO rapidly diffuses from the endothelial cells into the adjacent vascular smooth muscle cells.
-
Activation of Guanylate Cyclase: In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
Increased cGMP Levels: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Activation of Protein Kinase G (PKG): The elevated levels of cGMP activate cGMP-dependent protein kinase (PKG).
-
Smooth Muscle Relaxation: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains. This results in the relaxation of the vascular smooth muscle cells.
-
Vasodilation: The relaxation of the smooth muscle cells leads to the widening of the coronary arteries, resulting in increased blood flow.
Proposed Signaling Pathway Diagram:
Caption: Proposed signaling pathway for this compound-induced coronary vasodilation.
Note: The direct interaction of this compound with eNOS is speculative and requires experimental validation. This diagram represents a plausible mechanism based on its known pharmacological effect.
Conclusion
This compound is a synthetic chromone derivative with a notable history in medicinal chemistry, particularly for its application as a coronary vasodilator. While its initial discovery is not precisely documented, its synthesis and therapeutic use have been established since at least the mid-20th century. The synthesis from o-hydroxypropiophenone remains a key and efficient method for its preparation. Although the specific molecular interactions of this compound are not fully elucidated, its vasodilatory effects likely operate through the nitric oxide/cGMP signaling pathway, a common mechanism for such agents. Further research is warranted to fully characterize its biological targets and downstream effects, which could open new avenues for the development of more potent and selective chromone-based therapeutics.
References
Preliminary Biological Screening of 3-Methylchromone and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. Among its many derivatives, 3-methylchromone and related structures have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound and its analogues, focusing on their cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel pharmaceuticals.
Cytotoxic and Anticancer Activity
The evaluation of cytotoxicity is a critical first step in the identification of potential anticancer agents. Various derivatives of the this compound core have been assessed for their ability to inhibit the proliferation of a range of human cancer cell lines.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of selected this compound derivatives and related chromones against various cancer cell lines.
Table 1: Cytotoxic Activity of 3-Methylidenechroman-4-ones against Leukemia and Breast Cancer Cell Lines [1][2]
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 14d | HL-60 (Leukemia) | 1.46 ± 0.16 | Carboplatin | - |
| 14d | NALM-6 (Leukemia) | 0.50 ± 0.05 | Carboplatin | - |
| Various (14a–o) | MCF-7 (Breast) | Moderate to weak activity | Carboplatin | - |
Table 2: Cytotoxic Activity of Chromone Derivatives from Penicillium citrinum against Colon and Lung Cancer Cell Lines [3]
| Compound | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |
| Epiremisporine F (1) | HT-29 (Colon) | 44.77 ± 2.70 | 5-Fluorouracil | - |
| Epiremisporine G (2) | HT-29 (Colon) | 35.05 ± 3.76 | 5-Fluorouracil | - |
| Epiremisporine H (3) | HT-29 (Colon) | 21.17 ± 4.89 | 5-Fluorouracil | - |
| Epiremisporine F (1) | A549 (Lung) | 77.05 ± 2.57 | 5-Fluorouracil | - |
| Epiremisporine G (2) | A549 (Lung) | 52.30 ± 2.88 | 5-Fluorouracil | - |
| Epiremisporine H (3) | A549 (Lung) | 31.43 ± 3.01 | 5-Fluorouracil | - |
Table 3: Anticancer Activity of 3-Formylchromone Benzoylhydrazone Metal Complexes [4]
| Compound | Cell Line | Mean IC₅₀ (µM) |
| [Ag(fcbh)(PPh₃)] | MDA-MB231 (Breast) | 1.0 |
| [Ag(fcbh)(PPh₃)] | OVCAR-8 (Ovarian) | 0.87 |
Experimental Protocols
1.2.1. MTT Assay for Cytotoxicity [1]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HL-60, NALM-6, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-methylidenechroman-4-ones) for a specified incubation period (e.g., 48 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are incubated for a further 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
Visualization of Apoptosis Pathway
Some chromone derivatives induce apoptosis in cancer cells. The following diagram illustrates a generalized extrinsic apoptosis pathway that can be activated by cytotoxic compounds.
Caption: Generalized extrinsic apoptosis pathway initiated by a cytotoxic agent.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Chromone derivatives have been investigated for their potential to modulate inflammatory pathways.
Quantitative Data Summary
Table 4: Anti-inflammatory Activity of Chromone Derivatives
| Compound | Assay | Cell Line / Model | Endpoint | IC₅₀ / EC₅₀ (µM) | Reference |
| DCO-6 | LPS-induced NO, IL-1β, IL-6 production | RAW264.7 cells, mouse peritoneal macrophages | Inhibition of inflammatory mediators | - | |
| Compound 5-9 (amide derivative) | LPS-induced Nitric Oxide (NO) production | RAW264.7 cells | Inhibition of NO | 5.33 ± 0.57 | Ibuprofen (EC₅₀ > 10) |
| Epiremisporine G (2) | fMLP-induced superoxide anion generation | Human neutrophils | Inhibition of superoxide anion | 31.68 ± 2.53 | - |
| Epiremisporine H (3) | fMLP-induced superoxide anion generation | Human neutrophils | Inhibition of superoxide anion | 33.52 ± 0.42 | - |
Experimental Protocols
2.2.1. Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW264.7) are plated in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation and Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.
-
Calculation: The nitrite concentration is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.
Visualization of an Anti-inflammatory Signaling Pathway
The chromone derivative DCO-6 has been shown to inhibit the ROS-dependent TRAF6-ASK1-p38 signaling pathway.
Caption: Inhibition of the LPS-induced TRAF6-ASK1-p38 pathway by DCO-6.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Chromone derivatives have demonstrated promising activity against a variety of bacteria and fungi.
Quantitative Data Summary
Table 5: Antifungal Activity of Chromone-3-carbonitriles against Candida Species
| Compound | C. glabrata MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 6-bromochromone-3-carbonitrile (6) | 5-50 | 5-50 | 5-50 |
| Chromone-3-carbonitrile (12) | 5-50 | 5-50 | 5-50 |
| 6-isopropylchromone-3-carbonitrile (23) | 5-50 | 5-50 | 5-50 |
| 6-methylchromone-3-carbonitrile (25) | 5-50 | 5-50 | 5-50 |
Table 6: Antimicrobial Activity of 1,2,4-Dithiazolylchromones
| Compound | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | S. cerevisiae MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 3c | 0.78 | 6.25 | - | - | 3.12 |
| 3h | 1.56 | - | - | 0.78 | 6.25 |
| Gentamycin (Control) | - | - | - | N/A | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | - | - |
Table 7: Antibacterial and Biofilm Eradication Activity of Chromone Derivative CM3a against Staphylococcus aureus
| Activity | Strain | MIC (µg/mL) | Biofilm Eradication Concentration (µg/mL) |
| Antibacterial | S. aureus | 8 (26.4 µM) | - |
| Biofilm Eradication | S. aureus | - | 32-256 (almost complete inhibition) |
Experimental Protocols
3.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualization of Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity
Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of chromone derivatives has been explored using various in vitro assays.
Quantitative Data Summary
Table 8: Antioxidant Activity of 3-Styrylchromone Derivatives
| Compound | DPPH Free Radical Scavenging Activity (EC₅₀, µM) |
| 15 | 17 |
| 20 | 23 |
| Ascorbic Acid (Control) | - |
Experimental Protocols
4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus decolorizing the DPPH solution.
-
Preparation of Solutions: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. Various concentrations of the test compounds are also prepared.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion
The preliminary biological screening of this compound and its derivatives has revealed a diverse range of promising activities, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects. The data presented in this guide highlight the potential of the chromone scaffold as a privileged structure in drug discovery. The detailed experimental protocols and visual representations of pathways and workflows are intended to facilitate further research and development in this exciting area of medicinal chemistry. Further investigations, including in vivo studies and mechanism of action elucidation, are warranted to fully explore the therapeutic potential of these compounds.
References
- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes | Semantic Scholar [semanticscholar.org]
3-Methylchromone and Its Derivatives: A Comprehensive Technical Review of Their Synthesis and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, appearing in a multitude of naturally occurring and synthetic compounds with diverse biological activities. Among these, 3-methylchromone and its derivatives have garnered significant attention due to their potent and varied pharmacological properties. This in-depth technical guide provides a comprehensive review of the recent literature on the synthesis and biological evaluation of this compound derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogs often involves multi-step reaction sequences. A key precursor for many derivatives is 3-formylchromone, which can be readily prepared from 2-hydroxyacetophenone. The versatility of the formyl group at the 3-position allows for a wide range of chemical modifications, leading to a diverse library of derivatives.
One prominent synthetic strategy for obtaining 3-methylidenechroman-4-ones is the Horner-Wadsworth-Emmons reaction.[1][2] This methodology has been successfully employed to construct the exocyclic double bond characteristic of these compounds.
General Synthetic Workflow
Caption: General synthesis workflow for this compound derivatives.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. This has established the this compound scaffold as a promising starting point for the development of novel anticancer agents.
Cytotoxicity Data
A number of studies have reported the in vitro cytotoxic effects of this compound derivatives. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 14d | HL-60 (Leukemia) | 1.46 ± 0.16 | [1][2] |
| NALM-6 (Leukemia) | 0.50 ± 0.05 | [1] | |
| Epiremisporine H (3) | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | |
| A549 (Lung Carcinoma) | 31.43 ± 3.01 | ||
| Nitrogen Mustard Derivative | MCF-7 (Breast Cancer) | 1.83 | |
| MDA-MB-231 (Breast Cancer) | 1.90 |
Mechanism of Action: Apoptosis Induction
The anticancer activity of many this compound derivatives is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. One of the key signaling pathways involved in this process is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the activation of caspases and subsequent cell death.
Caption: Apoptosis induction pathway by this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Certain this compound derivatives have exhibited potent anti-inflammatory properties, suggesting their potential therapeutic application in inflammatory disorders.
Inhibition of Pro-inflammatory Mediators
A novel chromone derivative, DCO-6, has been shown to significantly reduce the production of key pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition occurs at the transcriptional level, with decreased mRNA expression of the corresponding genes.
Signaling Pathway: Inhibition of the TRAF6-ASK1-p38 Pathway
The anti-inflammatory effects of DCO-6 are mediated through the inhibition of the p38 MAPK signaling pathway. Specifically, DCO-6 impairs the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, an upstream event required for p38 activation.
References
Spectroscopic Profile of 3-Methylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylchromone (CAS No. 85-90-5), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and further research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
¹H NMR Spectroscopic Data
While a publicly available, fully annotated ¹H NMR spectrum for this compound is not readily accessible in major free databases, analysis of its structure and data from related chromone derivatives allows for the prediction of its proton chemical shifts.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of this compound provides a distinct signal for each of its ten carbon atoms, offering a clear fingerprint of its carbon skeleton.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Carbon Atom Assignment |
| 176.6 | C4 (C=O) |
| 156.2 | C8a |
| 152.0 | C2 |
| 133.2 | C7 |
| 125.8 | C5 |
| 124.9 | C6 |
| 123.9 | C4a |
| 121.8 | C3 |
| 117.8 | C8 |
| 8.6 | C3-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H stretch | Aromatic |
| ~2920 | C-H stretch | Methyl |
| ~1645 | C=O stretch | Ketone |
| ~1610, 1580, 1470 | C=C stretch | Aromatic |
| ~1220 | C-O-C stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound provides key data for its identification.[1]
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 160 | High | [M]⁺ (Molecular Ion) |
| 132 | Moderate | [M - CO]⁺ |
| 131 | High | [M - CHO]⁺ |
| 104 | Moderate | [C₇H₄O]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary based on the instrumentation and laboratory procedures.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk, which is then placed in the spectrometer's sample holder.
Mass Spectrometry
The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Plausible mass spectral fragmentation of this compound.
References
The Pharmacological Potential of 3-Methylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential pharmacological activities of 3-Methylchromone and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the current state of research, including quantitative efficacy data, experimental methodologies, and the underlying molecular mechanisms of action.
Core Pharmacological Activities
This compound, a member of the chromone family, and its structurally related analogs have emerged as promising scaffolds in drug discovery, exhibiting a wide range of biological effects. The primary pharmacological activities investigated include anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.
Anticancer Activity
Derivatives of this compound, particularly 3-methylidenechroman-4-ones, have demonstrated significant cytotoxic effects against various human cancer cell lines. This activity is primarily attributed to the induction of apoptosis.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Analog 14d (a 3-methylidenechroman-4-one) | HL-60 (human promyelocytic leukemia) | 1.46 ± 0.16 | [1][2] |
| Analog 14d (a 3-methylidenechroman-4-one) | NALM-6 (human B-cell precursor leukemia) | 0.50 ± 0.05 | [1][2] |
| Epiremisporine F (1) | HT-29 (human colon carcinoma) | 44.77 ± 2.70 | [3] |
| Epiremisporine G (2) | HT-29 (human colon carcinoma) | 35.05 ± 3.76 | |
| Epiremisporine H (3) | HT-29 (human colon carcinoma) | 21.17 ± 4.89 | |
| Epiremisporine F (1) | A549 (human lung carcinoma) | 77.05 ± 2.57 | |
| Epiremisporine G (2) | A549 (human lung carcinoma) | 52.30 ± 2.88 | |
| Epiremisporine H (3) | A549 (human lung carcinoma) | 31.43 ± 3.01 | |
| Nitrogen Mustard Derivative | MCF-7 (human breast adenocarcinoma) | 1.83 | |
| Nitrogen Mustard Derivative | MDA-MB-231 (human breast adenocarcinoma) | 1.90 |
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound derivatives are mediated through the induction of apoptosis via multiple signaling cascades. One key mechanism involves the extrinsic pathway of apoptosis. Another identified pathway is the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: Apoptosis induction pathways by this compound derivatives.
Anti-inflammatory Activity
Chromone derivatives have demonstrated potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and IL-6.
Table 2: Anti-inflammatory Activity of Chromone Derivatives
| Compound | Assay | Target | EC50 (µM) | Reference |
| Amide Derivative 5-9 | NO Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | 5.33 ± 0.57 | |
| Epiremisporine G (2) | fMLP-induced superoxide anion generation in human neutrophils | NADPH oxidase | 31.68 ± 2.53 (IC50) | |
| Epiremisporine H (3) | fMLP-induced superoxide anion generation in human neutrophils | NADPH oxidase | 33.52 ± 0.42 (IC50) |
Signaling Pathways in Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of certain chromone derivatives is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, these compounds can impair the production of reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical step for the activation of the p38 MAPK pathway.
Caption: Inhibition of the TLR4-p38 MAPK pathway by chromone derivatives.
Antioxidant Activity
The antioxidant properties of chromone derivatives, including 3-styrylchromones, have been documented. This activity is largely attributed to their ability to scavenge free radicals, a property influenced by the presence and position of hydroxyl and methoxy groups on the chromone scaffold.
Table 3: Antioxidant Activity of 3-Styrylchromone (3-SC) Derivatives
| Compound | Assay | EC50 (µM) | Reference |
| 3-SC 45 | DPPH free radical scavenging | < 23 | |
| 3-SC 47 | DPPH free radical scavenging | < 23 | |
| 3-SC 50 | DPPH free radical scavenging | < 23 | |
| Ascorbic Acid (Positive Control) | DPPH free radical scavenging | 23 |
Neuroprotective Activity
The chromone scaffold is of significant interest in the development of therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are multifaceted, stemming from their anti-inflammatory and antioxidant properties, as well as their ability to inhibit key enzymes like monoamine oxidase-B (MAO-B) and cholinesterases.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of compounds on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HL-60, NALM-6, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Chromone: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromone (4H-1-benzopyran-4-one) and its derivatives represent a vast and structurally diverse class of naturally occurring heterocyclic compounds. Widely distributed throughout the plant and microbial kingdoms, these molecules have garnered significant attention from the scientific community for their broad spectrum of biological activities.[1][2] This in-depth technical guide explores the natural sources of chromone derivatives, provides detailed experimental protocols for their isolation and characterization, and delves into the molecular signaling pathways through which they exert their effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and pharmacology.
Natural Occurrence of Chromone Derivatives
Chromone derivatives are ubiquitous in nature, with prominent sources including higher plants, fungi (both terrestrial and marine), and bacteria.[1][3]
Plants
A multitude of plant families are rich sources of chromone derivatives. Notable examples include:
-
Fabaceae (Legume Family): This family is a well-known producer of isoflavones, a subclass of chromone derivatives where the B-ring is attached at the C3 position.[4] Soybeans, for instance, are a major source of isoflavones like genistein and daidzein.
-
Thymelaeaceae: The genus Aquilaria, particularly the resinous heartwood known as agarwood, is a prolific source of 2-(2-phenylethyl)chromones. These compounds are major contributors to the characteristic aroma and medicinal properties of agarwood.
-
Asphodelaceae: The genus Aloe is recognized for its production of various chromone derivatives, including aloesin and aloeresin A. These compounds are often found as C-glycosides.
-
Other Plant Sources: Chromones have also been isolated from various other plant genera such as Cassia, Hypericum, and Polygonum.
Fungi
Fungi, particularly endophytic and marine-derived species, are a rich and often untapped source of novel chromone derivatives. Genera such as Penicillium, Aspergillus, and Corynespora have been shown to produce a wide array of these compounds, many of which exhibit significant biological activities. Marine sponge-associated fungi, in particular, have yielded unique chromone structures.
Bacteria
While less common than in plants and fungi, some bacteria, especially from the order Actinomycetales, are also known to produce chromone derivatives.
Quantitative Analysis of Naturally Occurring Chromone Derivatives
The concentration of chromone derivatives can vary significantly depending on the source, environmental conditions, and extraction methods. The following tables summarize some reported quantitative data for prominent chromone derivatives.
| Chromone Derivative | Natural Source | Concentration/Yield | Reference |
| Aloeresin A | Aloe ferox exudate | 129.0–371.6 µg/mg | |
| Aloesin | Aloe ferox exudate | 111.8–561.8 µg/mg | |
| Aloin A | Aloe ferox exudate | 21.3–133.4 µg/mg | |
| Aloin B | Aloe ferox exudate | 18.4–149.7 µg/mg | |
| 2-(2-phenylethyl)chromone | Aquilaria sinensis (Qi-Nan clones) | Relative content: up to 56.42 ± 3.08% of total PECs | |
| 2-[2-(4-methoxyphenyl)ethyl]chromone | Aquilaria sinensis (Qi-Nan clones) | Relative content: up to 56.78 ± 3.57% of total PECs | |
| 2-[2-(3-hydroxy-4-methoxy)phenylethyl]chromone | Aquilaria sinensis (Qi-Nan clones) | Relative content: up to 56.33 ± 2.36% of total PECs |
PECs: 2-(2-phenylethyl)chromones
Experimental Protocols
The isolation and characterization of chromone derivatives from natural sources involve a series of systematic steps, from extraction to purification and structure elucidation.
Extraction
The choice of extraction method and solvent is crucial for the efficient recovery of chromone derivatives.
General Protocol for Plant Material (e.g., Aquilaria heartwood):
-
Sample Preparation: The air-dried plant material is ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is typically extracted with a solvent of medium polarity, such as ethanol or methanol, often using techniques like refluxing or Soxhlet extraction to enhance efficiency.
-
Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). This step helps to fractionate the extract based on the polarity of its constituents.
Purification
Chromatographic techniques are indispensable for the purification of individual chromone derivatives from complex mixtures.
Column Chromatography:
This is a fundamental technique for the initial separation of compounds.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of chromone derivatives due to their moderate polarity.
-
Column Packing: The column is typically packed as a slurry of silica gel in a non-polar solvent (e.g., n-hexane) to ensure a homogenous packing.
-
Sample Loading: The fractionated extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column.
-
Elution: The compounds are eluted from the column by gradually increasing the polarity of the mobile phase (gradient elution). A common solvent system is a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For final purification to obtain highly pure compounds, preparative HPLC is often employed.
-
Column: A reversed-phase C18 column is frequently used for the separation of chromone derivatives.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or acetic acid) and a polar organic solvent such as acetonitrile or methanol is typically used.
-
Detection: A UV detector is commonly used for monitoring the elution of compounds, as the chromone scaffold exhibits strong UV absorbance.
-
Fraction Collection: Fractions corresponding to the desired peaks are collected for subsequent analysis.
Structure Elucidation
The precise chemical structure of a purified chromone derivative is determined using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information about the number, environment, and connectivity of protons in the molecule. Characteristic signals for the chromone skeleton can be readily identified.
-
¹³C-NMR: Reveals the number and types of carbon atoms present. The chemical shifts of the carbonyl carbon (C-4) and other carbons of the benzopyran ring are diagnostic.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by revealing proton-proton and proton-carbon correlations.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which is used to determine its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the molecule provides valuable structural information. A characteristic fragmentation pathway for the chromone skeleton is the retro-Diels-Alder (RDA) reaction.
Signaling Pathways and Biological Activities
Chromone derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. These activities are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Several chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the active p65 subunit of NF-κB.
Antitumor Activity: Modulation of MAP Kinase and Apoptosis Pathways
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of MAPK signaling is a hallmark of many cancers. Some chromone derivatives have been identified as inhibitors of specific MAP kinases, such as p38, thereby impeding cancer cell growth and survival. Furthermore, certain chromone derivatives can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and Bad and the activation of caspases.
Workflow for the Discovery of Bioactive Chromone Derivatives
The discovery of novel bioactive chromone derivatives from natural sources follows a systematic workflow that integrates ethnobotanical knowledge, phytochemical analysis, and biological screening.
Conclusion
Chromone derivatives are a fascinating and pharmacologically significant class of natural products. Their widespread occurrence in diverse natural sources, coupled with their potent and varied biological activities, makes them attractive scaffolds for drug discovery and development. This technical guide has provided a comprehensive overview of the natural occurrence, analytical methodologies, and biological significance of chromone derivatives. The detailed experimental protocols and insights into their mechanisms of action are intended to empower researchers to further explore the therapeutic potential of this remarkable class of compounds. The continued investigation of chromone derivatives from underexplored natural habitats, combined with modern analytical and pharmacological techniques, holds great promise for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromones in aloe species. I. Aloesin--a C-glucosyl-7-hydroxychromone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Theoretical Studies and Molecular Modeling of 3-Methylchromone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and molecular modeling aspects of 3-Methylchromone, a significant heterocyclic compound. This document outlines the computational analysis of its molecular structure, vibrational frequencies, and potential as a pharmacologically active agent through molecular docking studies. Detailed methodologies for both theoretical calculations and relevant experimental procedures are provided to facilitate further research and development.
Molecular Structure and Properties
This compound (C₁₀H₈O₂) is a derivative of chromone, a benzopyran-4-one, with a methyl group substituted at the C-3 position. Its structure has been a subject of interest for theoretical and experimental studies to understand its chemical reactivity and biological activity.
Optimized Molecular Geometry
The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been determined experimentally through X-ray crystallography and computationally using methods like Density Functional Theory (DFT). The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 786525 and in the Crystallography Open Database (COD) with ID 2226673.[1] Computational geometry optimization is typically performed using DFT with a basis set such as B3LYP/6-311++G(d,p) to obtain a stable conformation in the gas phase.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Atoms | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| Bond Length | C2-C3 | 1.355 | - | - |
| C3-C10 | 1.455 | - | - | |
| C4-O5 | 1.229 | - | - | |
| O1-C2 | 1.367 | - | - | |
| O1-C9 | 1.380 | - | - | |
| C3-C11 | 1.505 | - | - | |
| Bond Angle | C2-C3-C10 | 120.9 | - | - |
| O1-C2-C3 | 122.3 | - | - | |
| C3-C4-O5 | 122.9 | - | - | |
| C2-O1-C9 | 117.8 | - | - | |
| Dihedral Angle | C9-O1-C2-C3 | - | - | 179.8 |
| O1-C2-C3-C4 | - | - | -0.3 | |
| C2-C3-C4-O5 | - | - | 179.9 |
Note: The values presented are representative and should be cross-referenced with the specific crystallographic information file (CIF) or the output of a DFT calculation for precise figures.
Spectroscopic Analysis: A Theoretical Perspective
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable insights into the molecular structure and bonding of this compound. Theoretical calculations of vibrational frequencies are crucial for the accurate assignment of experimental spectral bands.
Computational Details for Vibrational Analysis
The vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set. The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and the approximate nature of the theoretical method, leading to a better agreement with experimental data.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |
| ~3070 | Low | Medium | C-H stretching (aromatic) |
| ~2930 | Low | Medium | C-H stretching (methyl) |
| ~1640 | High | High | C=O stretching (γ-pyrone) |
| ~1610 | Medium | High | C=C stretching (aromatic) |
| ~1460 | Medium | Medium | C-H bending (methyl) |
| ~1380 | Medium | Low | C-O-C stretching (ether) |
| ~1220 | High | Medium | C-O stretching (γ-pyrone) |
| ~850 | Medium | Low | C-H out-of-plane bending |
Note: These are predicted values. Experimental spectra should be recorded for comparison and validation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of a substituted phenol. The following protocol is a generalized procedure based on the synthesis of related chromone derivatives.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-hydroxyacetophenone, acetic anhydride, and anhydrous sodium acetate is taken.
-
Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After completion, the reaction mixture is cooled and poured into ice-cold water. The resulting mixture is then acidified with a dilute acid (e.g., HCl) to facilitate the cyclization and precipitation of the product.
-
Extraction: The crude product is extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography over silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Spectroscopic Characterization
-
FT-IR and FT-Raman Spectroscopy: The vibrational spectra of the synthesized this compound are recorded using FT-IR and FT-Raman spectrometers. For FT-IR, the sample is typically prepared as a KBr pellet. For FT-Raman, the spectrum is recorded from the solid sample directly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or methanol) to study the electronic transitions.
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are powerful tools to investigate the potential biological activity of this compound by predicting its binding affinity and interactions with specific protein targets. Chromone derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Potential Biological Targets and Signaling Pathways
Based on studies of related chromone derivatives, potential protein targets for this compound include protein kinases, phosphatases, and enzymes involved in inflammatory and cell proliferation pathways. For instance, chromone scaffolds are known to interact with targets in the PI3K/AKT/mTOR and MAPK signaling pathways, which are often dysregulated in cancer.
Molecular Docking Protocol
The following outlines a general workflow for performing molecular docking studies with this compound.
Detailed Protocol:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: A 3D structure of this compound is generated and its geometry is optimized using a suitable force field or quantum mechanical method.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to predict the binding poses of this compound within the protein's active site. The program calculates a scoring function to estimate the binding affinity for each pose.
-
Analysis of Results: The predicted binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between this compound and the amino acid residues of the target protein.
Table 3: Example of Molecular Docking Results for a Chromone Derivative
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
| Protein Kinase B (AKT1) | 1UNQ | -7.5 | Lys179, Glu228 | Hydrogen Bond |
| Leu156, Val164 | Hydrophobic | |||
| PI3Kγ | 1E8X | -8.2 | Val882, Lys833 | Hydrogen Bond |
| Trp812, Tyr867 | Pi-Pi Stacking |
Note: These are hypothetical results for a chromone derivative to illustrate the type of data obtained from molecular docking studies. Actual results for this compound will depend on the specific protein target.
Conclusion
This technical guide provides a comprehensive overview of the theoretical and molecular modeling approaches for the study of this compound. The combination of computational chemistry and experimental techniques is essential for a thorough understanding of its structure, properties, and potential biological activities. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, facilitating further investigations into this promising class of compounds.
References
Initial Cytotoxicity Assessment of 3-Methylchromone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial cytotoxicity assessment of 3-methylchromone derivatives, with a particular focus on 3-formylchromone, a closely related and well-studied analogue. This document outlines the cytotoxic effects against various cancer cell lines, details the underlying mechanisms of action including apoptosis induction and signaling pathway modulation, and provides comprehensive experimental protocols for key assays.
Quantitative Cytotoxicity Data
The cytotoxic potential of 3-formylchromone and its derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, primarily determined by the MTT assay, are summarized below.
| Compound | Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| 3-Formylchromone (3FC) | HCCLM3 | Hepatocellular Carcinoma | 6 | Not specified, dose-dependent inhibition observed | [1] |
| 6-Fluoro-3-formylchromone (FCC) | SMMC-7721 | Hepatocellular Carcinoma | 24 | ~5 µg/ml (~26 µM) | [2] |
| 6-Fluoro-3-formylchromone (FCC) | SMMC-7721 | Hepatocellular Carcinoma | 48 | <5 µg/ml (<26 µM) | [2] |
| 6-Fluoro-3-formylchromone (FCC) | SMMC-7721 | Hepatocellular Carcinoma | 72 | <2 µg/ml (<10.4 µM) | [2] |
| Phosphorohydrazone of 3-formylchromone (8a) | HL-60 | Promyelocytic Leukemia | 48 | Appreciable cytotoxicity noted | [3] |
| Phosphorohydrazone of 3-formylchromone (8a) | NALM-6 | B-cell Precursor Leukemia | 48 | Appreciable cytotoxicity noted | |
| 6-Fluoro-3-formylchromone (FC6) | HSC-2 | Oral Squamous Carcinoma | Not specified | Highly cytotoxic | |
| 6-Chloro-3-formylchromone (FC7) | HSC-2 | Oral Squamous Carcinoma | Not specified | Highly cytotoxic | |
| 6-Chloro-7-methyl-3-formylchromone (FC9) | HSC-2 | Oral Squamous Carcinoma | Not specified | Highly cytotoxic |
Mechanism of Action: Apoptosis Induction and STAT3 Signaling Inhibition
Initial studies indicate that 3-formylchromone derivatives exert their cytotoxic effects primarily through the induction of apoptosis and the inhibition of the STAT3 signaling pathway.
Induction of Apoptosis
Treatment with 3-formylchromone derivatives has been shown to induce apoptosis in cancer cells. This is evidenced by an increase in the population of apoptotic cells, activation of caspases, and modulation of apoptosis-related proteins. Specifically, 6-fluoro-3-formylchromone (FCC) was found to increase the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2 in SMMC-7721 hepatocellular carcinoma cells. The activation of effector caspases, such as caspase-3 and -7, is a critical step in the execution phase of apoptosis, leading to the cleavage of key cellular proteins and ultimately cell death.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. 3-Formylchromone (3FC) has been identified as an inhibitor of the STAT3 signaling pathway. It has been shown to downregulate the phosphorylation of STAT3 and the upstream kinases JAK1 and JAK2 in hepatocellular carcinoma cells. This inhibition prevents the translocation of STAT3 to the nucleus, thereby reducing the expression of its target genes, which include anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, as well as proteins involved in cell cycle progression such as cyclin D1. The inhibition of STAT3 signaling by 3FC is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2.
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the initial cytotoxicity assessment of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., SMMC-7721, HCCLM3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative (e.g., 3-formylchromone)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Following treatment with the this compound derivative for the desired time, harvest the cells (including floating cells in the medium) by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
Western blotting is used to detect changes in the expression levels of specific proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-p-STAT3, anti-STAT3, anti-p-JAK1, anti-JAK1, anti-p-JAK2, anti-JAK2, anti-SHP-2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of this compound derivatives using the MTT assay.
Signaling Pathway of 3-Formylchromone Induced Apoptosis via STAT3 Inhibition
Caption: 3-Formylchromone inhibits STAT3 signaling and modulates Bcl-2 family proteins to induce apoptosis.
References
- 1. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Methylchromone: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-methylchromone, a valuable scaffold in medicinal chemistry and drug development. The primary method detailed is the direct condensation of o-hydroxypropiophenone with an excess of ethyl formate, facilitated by a strong base such as sodium methoxide, in a suitable solvent like dimethylformamide (DMF). This application note includes detailed experimental procedures, a summary of reaction parameters, and a visual representation of the reaction mechanism, intended for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. The this compound moiety, in particular, is a key building block for the synthesis of various therapeutic agents. This document outlines a reliable and efficient method for the laboratory-scale synthesis of this compound. The presented protocol is based on a modified Claisen condensation reaction, which offers high yields and utilizes commercially available starting materials.
Reaction Scheme and Mechanism
The synthesis of this compound from o-hydroxypropiophenone proceeds via a base-catalyzed condensation with ethyl formate, followed by an intramolecular cyclization and dehydration. The overall reaction is depicted below:
Overall Reaction:
o-Hydroxypropiophenone + Ethyl Formate --(Base)--> this compound
The reaction mechanism is a variation of the Claisen condensation. The process is initiated by the deprotonation of the α-carbon of o-hydroxypropiophenone by a strong base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl formate. Subsequent intramolecular cyclization and elimination of ethanol and water lead to the formation of the final this compound product.
Application Note: Analytical Methods for the Quantification of 3-Methylchromone
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-Methylchromone is a heterocyclic compound belonging to the chromone family, which forms the core structure of various natural products and pharmacologically active molecules. Accurate and precise quantification of this compound is essential for quality control in manufacturing, pharmacokinetic studies, and various research applications. This document provides a detailed overview and comparison of common analytical methods for its quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Detailed protocols and performance characteristics are presented to guide the selection of the most appropriate method based on the specific analytical requirements such as sensitivity, selectivity, and sample matrix complexity.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors like the required sensitivity, selectivity, sample throughput, and available instrumentation.[1] HPLC with UV detection is often the method of choice for routine quality control due to its high precision and accuracy.[2] GC-MS offers excellent selectivity and sensitivity, particularly for identifying and quantifying the analyte in complex mixtures, provided the compound is thermally stable.[2][3] UV-Vis spectrophotometry is a simpler, cost-effective technique suitable for rapid analysis of less complex samples.[4]
Data Presentation: Quantitative Performance
The following table summarizes the typical quantitative performance parameters for the analysis of chromones and related aromatic compounds using HPLC, GC-MS, and UV-Vis Spectrophotometry. These values are representative and may vary depending on the specific instrumentation and method optimization.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, UV detection. | Separation based on volatility, mass-based detection. | Quantification based on light absorbance (Beer-Lambert Law). |
| Primary Use | Quantification, Purity Analysis. | Quantification, Identification, Impurity Profiling. | Routine quantification in simple matrices. |
| Selectivity | Good to Excellent. | Excellent. | Low to Moderate. |
| Sensitivity | High. | Very High. | Moderate. |
| Typical LOD | 1-10 ng/mL. | 0.1-1 ng/mL. | ~0.06 µg/mL. |
| Typical LOQ | 5-50 ng/mL. | 0.5-5 ng/mL. | ~0.18 µg/mL. |
| Linearity (R²) | > 0.999. | > 0.995. | > 0.995. |
| Sample Throughput | High. | Medium to High. | High. |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the successful implementation, replication, and adaptation of analytical methods. Below are the experimental protocols for the three key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of chromone derivatives. A reversed-phase method using a C18 column is typically employed for separation.
Experimental Workflow Diagram: HPLC-UV Analysis
Caption: General workflow for quantification of this compound using HPLC-UV.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water (containing 0.1% formic acid). A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance, likely around 254 nm for the chromone ring.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in a suitable solvent like methanol.
-
Perform serial dilutions from the stock solution using the mobile phase to create a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the initial mobile phase or methanol to achieve an estimated concentration within the calibration range.
-
Vortex to ensure complete dissolution and filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high selectivity and sensitivity for volatile compounds.
Experimental Workflow Diagram: GC-MS Analysis
Caption: General workflow for quantification of this compound using GC-MS.
Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. This program should be optimized based on the retention time of this compound.
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (e.g., m/z 40-450) for initial identification and method development. For enhanced sensitivity and quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound.
-
-
Sample Preparation:
-
Dissolve the sample or standard in a volatile organic solvent (e.g., Dichloromethane, Acetone) to a concentration of approximately 0.1 to 1 mg/mL.
-
For polar chromones, derivatization may be necessary to increase volatility, but it is often not required for simpler chromones.
-
Transfer the final solution to a 1.5 mL glass GC autosampler vial.
-
-
Analysis and Quantification:
-
Generate a calibration curve by injecting a series of standards and plotting peak area (from the EIC of a quantifier ion in SIM mode) against concentration.
-
Analyze the samples and use the calibration curve to determine the concentration of this compound.
-
UV-Vis Spectrophotometry
This technique is based on measuring the absorption of light by the analyte at its wavelength of maximum absorbance (λmax) and is governed by the Beer-Lambert law. It is best suited for pure samples or simple mixtures where interfering substances do not absorb in the same region.
Experimental Workflow Diagram: UV-Vis Spectrophotometry
Caption: General workflow for quantification of this compound using UV-Vis Spectrophotometry.
Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: A UV-grade solvent that dissolves the analyte and does not absorb significantly in the measurement range, such as methanol or ethanol.
-
Procedure:
-
Wavelength Selection: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of this compound and perform serial dilutions to create at least five standard solutions of known concentrations that bracket the expected sample concentration.
-
Sample Preparation: Dissolve the sample accurately in the solvent to obtain a theoretical concentration within the linear range of the assay.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use the linear regression equation (y = mx + c) to calculate the concentration of this compound in the sample based on its measured absorbance.
-
The quantification of this compound can be reliably achieved using HPLC-UV, GC-MS, and UV-Vis spectrophotometry. HPLC-UV is recommended for routine quality control and purity assessment due to its robustness and high throughput. GC-MS provides superior selectivity and is ideal for trace analysis or identification in complex matrices. UV-Vis spectrophotometry offers a simple and rapid method for quantification in non-complex samples. The selection of the optimal method should be based on the specific analytical needs, sample characteristics, and available resources. The protocols provided herein serve as a comprehensive starting point for method development and validation.
References
Application Notes: 3-Methylchromone Derivatives as Fluorescent Probes for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3-methylchromone derivatives as fluorescent probes for the detection of metal ions. The focus is on a Schiff base derivative of chromone-3-carboxaldehyde, a versatile platform for creating selective and sensitive fluorescent sensors.
Introduction
Chromone-based fluorescent probes have garnered significant attention in the field of analytical chemistry and bio-imaging due to their excellent photophysical properties, synthetic accessibility, and tunable recognition capabilities. Derivatives of the this compound scaffold, particularly those functionalized at the 3-position, can be tailored to selectively bind with various metal ions, leading to a detectable change in their fluorescence emission. This "turn-off" or "turn-on" response allows for the qualitative and quantitative determination of metal ions in different environments, including biological systems.
This document will focus on a representative Schiff base derivative of chromone-3-carboxaldehyde as a fluorescent probe for the detection of Fe³⁺ ions.[1][2] Additionally, data for other chromone-based probes targeting Cu²⁺, V⁵⁺, and Al³⁺ will be presented to showcase the versatility of this class of compounds.[3][4]
Data Presentation
Table 1: Performance of a Chromone-Based Schiff Base Probe (CP) for Fe³⁺ Detection[1]
| Parameter | Value |
| Analyte | Fe³⁺ |
| Sensing Mechanism | Fluorescence "turn-off" |
| Solvent System | DMSO/H₂O (4:1, v/v) |
| Excitation Wavelength (λex) | 345 nm |
| Emission Wavelength (λem) | 439 nm |
| Limit of Detection (LOD) | 0.044 µmol·L⁻¹ |
| Binding Stoichiometry (Probe:Fe³⁺) | 1:1 |
| pH Range | 2.0–12.0 |
| Response Time | < 1 minute |
Table 2: Performance of a Chromone-Based Schiff Base Ligand (SL) for Various Metal Ions
| Parameter | Cu²⁺ | Fe³⁺ | V⁵⁺ |
| Sensing Mechanism | Colorimetric | Colorimetric | Colorimetric |
| Binding Stoichiometry (SL:Metal) | 2:1 | 2:1 | 1:1 |
| Limit of Detection (LOD) | 7.03 µM | 5.16 µM | 5.94 µM |
| Binding Constant (Kₐ) | 1.37 × 10⁴ M⁻¹ | 2.01 × 10⁴ M⁻¹ | 1.82 × 10⁴ M⁻¹ |
Table 3: Performance of a Chromone-Based Probe (R) for Al³⁺ Detection
| Parameter | Value |
| Analyte | Al³⁺ |
| Sensing Mechanism | Colorimetric and "turn-on" fluorescence |
| Response | Color change from colorless to yellow |
| Interference | No significant interference from other competitive metal ions |
Experimental Protocols
Protocol 1: Synthesis of a Chromone-Based Schiff Base Fluorescent Probe (CP) for Fe³⁺ Detection
This protocol is adapted from the synthesis of the CP probe described in the literature.
Materials:
-
Chromone-3-carboxaldehyde
-
Pyridine-4-carboxaldehyde derived intermediate (compound 2 in the reference)
-
Ethanol (EtOH)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Prepare a suspension of the pyridine-4-carboxaldehyde derived intermediate (1.72 mmol) in 10 mL of EtOH in a round bottom flask.
-
Prepare a solution of chromone-3-carboxaldehyde in 5 mL of EtOH.
-
Place the flask containing the suspension in an ice bath and begin stirring.
-
Add the chromone-3-carboxaldehyde solution dropwise to the suspension over a period of 5 minutes.
-
Continue stirring the reaction mixture for 8 hours in the ice bath.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, isolate the product by filtration.
-
Wash the solid product with cold EtOH.
-
Dry the product under vacuum to obtain the final CP probe.
Protocol 2: General Procedure for Metal Ion Sensing using the CP Probe
Materials:
-
CP probe stock solution (e.g., 1 mM in DMSO)
-
Metal ion stock solutions (e.g., 10 mM in deionized water)
-
DMSO/H₂O (4:1, v/v) mixed solvent
-
Quartz cuvette (1 cm path length)
-
Fluorometer
-
Micropipettes
Procedure:
-
Preparation of the working solution: Prepare a 10 µmol·L⁻¹ solution of the CP probe in the DMSO/H₂O (4:1, v/v) mixed solvent.
-
Blank measurement: Transfer 3 mL of the 10 µmol·L⁻¹ CP probe solution to a quartz cuvette. Record the fluorescence emission spectrum from 350 nm to 600 nm with an excitation wavelength of 345 nm.
-
Titration experiment:
-
To the cuvette containing the CP probe solution, incrementally add small aliquots of the Fe³⁺ stock solution using a micropipette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity at 439 nm is quenched and becomes stable.
-
-
Selectivity experiment:
-
To separate 3 mL aliquots of the 10 µmol·L⁻¹ CP probe solution, add a specific amount (e.g., to a final concentration of 0.03 mmol·L⁻¹) of different metal ion solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Cd²⁺, Al³⁺).
-
Record the fluorescence emission spectrum for each solution and compare the change in fluorescence intensity at 439 nm with that observed for Fe³⁺.
-
Mandatory Visualizations
References
- 1. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-monitoring-and-cell-imaging-of-fe3-using-a-chromone-based-fluorescence-probe - Ask this paper | Bohrium [bohrium.com]
- 3. Schiff Base Ligand 3-(-(2-Hydroxyphenylimino) Methyl)-4H-Chromen-4-One as Colorimetric Sensor for Detection of Cu2+, Fe3+, and V5+ in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chromone Based Fluorescent Probe for the Effective Detection of Aluminium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Methylchromone in Organic Synthesis: A Gateway to Diverse Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylchromone is a versatile building block in organic synthesis, primarily serving as a precursor to a wide array of heterocyclic compounds. Its synthetic utility is most prominently realized through its conversion to the highly reactive intermediate, 3-formylchromone. This key transformation unlocks a plethora of synthetic pathways, including multicomponent reactions and condensations, leading to the formation of complex molecules with significant biological and pharmaceutical potential. This document provides a detailed overview of the applications of this compound, focusing on the synthetic routes stemming from its formylated derivative.
From this compound to the Key Intermediate: 3-Formylchromone
The conversion of this compound to 3-formylchromone is a critical step that dramatically enhances its synthetic versatility. The most common method for this transformation is the Vilsmeier-Haack reaction.[1][2][3] This reaction introduces a formyl group (-CHO) at the 3-position of the chromone ring, creating a highly electrophilic center.
Vilsmeier-Haack Reaction: A General Protocol
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] This electrophilic iminium salt then reacts with the electron-rich chromone scaffold.
Experimental Protocol: Synthesis of 3-Formylchromone from 2-Hydroxyacetophenone (a precursor to this compound)
-
Reagent Preparation: In a fume hood, cool N,N-dimethylformamide (DMF, 10 equivalents) in an ice bath. To this, slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add the 2-hydroxyacetophenone precursor (1.0 equivalent).
-
Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to a temperature between room temperature and 80°C for 1-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is carefully poured into ice-cold water and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 3-formylchromone.
References
Application Note: 1H and 13C NMR Analysis of 3-Methylchromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylchromone is a heterocyclic organic compound belonging to the chromone family. Chromone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound.
Experimental Protocols
Sample Preparation
A standard protocol for the preparation of an NMR sample of this compound for both ¹H and ¹³C NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 10-20 mg of solid this compound for ¹H NMR and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for chromone derivatives and is recommended for this analysis.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution is free of any particulate matter to avoid spectral artifacts. The final sample height in the tube should be approximately 4-5 cm.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also use the residual solvent peak for referencing (CDCl₃: δ ≈ 7.26 ppm for ¹H NMR and δ ≈ 77.16 ppm for ¹³C NMR).
NMR Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up an NMR spectrometer for the analysis of this compound. Specific parameters may need to be optimized based on the instrument used.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-15 ppm is appropriate.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in CDCl₃. The assignments are based on the known chemical shift ranges for similar chromone derivatives and general principles of NMR spectroscopy.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.9 - 8.1 | s | - | 1H |
| H-5 | ~8.1 - 8.3 | dd | ~8.0, 1.5 | 1H |
| H-7 | ~7.6 - 7.8 | ddd | ~8.5, 7.0, 1.5 | 1H |
| H-6 | ~7.4 - 7.6 | ddd | ~8.0, 7.0, 1.0 | 1H |
| H-8 | ~7.3 - 7.5 | d | ~8.5 | 1H |
| -CH₃ | ~2.1 - 2.3 | s | - | 3H |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 (C=O) | ~177 - 179 |
| C-2 | ~154 - 156 |
| C-8a | ~155 - 157 |
| C-7 | ~133 - 135 |
| C-5 | ~125 - 127 |
| C-6 | ~124 - 126 |
| C-4a | ~123 - 125 |
| C-8 | ~117 - 119 |
| C-3 | ~116 - 118 |
| -CH₃ | ~14 - 16 |
Mandatory Visualizations
The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and a general workflow for its NMR analysis.
Caption: Structure of this compound with atom numbering for NMR analysis.
Caption: General workflow for the 1H and 13C NMR analysis of this compound.
Application Notes and Protocols for FT-IR Spectroscopic Analysis of 3-Methylchromone
Introduction
3-Methylchromone is a heterocyclic compound belonging to the chromone family, which are prevalent scaffolds in medicinal chemistry and drug development due to their diverse biological activities.[1] The structural characterization of this compound and its derivatives is a critical step in synthesis and drug discovery processes. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying functional groups and elucidating the molecular structure of organic compounds.[2][3] This document provides a detailed protocol and application notes for the FT-IR spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Data Presentation: FT-IR Spectral Data of this compound and Related Derivatives
The following table summarizes the characteristic vibrational frequencies of this compound and its closely related derivatives as reported in the literature. This data is crucial for the interpretation of the FT-IR spectrum of newly synthesized this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Compound | Reference |
| ~3075 | Aromatic C-H stretch | C-H | 3-Iodo-6-methylchromone | [4] |
| ~2921 | Aliphatic C-H stretch | C-H (from methyl group) | 3-Iodo-6-methylchromone | [4] |
| ~1642 | C=O stretch | Carbonyl of γ-pyrone ring | 3-Iodo-6-methylchromone | |
| 1637 - 1655 | C=O stretch | Carbonyl of γ-pyrone ring | 3-Formylchromone derivatives | |
| ~1618 | Aromatic C=C stretch | C=C | 3-Iodo-6-methylchromone | |
| ~1540 | Pyrone ring C=C stretch | C=C | 3-Iodo-6-methylchromone |
Note: The data presented is for this compound derivatives and provides an expected range for the vibrational frequencies of this compound. Experimental values for this compound may vary slightly.
Experimental Protocols
This section details the methodology for conducting FT-IR spectroscopic analysis of this compound.
Sample Preparation: KBr Pellet Method
The solid nature of this compound makes the Potassium Bromide (KBr) pellet technique a suitable method for FT-IR analysis.
Materials:
-
This compound (solid)
-
FT-IR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
Procedure:
-
Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of the dried KBr powder.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound sample to the mortar and mix thoroughly with the KBr powder by gentle grinding. The mixture should be homogenous.
-
Transfer the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
FT-IR Spectrometer Operation and Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker, PerkinElmer, Shimadzu).
Procedure:
-
Background Spectrum: Before analyzing the sample, run a background spectrum with an empty sample compartment. This will record the spectrum of the atmospheric water and carbon dioxide, which can then be subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet containing the this compound sample in the spectrometer's sample holder.
-
Acquisition Parameters: Set the following parameters for data acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Collection: Initiate the scan to collect the FT-IR spectrum of the sample.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final FT-IR spectrum of this compound.
Data Interpretation
The resulting spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key absorptions to look for include:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aliphatic C-H stretching (from the methyl group): Typically observed just below 3000 cm⁻¹.
-
C=O stretching of the γ-pyrone ring: A strong absorption band expected in the region of 1630-1660 cm⁻¹.
-
C=C stretching of the aromatic and pyrone rings: Expected in the 1600-1450 cm⁻¹ region.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of FT-IR analysis in the context of chemical synthesis.
Caption: Experimental workflow for FT-IR analysis of this compound.
Caption: Role of FT-IR in the characterization of synthesized this compound.
References
- 1. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ejournal.upi.edu [ejournal.upi.edu]
- 4. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]
Application Notes and Protocols for Novel Assays Utilizing 3-Methylchromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for developing novel assays using derivatives of 3-Methylchromone, focusing on their application as modulators of key signaling pathways and as fluorescent probes. The protocols provided are based on established research and can be adapted for specific experimental needs.
Application Note 1: A Novel Assay for Screening STAT3 Pathway Inhibitors Using 3-Formylchromone
Introduction:
3-Formylchromone (3FC), a derivative of this compound, has been identified as a potent inhibitor of the STAT3 signaling pathway, which is aberrantly activated in many human cancers, including hepatocellular carcinoma (HCC).[1] 3FC exerts its effect by downregulating the constitutive phosphorylation of STAT3 and its upstream kinases, JAK1 and JAK2.[1] This inhibition is mediated through the upregulation of the protein tyrosine phosphatase SHP-2.[1] The ability of 3FC to suppress STAT3 signaling, leading to reduced tumor growth and metastasis, makes it a valuable tool for developing assays to screen for novel anti-cancer therapeutics.[1]
Principle:
This assay is designed to identify and characterize compounds that inhibit the STAT3 signaling pathway. The principle of the assay is based on measuring the phosphorylation status of STAT3 in cancer cells treated with test compounds, using 3-Formylchromone as a positive control. A reduction in phosphorylated STAT3 (p-STAT3) levels indicates potential inhibitory activity.
Data Presentation:
Table 1: Cytotoxicity of 3-Formylchromone Derivative in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Chromonyl-substituted α-aminophosphine oxide | A549 (Human Lung Adenocarcinoma) | >100 | [2] |
| Chromonyl-substituted α-aminophosphine oxide | NIH/3T3 (Mouse Fibroblast) | >100 | |
| Chromonyl-substituted α-aminophosphine oxide | HL60 (Human Promyelocytic Leukemia) | >100 | |
| Doxorubicin (Positive Control) | A549 (Human Lung Adenocarcinoma) | 0.31 ± 0.24 | |
| Bortezomib (Positive Control) | HL60 (Human Promyelocytic Leukemia) | Not Specified |
Note: The provided data is for a derivative of 3-Formylchromone and is intended to be illustrative of the types of quantitative data that can be generated.
Signaling Pathway Diagram:
Caption: STAT3 pathway inhibition by 3-Formylchromone.
Experimental Protocol: Western Blot for p-STAT3 Inhibition
-
Cell Culture and Treatment:
-
Plate hepatocellular carcinoma (HCC) cells (e.g., HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or 3-Formylchromone (as a positive control) for 24 hours. Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control such as β-actin should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.
-
Compare the normalized p-STAT3 levels in treated samples to the vehicle control to determine the extent of inhibition.
-
Application Note 2: Development of a Fluorescence-Based Assay Using this compound Derivatives
Introduction:
Chromone derivatives are known for their fluorescent properties, making them suitable for the development of fluorescent probes and assays. The fluorescence of these compounds can be sensitive to the local environment, such as solvent polarity and binding to biomolecules. This property can be exploited to design "turn-on" or "turn-off" fluorescence assays for various applications, including enzyme activity monitoring and molecular binding studies.
Principle:
This protocol outlines a general workflow for developing a fluorescence-based assay using a novel this compound derivative. The core principle involves synthesizing a derivative whose fluorescence properties change upon interaction with a target analyte (e.g., an enzyme, protein, or ion). This change, whether an increase (turn-on) or decrease (turn-off) in fluorescence intensity, is then measured to quantify the analyte or its activity.
Experimental Workflow Diagram:
Caption: Workflow for developing a fluorescence-based assay.
Experimental Protocol: General Fluorescence Assay
-
Probe Synthesis and Characterization:
-
Synthesize a this compound derivative designed to interact with the target of interest. This may involve adding specific functional groups.
-
Characterize the synthesized compound to confirm its structure (e.g., using NMR and mass spectrometry).
-
Determine the absorption and fluorescence emission spectra of the probe in various solvents to understand its photophysical properties.
-
-
Assay Buffer and Condition Optimization:
-
Select an appropriate buffer system for the assay that maintains the activity and stability of the target analyte.
-
Optimize the assay conditions, including pH, temperature, and the concentration of the fluorescent probe, to achieve the best signal-to-noise ratio.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the target analyte in the optimized assay buffer.
-
In a 96-well black microplate, add the fluorescent probe to each well at its optimized concentration.
-
Add the different concentrations of the analyte to the wells. Include a blank (buffer only) and a control (probe only).
-
Incubate the plate for a predetermined amount of time at the optimized temperature to allow for the interaction between the probe and the analyte.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a plate reader.
-
Set the excitation and emission wavelengths based on the previously characterized spectra of the probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
If applicable, fit the data to an appropriate model (e.g., a binding isotherm or an enzyme kinetics model) to determine relevant parameters such as the dissociation constant (Kd) or enzymatic activity.
-
Table 2: Example Spectroscopic Data for a Chromone Derivative
| Property | Value | Conditions | Reference |
| Excitation Wavelength (λex) | 320 nm | pH 5.98 | |
| Emission Wavelength (λem) | 445 nm | pH 5.98 | |
| Quantum Yield (Φ) | 0.74 | pH 5.98 | |
| Excitation Wavelength (λex) | 360 nm | pH 9.75 | |
| Emission Wavelength (λem) | 445 nm | pH 9.75 | |
| Quantum Yield (Φ) | 0.95 | pH 9.75 |
Note: This data is for Hymecromone (4-Methylumbelliferone), a related chromone derivative, and is provided as an example of the type of data to be collected during probe characterization.
References
3-Methylchromone: A Versatile Scaffold for Bioactive Molecule Development
Application Notes & Protocols
Introduction
3-Methylchromone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. The chromone core, a benzopyran-4-one ring system, is a privileged scaffold found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities. The substitution at the 3-position, particularly with a methyl or a functionalized methyl group like formyl, provides a reactive handle for the synthesis of a diverse library of bioactive molecules. These derivatives have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties, making this compound a valuable building block for the development of novel therapeutic agents. This document provides an overview of the applications of this compound in synthesizing bioactive molecules, along with detailed protocols for their synthesis and biological evaluation.
Bioactivity of this compound Derivatives
The versatility of the this compound scaffold allows for the introduction of various pharmacophores, leading to compounds with a broad spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 14d | 3-Methylidenechroman-4-one | HL-60 (Leukemia) | 1.46 ± 0.16 | [1][2] |
| NALM-6 (Leukemia) | 0.50 ± 0.05 | [1][2] | ||
| Compound 3 | Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [3] |
| A549 (Lung Carcinoma) | 31.43 ± 3.01 | |||
| Nitrogen Mustard Derivative | Chromone-Nitrogen Mustard | MCF-7 (Breast Cancer) | 1.83 | |
| MDA-MB-231 (Breast Cancer) | 1.90 | |||
| [Ag(fcbh)(PPh3)] | 3-Formylchromone Benzoylhydrazone Silver Complex | MDA-MB-231 (Breast Cancer) | 1.0 | |
| OVCAR-8 (Ovarian Cancer) | 0.87 |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Type | Assay | IC50 (µM) | Reference |
| Compound 2 | Epiremisporine G | fMLP-induced superoxide anion generation | 31.68 ± 2.53 | |
| Compound 3 | Epiremisporine H | fMLP-induced superoxide anion generation | 33.52 ± 0.42 | |
| Compound 5-9 | Chromone Amide | LPS-induced NO production in RAW264.7 cells | 5.33 ± 0.57 |
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Type | Organism | MIC (µg/mL) | Reference |
| 6-bromochromone-3-carbonitrile | Chromone-3-carbonitrile | C. albicans | 5-50 | |
| chromone-3-carbonitrile | Chromone-3-carbonitrile | C. glabrata, C. parapsilosis, C. albicans | 5-50 | |
| 6-isopropylchromone-3-carbonitrile | Chromone-3-carbonitrile | C. glabrata, C. parapsilosis, C. albicans | 5-50 | |
| 6-methylchromone-3-carbonitrile | Chromone-3-carbonitrile | C. glabrata, C. parapsilosis, C. albicans | 5-50 | |
| CM3a | Chromone 5-maleimide | S. aureus | 8 (26.4 µM) |
Experimental Protocols
Detailed methodologies for the synthesis of bioactive this compound derivatives and their subsequent biological evaluation are crucial for reproducible research.
Protocol 1: Synthesis of 3-Methylidenechroman-4-ones via Horner-Wadsworth-Emmons Olefination
This protocol describes a general method for synthesizing 2-substituted 3-methylidenechroman-4-ones, which have shown significant cytotoxic activity against leukemia cell lines.
Step 1: Synthesis of 3-Diethoxyphosphorylchromen-4-ones
-
Acylate diethyl methylphosphonate with a selected ethyl salicylate.
-
Purify the resulting 3-diethoxyphosphorylchromen-4-one.
Step 2: Michael Addition with Grignard Reagents
-
React the 3-diethoxyphosphorylchromen-4-one with a suitable Grignard reagent. This reaction yields adducts as a mixture of trans and cis diastereoisomers.
Step 3: Horner-Wadsworth-Emmons Olefination
-
Utilize the adducts from Step 2 as Horner-Wadsworth-Emmons reagents.
-
React with an appropriate aldehyde to construct the exocyclic methylene bond, yielding the final 2-substituted 3-methylidenechroman-4-one.
Protocol 2: Three-Component Synthesis of Chromonyl-Substituted α-Aminophosphine Oxides
This catalyst-free approach allows for the efficient synthesis of α-aminophosphine oxides from 3-formyl-6-methylchromone.
-
Prepare a mixture of 1.0 mmol of 6-methyl-3-formylchromone, 1.0 mmol of a primary amine, and 1.0 mmol of a secondary phosphine oxide in a suitable solvent.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the product by column chromatography.
Protocol 3: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Seed human cancer cell lines (e.g., HL-60, NALM-6, MCF-7) in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of the synthesized 3-methylidenechroman-4-ones.
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design.
Apoptosis Induction by 3-Methylidenechroman-4-ones
Certain 3-methylidenechroman-4-ones, such as analog 14d , have been shown to induce apoptosis in cancer cells, primarily through the extrinsic pathway.
Caption: Extrinsic apoptosis pathway induced by 3-methylidenechroman-4-one.
Inhibition of Inflammatory Signaling by a Novel Chromone Derivative (DCO-6)
A novel chromone derivative, DCO-6, has been reported to exhibit anti-inflammatory properties by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.
Caption: Inhibition of the TRAF6-ASK1-p38 pathway by a chromone derivative.
Synthetic Workflow for Bioactive Molecule Discovery
The general workflow for discovering bioactive molecules from a this compound starting scaffold involves several key stages, from initial synthesis to biological evaluation.
Caption: Workflow for bioactive molecule discovery from this compound.
References
- 1. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methylchromone Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylchromone is a heterocyclic compound belonging to the chromone family, which are known for their diverse biological activities and interesting photophysical properties. Chromone derivatives are being actively investigated as potential therapeutic agents, particularly in the field of oncology. Their intrinsic fluorescence makes them valuable tools for studying cellular processes and for the development of fluorescent probes. This document provides a detailed guide to the experimental setup for fluorescence studies of this compound, with a focus on its potential application in cancer research through the modulation of cellular signaling pathways.
While specific photophysical data for this compound is not extensively available in the current literature, this application note will provide generalized protocols for the characterization of its fluorescence properties. Furthermore, based on studies of the closely related compound, 3-formylchromone, we will explore the potential of this compound to modulate the STAT3 signaling pathway, a key regulator of cancer cell proliferation and survival.
Data Presentation
Due to the limited availability of specific quantitative fluorescence data for this compound in the reviewed literature, the following table provides data for the closely related and structurally similar compound, 3-Formyl-6-methylchromone, to serve as a reference point. It is strongly recommended that researchers experimentally determine the specific photophysical properties of this compound for their specific experimental conditions.
Table 1: Photophysical Properties of a Reference Chromone Derivative
| Parameter | Value | Reference Compound | Notes |
| Excitation Maximum (λex) | ~350 nm | 3-Formyl-6-methylchromone | The excitation maximum can be solvent-dependent. |
| Emission Maximum (λem) | Not specified | 3-Formyl-6-methylchromone | Expected to be in the blue-green region of the spectrum. |
| Quantum Yield (ΦF) | Not specified | 3-Formyl-6-methylchromone | The quantum yield of chromone derivatives can vary significantly with substitution and solvent environment. |
| Fluorescence Lifetime (τ) | Not specified | 3-Formyl-6-methylchromone | Lifetimes of similar fluorophores are typically in the nanosecond range.[1] |
Experimental Protocols
General Fluorescence Spectroscopy of this compound
This protocol outlines the general steps for characterizing the basic fluorescence properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, acetonitrile, dimethyl sulfoxide)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mM in DMSO).
-
From the stock solution, prepare a series of dilutions in the desired spectroscopic solvent to determine the optimal concentration for fluorescence measurements. A typical starting concentration is 10 µM.
-
Ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Excitation and Emission Spectra Acquisition:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Place a cuvette with the solvent blank in the sample holder and record a blank spectrum.
-
Replace the blank with the this compound sample.
-
To determine the optimal excitation wavelength, set the emission monochromator to an estimated emission wavelength (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-400 nm). The peak of this scan is the excitation maximum (λex).
-
To determine the emission spectrum, set the excitation monochromator to the determined λex and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this scan is the emission maximum (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of dilutions of both the standard and the this compound sample with absorbances at the excitation wavelength ranging from 0.01 to 0.1.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the integrated fluorescence intensity of each solution using the spectrofluorometer, ensuring identical excitation and emission slit widths for all measurements.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slopes of these plots are proportional to their quantum yields.
-
Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Use a TCSPC instrument equipped with a pulsed light source (e.g., a laser diode or LED) with an excitation wavelength close to the λex of this compound.
-
Prepare a dilute solution of this compound in the desired solvent.
-
Acquire the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of emitted photons.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).
-
Investigating the Effect of this compound on the STAT3 Signaling Pathway in Cancer Cells
This protocol is based on the known activity of 3-formylchromone and provides a framework for investigating if this compound has a similar inhibitory effect on the STAT3 signaling pathway.[2][3]
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., hepatocellular carcinoma cells, multiple myeloma cells)
-
This compound
-
Cell culture medium and supplements
-
Antibodies for Western blotting: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-Bcl-xL, anti-survivin, and anti-GAPDH (loading control).
-
Reagents for Western blotting (lysis buffer, protease and phosphatase inhibitors, SDS-PAGE gels, transfer membranes, etc.)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cancer cells in appropriate medium until they reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).
-
-
Western Blot Analysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, Bcl-2, Bcl-xL, survivin, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (GAPDH).
-
-
Apoptosis Assay (e.g., Annexin V-FITC/PI Staining):
-
Treat cells with this compound as described above.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the hypothesized inhibitory effect of this compound on the STAT3 signaling pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis. This pathway is based on the known effects of the structurally similar compound, 3-formylchromone.[2]
Caption: Hypothesized STAT3 signaling inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the fluorescence properties and biological activity of this compound.
Caption: General workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Formylchromone Counteracts STAT3 Signaling Pathway by Elevating SHP-2 Expression in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 3-Formyl-6-methylchromone: A Detailed Protocol for Researchers
Application Note: 3-Formyl-6-methylchromone is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the aldehyde group at the 3-position and the methyl group at the 6-position of the chromone scaffold allows for a variety of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules with potential biological activities. This document provides a detailed protocol for the synthesis of 3-formyl-6-methylchromone, including the preparation of the key starting material, 2'-hydroxy-5'-methylacetophenone, and its subsequent conversion to the target compound via the Vilsmeier-Haack reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 3-formyl-6-methylchromone and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |
| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 | General Organic Chemistry Procedures |
| 3-Formyl-6-methylchromone | C₁₁H₈O₃ | 188.18 | 73 | 173 | Nandgaonkar et al., Asian J. Chem., 2005 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the starting material and the final product.
Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement
This protocol describes the synthesis of 2'-hydroxy-5'-methylacetophenone from p-cresyl acetate, which can be prepared by the acetylation of p-cresol.
Materials:
-
p-Cresyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).
-
Heat the reaction mixture in an oil bath at 120°C for 45 minutes.
-
After cooling, carefully decompose the reaction mixture by slowly adding it to ice-cold water containing a small amount of hydrochloric acid.
-
A crude ketone will precipitate. To purify, dissolve the crude product in glacial acetic acid.
-
Induce crystallization by the dropwise addition of water with constant stirring.
-
Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.
Protocol 2: Synthesis of 3-Formyl-6-methylchromone via Vilsmeier-Haack Reaction
This protocol details the formylation of 2'-hydroxy-5'-methylacetophenone to yield 3-formyl-6-methylchromone.[1]
Materials:
-
2'-Hydroxy-5'-methylacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.
-
To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.
-
Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, maintaining the low temperature.
-
After the addition is complete, a thick, pink-colored mass will form. Allow the reaction mixture to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
A solid product will precipitate. Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 3-formyl-6-methylchromone as a crystalline solid.[1] The yield for this reaction is reported to be 73%, with a melting point of 173°C.[1]
Visualizations
Reaction Pathway
The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium species, which then reacts with the enolate of the acetophenone to build the chromone ring and introduce the formyl group.
References
Application Notes and Protocols: 3-Methylchromone Derivatives in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methylchromone derivatives as fluorescent probes in various cell imaging applications. The following sections detail their use in sensing intracellular metal ions, with established protocols and supporting data. While the versatility of the chromone scaffold suggests potential in other areas, such as viscosity and mitochondrial imaging, the current literature predominantly focuses on ion sensing.
Application 1: Detection of Intracellular Ferric Ions (Fe³⁺)
This compound derivatives can be functionalized to act as selective "turn-off" fluorescent probes for the detection of ferric ions (Fe³⁺) within living cells. This application is crucial for studying iron metabolism and its role in various pathological conditions, including hemochromatosis, heart failure, and neurodegenerative diseases.[1]
Quantitative Data
| Probe Descriptor | Target Analyte | Cell Line | Probe Concentration (µM) | Incubation Time (min) | Excitation λ (nm) | Emission λ (nm) | Detection Limit (µM) | Reference |
| Chromone-based Probe (CP) | Fe³⁺ | HeLa | 5 | 10 | 345 | 439 | 0.044 | [1] |
Experimental Protocol: Imaging Intracellular Fe³⁺ in HeLa Cells
This protocol is adapted from methodologies used for chromone-based Fe³⁺ probes.[1]
Materials:
-
This compound derivative probe for Fe³⁺
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
FeCl₃ solution
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed the cells in a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a stock solution of the this compound derivative probe in DMSO. On the day of the experiment, dilute the stock solution in a DMSO/H₂O (4:1, v/v) mixture to the desired final concentration (e.g., 5 µM).[1]
-
Cell Staining:
-
Wash the cultured HeLa cells twice with PBS.
-
Incubate the cells with the 5 µM probe solution for 10 minutes at 37°C.[1]
-
-
Fe³⁺ Treatment (for positive control):
-
Following probe incubation, add a solution of FeCl₃ to the cells at the desired concentration and incubate for an additional 10 minutes.
-
-
Imaging:
-
Wash the cells three times with PBS to remove any excess probe.
-
Perform confocal fluorescence imaging using an excitation wavelength of approximately 345 nm.
-
Capture the emission at around 439 nm. A noticeable decrease in fluorescence intensity is expected in the presence of Fe³⁺.
-
Application 2: Detection of Intracellular Cerium Ions (Ce³⁺)
Derivatives of the chromone scaffold have also been developed for the selective detection of other metal ions, such as cerium (Ce³⁺). These probes can be used for environmental monitoring and for imaging in cancer cells.
Quantitative Data
| Probe Descriptor | Target Analyte | Cell Line | Key Feature | Reference |
| Chromone-based Receptor (OSA) | Ce³⁺ | ME-180 (cervical cancer) | "Turn-off" colorimetric and fluorometric response |
Experimental Protocol: Imaging Intracellular Ce³⁺ in Cancer Cells
This protocol is based on the application of a chromone-derived receptor for Ce³⁺ imaging.
Materials:
-
This compound derivative probe for Ce³⁺
-
ME-180 cancer cells
-
Appropriate cell culture medium and supplements
-
PBS, pH 7.4
-
DMSO
-
Ce³⁺ solution
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture ME-180 cells in the appropriate medium until they reach the desired confluency for imaging.
-
Probe Preparation: Prepare a stock solution of the this compound derivative probe in DMSO. Dilute to the final working concentration in cell culture medium just before use.
-
Cell Staining and Imaging:
-
Incubate the cultured cells with the probe solution for a specified time to allow for cellular uptake.
-
Wash the cells with PBS to remove background fluorescence.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the specific probe.
-
-
Ce³⁺ Detection:
-
After initial imaging, treat the cells with a Ce³⁺ solution.
-
A "turn-off" fluorescence response is expected, which can be visualized and quantified by comparing the fluorescence intensity before and after the addition of Ce³⁺.
-
Other Potential Applications (Further Research Needed)
While specific protocols for this compound derivatives are not extensively documented in the following areas, the general properties of chromone-based fluorophores suggest their potential utility.
-
Viscosity Sensing: The fluorescence of some molecular rotors is dependent on the viscosity of their microenvironment. Functionalized 3-methylchromones could potentially be designed to exhibit this property for mapping intracellular viscosity.
-
Mitochondrial Imaging: The lipophilic and cationic nature of certain chromone derivatives could be exploited to target mitochondria, enabling the visualization of this organelle and the study of its membrane potential.
-
Signaling Pathway Visualization: At present, there is a lack of evidence for the direct application of this compound derivatives in visualizing specific signaling pathways. Research in this area would require the development of probes that can selectively bind to and report on the activity of key signaling molecules.
References
Application Notes and Protocols for the Use of 3-Methylchromone in the Synthesis of Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromone scaffold, a key structural motif in many naturally occurring compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Among its derivatives, 3-methylchromone has emerged as a valuable starting point for the synthesis of novel compounds with potent anticancer properties. These derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. This document provides a detailed overview of the application of this compound in the development of potential anticancer agents, including synthesis protocols, quantitative biological data, and insights into their mechanisms of action.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of 3-Methylidenechroman-4-ones
| Compound | HL-60 (Leukemia) IC50 (µM) | NALM-6 (Leukemia) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 14d | 1.46 ± 0.16 | 0.50 ± 0.05 | > 10 |
| Carboplatin (Reference) | 4.5 ± 0.5 | 2.5 ± 0.3 | 12.5 ± 1.5 |
Table 2: Cytotoxic Activity of Chromone-Nitrogen Mustard Derivatives [1][2]
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |
| Compound 18e | 1.83 | 1.90 |
Table 3: Cytotoxic Activity of 3-Formylchromone Derivatives
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) |
| 6e | 2.97 | 3.11 |
Table 4: Cytotoxic Activity of Chromone Derivatives from Penicillium citrinum [3]
| Compound | HT-29 (Colon Carcinoma) IC50 (µM) | A549 (Non-small Lung Cancer) IC50 (µM) |
| Epiremisporine F (1) | 44.77 ± 2.70 | 77.05 ± 2.57 |
| Epiremisporine G (2) | 35.05 ± 3.76 | 52.30 ± 2.88 |
| Epiremisporine H (3) | 21.17 ± 4.89 | 31.43 ± 3.01 |
Experimental Protocols
I. General Synthesis of 3-Methylidenechroman-4-ones via Horner-Wadsworth-Emmons Olefination[2][4]
This protocol describes a general method for the synthesis of 2-substituted 3-methylidenechroman-4-ones.
Step 1: Synthesis of 3-Diethoxyphosphorylchromen-4-ones
-
Acylate diethyl methylphosphonate with a selected ethyl salicylate in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Michael Addition of Grignard Reagents
-
Dissolve the 3-diethoxyphosphorylchromen-4-one in anhydrous tetrahydrofuran and cool to -78 °C.
-
Add the appropriate Grignard reagent (e.g., methylmagnesium bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate. The resulting adduct is often used in the next step without further purification.
Step 3: Horner-Wadsworth-Emmons Olefination
-
Dissolve the adduct from the previous step in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., potassium carbonate) and an aldehyde (e.g., formaldehyde, often used as paraformaldehyde).
-
Stir the reaction at room temperature until completion.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the final 2-substituted 3-methylidenechroman-4-one by column chromatography.
II. Synthesis of Chromone-Nitrogen Mustard Derivatives
This protocol outlines the synthesis of chromone-nitrogen mustard conjugates.
-
Dissolve the starting chromone derivative (e.g., (6-methyl-4-oxo-4H-chromen-3-yl)methanol) in anhydrous dichloromethane (DCM).
-
Add 4-(dimethylamino)pyridine (DMAP), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and the corresponding nitrogen mustard derivative.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using TLC.
-
Upon completion, add water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the target compound by column chromatography on silica gel.
III. In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol details the procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 or 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
IV. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
V. Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the decatenation activity of topoisomerase II.
Materials:
-
Purified human Topoisomerase IIα enzyme
-
Kinetoplast DNA (kDNA)
-
10X Topoisomerase II Assay Buffer
-
ATP solution
-
Stop Buffer/Loading Dye
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction tubes containing the 10X assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations. Include a no-enzyme control and a no-drug control.
-
Initiate the reaction by adding the Topoisomerase IIα enzyme.
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
Terminate the reaction by adding the stop buffer.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA (minicircles) and an increase in the amount of catenated kDNA remaining in the well.
Mandatory Visualizations
Caption: Experimental workflow for synthesis and evaluation of this compound derivatives.
Caption: Signaling pathway for apoptosis induction by this compound derivatives.
Caption: Mechanism of action for Topoisomerase II inhibition.
Caption: Inhibition of the HMGB1-RAGE signaling pathway by styrylchromone derivatives.
References
Application Notes: Vilsmeier-Haack Reaction for 3-Formylchromone Synthesis
Introduction
The Vilsmeier-Haack reaction is a powerful and versatile chemical reaction used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] A key application of this reaction is the efficient, one-step synthesis of 3-formylchromones (also known as 4-oxo-4H-1-benzopyran-3-carboxaldehydes) from substituted 2-hydroxyacetophenones.[3] 3-Formylchromones are valuable building blocks in organic synthesis and serve as precursors to a wide range of heterocyclic systems.[4][5] Furthermore, the chromone scaffold and its derivatives are of significant interest to medicinal chemists due to their diverse and potent biological activities, including anti-inflammatory and antimicrobial properties.
Application Notes
The synthesis of 3-formylchromones via the Vilsmeier-Haack reaction is the most suitable and widely employed method. The reaction typically utilizes a Vilsmeier reagent, which is a chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
The primary advantages of this method include:
-
High Efficiency: The reaction provides a direct, one-step pathway from readily available 2-hydroxyacetophenones to the desired 3-formylchromone product.
-
Good to Excellent Yields: The synthesis consistently produces high yields, often in the range of 80-90%.
-
Versatility: The reaction is applicable to a wide variety of substituted 2-hydroxyacetophenones, allowing for the generation of a diverse library of 3-formylchromone derivatives.
The resulting 3-formylchromones are crucial intermediates for further chemical transformations, enabling the synthesis of complex heterocyclic compounds through reactions with various carbon and nitrogen nucleophiles.
Reaction Mechanism and Experimental Workflow
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then reacts with the 2-hydroxyacetophenone. The mechanism involves a double formylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final 3-formylchromone product.
Caption: Reaction mechanism for 3-formylchromone synthesis.
The general experimental workflow involves the careful preparation of the Vilsmeier reagent, followed by the reaction with the substrate and a final aqueous workup to isolate the product.
Caption: General workflow for the synthesis of 3-formylchromones.
Experimental Protocols
The following protocols are generalized from established procedures for the synthesis of substituted 3-formylchromones.
Protocol 1: General Synthesis of Substituted 3-Formylchromones
-
Reagent Preparation (Vilsmeier Reagent):
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, ~6.0 mL).
-
Cool the flask in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (POCl₃, ~2.0 mL, ~0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the resulting mixture at a slightly elevated temperature (~50°C) for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction with Substrate:
-
To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (~0.01 mol) dissolved in a minimal amount of DMF.
-
The addition should be done portion-wise or dropwise with vigorous stirring.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring to decompose the complex.
-
A solid precipitate will form. Continue stirring for approximately 1-2 hours.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
-
Purification:
-
Dry the crude solid product.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.
-
Characterize the final product using appropriate analytical techniques (M.P., IR, NMR).
-
Data Presentation: Synthesis of Various 3-Formylchromones
The Vilsmeier-Haack reaction has been successfully applied to a range of substituted 2-hydroxyacetophenones to produce the corresponding 3-formylchromones in good yields.
| Entry | Substrate (2-Hydroxyacetophenone) | Product (Substituted 3-Formylchromone) | Yield (%) | Melting Point (°C) | Reference |
| 1 | 5-Chloro | 6-Chloro-3-formylchromone | 71 | 168 | |
| 2 | 3-Nitro-5-chloro | 6-Chloro-8-nitro-3-formylchromone | 71 | 108 | |
| 3 | 5-Bromo | 6-Bromo-3-formylchromone | 72 | 184 | |
| 4 | 3-Nitro-5-bromo | 6-Bromo-8-nitro-3-formylchromone | 70 | 121 | |
| 5 | 3,5-Dichloro | 6,8-Dichloro-3-formylchromone | 75 | 175 | |
| 6 | 3,5-Dibromo | 6,8-Dibromo-3-formylchromone | 73 | 205 | |
| 7 | 4-Hydroxy | 7-Hydroxy-3-formylchromone | 70 | 248 | |
| 8 | 4-Hydroxy-5-bromo | 7-Hydroxy-8-bromo-3-formylchromone | 74 | 210 |
References
Troubleshooting & Optimization
common byproducts in 3-Methylchromone synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylchromone. Our focus is to address common challenges, particularly the formation of byproducts and their effective removal, to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their primary challenges?
A1: The most prevalent method for synthesizing this compound is the Kostanecki-Robinson reaction.[1][2] This reaction involves the acylation of an o-hydroxyaryl ketone, such as o-hydroxyacetophenone, with an aliphatic acid anhydride, like acetic anhydride, in the presence of its sodium salt. While effective, a primary challenge is the potential for the formation of a regioisomeric byproduct, 4-methylcoumarin.[1] Other potential impurities include unreacted starting materials and O-acetylated intermediates.
Q2: I've synthesized this compound using the Kostanecki-Robinson reaction. How can I confirm the presence of the 4-methylcoumarin byproduct?
A2: The presence of the 4-methylcoumarin byproduct can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shifts of the methyl group and the protons on the heterocyclic ring will differ for this compound and 4-methylcoumarin, allowing for their distinction. For instance, in a related structure, 7-hydroxy-4-methylcoumarin, the methyl group appears around δ 2.3-2.4 ppm.[3][4] ¹³C NMR spectroscopy can also be used, as the chemical shifts of the carbonyl carbon and other carbons in the heterocyclic ring are distinct for chromones and coumarins.
Q3: What are the recommended methods for removing the 4-methylcoumarin byproduct and other impurities from my this compound product?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the first method to try, especially for removing less soluble or more soluble impurities. Ethanol is a commonly used solvent for the recrystallization of chromone and coumarin derivatives. The principle relies on the differential solubility of this compound and its byproducts in the chosen solvent at different temperatures.
-
Column Chromatography: This technique is highly effective for separating compounds with different polarities, such as the regioisomers this compound and 4-methylcoumarin. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate).
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Possible Cause: Incomplete reaction or significant formation of byproducts.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure anhydrous conditions, as moisture can inhibit the reaction. Optimize the reaction temperature and time. The Kostanecki-Robinson reaction often requires high temperatures (e.g., 180-190 °C) for several hours.
-
Reagent Purity: Use freshly opened or purified starting materials, as impurities can lead to side reactions.
-
Byproduct Analysis: Characterize the crude product to identify the major byproducts. If a large amount of 4-methylcoumarin is formed, consider modifying the reaction conditions to favor chromone formation, although specific conditions to selectively favor this compound over 4-methylcoumarin are not well-documented and may require empirical optimization.
-
Issue 2: Difficulty in Separating this compound from 4-Methylcoumarin by Recrystallization
-
Possible Cause: Similar solubility of the two isomers in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: If a single solvent like ethanol does not provide adequate separation, a solvent pair for recrystallization can be tested. Common solvent mixtures include heptane/ethyl acetate, methanol/water, and acetone/water. The goal is to find a solvent system where one isomer is significantly more soluble than the other at room temperature.
-
Fractional Crystallization: If there is a slight difference in solubility, performing multiple recrystallization steps (fractional crystallization) can gradually enrich the desired isomer.
-
Purity Check: After each recrystallization, analyze the purity of the crystals and the mother liquor by TLC or NMR to monitor the progress of the separation.
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound product in a minimum amount of hot ethanol (near its boiling point).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Determine the melting point and acquire an NMR spectrum to assess the purity. Repeat the process if significant impurities remain.
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Prepare a silica gel column.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should show good separation between the spots corresponding to this compound and 4-methylcoumarin.
-
Loading the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.
-
Analysis: Confirm the purity of the isolated product by NMR and melting point determination.
Data Presentation
| Parameter | Crude Product | After Recrystallization (Ethanol) | After Column Chromatography |
| Appearance | Yellowish to brownish solid | Off-white to pale yellow crystals | White crystalline solid |
| Purity (by HPLC/NMR) | Varies (e.g., 70-85%) | Improved (e.g., >95%) | High (>99%) |
| Yield (%) | 100% (by definition) | Typically 60-80% recovery | Typically 70-90% recovery |
Note: The values in this table are illustrative and can vary depending on the initial purity of the crude product and the efficiency of the purification process.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Byproduct formation pathways in this compound synthesis.
References
Technical Support Center: Chromone Synthesis
Welcome to the technical support center for chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of chromones. Below you will find frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chromones?
The most prevalent methods for chromone synthesis include the Baker-Venkataraman rearrangement, the Kostanecki-Robinson reaction, the Simonis reaction, and the Vilsmeier-Haack reaction for the preparation of 3-formylchromones.[1] Each method has its own advantages and is suited for different substitution patterns on the chromone core.
Q2: My chromone synthesis is resulting in a low yield. What are the general factors I should investigate?
Low yields in chromone synthesis can often be attributed to several factors. These include the purity of starting materials, the choice of solvent and catalyst, the reaction temperature, and the presence of moisture in the reaction. Optimizing these parameters is crucial for improving the yield. For instance, in microwave-assisted syntheses, the choice of a stronger base like DBU versus a weaker one like Et3N can significantly impact the outcome.[2]
Q3: How can I monitor the progress of my chromone synthesis reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the common side products in chromone synthesis and how can they be minimized?
Common side products include coumarins in the Simonis reaction and aurones in the Kostanecki-Robinson reaction. The formation of these byproducts is often influenced by reaction conditions. For example, in the Simonis reaction, using phosphorus pentoxide (P₂O₅) as a catalyst can favor the formation of chromones over coumarins. Careful control of temperature and the choice of base are also critical in minimizing side reactions.
Q5: Are there any "green" or more environmentally friendly methods for chromone synthesis?
Yes, there is growing interest in developing greener synthetic routes. This includes the use of microwave irradiation to reduce reaction times and energy consumption, as well as the exploration of biocatalytic approaches, such as the use of lipases for oxidative cyclization to form 3-hydroxychromones.[1] Solvent-free Vilsmeier-Haack reactions have also been reported, offering a more environmentally benign approach.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter with common chromone synthesis methods.
Low Yield
Issue: The yield of the desired chromone is consistently low.
Possible Causes & Solutions:
-
Impure Starting Materials: Impurities in the starting o-hydroxyacetophenone or other reagents can lead to unwanted side reactions.
-
Solution: Ensure the purity of all reactants by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly affect the yield.
-
Solution: Systematically optimize the reaction conditions. For example, in the Baker-Venkataraman rearrangement, stronger bases like potassium tert-butoxide or sodium hydride often give better yields than weaker bases. Anhydrous conditions are also crucial.
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction by TLC. If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature.
-
-
Product Degradation: The desired chromone may be unstable under the reaction or workup conditions.
-
Solution: If the product is acid- or base-sensitive, ensure neutralization during workup. Minimize the time the product is exposed to harsh conditions.
-
Formation of Side Products
Issue: Significant amounts of unintended products are being formed.
-
Simonis Reaction: Chromone vs. Coumarin Formation
-
Problem: The reaction is producing a significant amount of the isomeric coumarin.
-
Cause: The reaction pathway is sensitive to the catalyst used. Strong protic acids like sulfuric acid can favor coumarin formation.
-
Solution: Use phosphorus pentoxide (P₂O₅) as the condensing agent, which preferentially directs the reaction towards chromone formation.
-
-
Kostanecki-Robinson Reaction: Flavone vs. Aurone Formation
-
Problem: The reaction is yielding aurones instead of the desired flavones (a type of chromone).
-
Cause: The formation of aurones is a known side reaction, particularly with certain substitution patterns on the starting materials. The reaction conditions, including the base and temperature, can influence the product ratio.
-
Solution: Carefully control the reaction temperature and consider using a different base or acid anhydride to optimize for flavone formation.
-
-
Baker-Venkataraman Rearrangement: Incomplete Rearrangement
-
Problem: The intermediate 1,3-diketone is not fully cyclizing to the chromone.
-
Cause: The cyclization step is typically acid-catalyzed and may require specific conditions to proceed efficiently.
-
Solution: After the rearrangement, ensure the reaction mixture is sufficiently acidic for the cyclization to occur. Refluxing in glacial acetic acid with a catalytic amount of a strong acid like HCl or H₂SO₄ is a common method.
-
Data Presentation
The following tables summarize quantitative data on the influence of reaction conditions on the yield of chromone synthesis.
Table 1: Influence of Catalyst on Regioselectivity in the Simonis Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Chromone Yield (%) | Coumarin Yield (%) |
| H₂SO₄ (conc.) | None | 100 | 0.5 | Trace | ~90 |
| P₂O₅ | None | 100 | 1 | ~75 | Trace |
| Amberlyst-15 | None (Microwave) | 100 | 0.33 | 97 | Not Reported |
| Alumina | None | 80 | 1.5 | 95 | Not Reported |
Table 2: Yields of 3-Formylchromones via Vilsmeier-Haack Reaction [4]
| Starting Material (Substituted 2-hydroxyacetophenone) | Yield (%) |
| 2-hydroxyacetophenone | 80-90 |
| 2-hydroxy-5-chloroacetophenone | 85 |
| 2-hydroxy-5-bromoacetophenone | 82 |
| 2-hydroxy-5-nitroacetophenone | 75 |
Table 3: Yields of Chromone Derivatives via a Modified Baker-Venkataraman Reaction
| Starting Acetophenone | Acyl Chloride | Yield (%) |
| 2'-Hydroxyacetophenone | Benzoyl chloride | 66.2 |
| 2',4'-Dihydroxyacetophenone | Benzoyl chloride | 45.3 |
| 2',5'-Dihydroxyacetophenone | Benzoyl chloride | 55.1 |
| 2',3',4'-Trihydroxyacetophenone | Benzoyl chloride | 7.3 |
| 2'-Hydroxy-5'-nitroacetophenone | Benzoyl chloride | 5.2 |
Experimental Protocols
Protocol 1: Baker-Venkataraman Rearrangement for Flavone Synthesis
This three-step protocol describes the synthesis of flavone from 2'-hydroxyacetophenone.
Step 1: Synthesis of 2'-Benzoyloxyacetophenone
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain 2'-benzoyloxyacetophenone.
Step 2: Rearrangement to 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
-
Dissolve 2'-benzoyloxyacetophenone (1.0 eq) in anhydrous pyridine.
-
Add powdered potassium hydroxide (3.0 eq) and heat the mixture at 50 °C for 30 minutes.
-
Cool the reaction mixture and pour it into ice-cold dilute HCl.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Cyclization to Flavone
-
Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 1 hour.
-
Cool the reaction mixture and pour it into ice water to precipitate the flavone.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Protocol 2: Kostanecki-Robinson Reaction for 3-Acetyl-7-hydroxy-2-methylchromone
-
Heat a mixture of 2,4-dihydroxyacetophenone (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (5.0 eq) at 170-180 °C for 8-10 hours.
-
Pour the hot reaction mixture into ice water.
-
Filter the solid, wash with water, and then boil with water for 15 minutes to hydrolyze any unreacted anhydride.
-
Collect the crude product by filtration and recrystallize from ethanol.
Protocol 3: Simonis Reaction for 7-Hydroxy-4-methylcoumarin
Note: This protocol yields the coumarin isomer, but illustrates the general procedure. To favor the chromone, P₂O₅ would be used.
-
Mix resorcinol (1.0 eq) and ethyl acetoacetate (1.0 eq).
-
Slowly add concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Allow the mixture to stand at room temperature for 12-18 hours.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Protocol 4: Vilsmeier-Haack Reaction for 3-Formylchromone
-
In a flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise with stirring.
-
After the addition is complete, add a solution of 2-hydroxyacetophenone (1.0 eq) in DMF.
-
Allow the reaction mixture to stir at room temperature for several hours, then heat to 60-70 °C for 2-3 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Filter the precipitated product, wash with water, and recrystallize from ethanol.
Mandatory Visualization
Caption: A general experimental workflow for chromone synthesis.
Caption: A troubleshooting workflow for addressing low yields in chromone synthesis.
Caption: Competing pathways in the Simonis reaction leading to chromones or coumarins.
References
Technical Support Center: Purification of 3-Methylchromone and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Methylchromone and its derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to assist in your laboratory work.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and its derivatives.
Recrystallization
Q1: My this compound derivative is not crystallizing from the solution. What should I do?
A1: Failure to crystallize can be due to several factors:
-
Supersaturation has not been reached: The solution may be too dilute. Try to concentrate the solution by carefully evaporating some of the solvent.
-
Inappropriate solvent system: The chosen solvent may be too good at dissolving your compound even at low temperatures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider using a mixed solvent system. For moderately polar compounds like this compound, a common starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or water).
-
Presence of impurities: Certain impurities can inhibit crystal formation. If the solution is colored, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
-
Lack of nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of the pure compound.
Q2: My compound "oils out" instead of forming crystals during recrystallization. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a lower-boiling point solvent: Select a solvent with a boiling point lower than the melting point of your compound.
-
Adjust the solvent system: If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble.
-
Redissolve and retry: Reheat the solution until the oil redissolves, then try cooling it more slowly or add a small amount of a solvent in which the compound is more soluble to prevent it from reaching its oiling out point.
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: Low yield is a common issue in recrystallization.[1] Here are some potential causes and solutions:
-
Using too much solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Insufficient cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. Using an ice-water bath is recommended.
-
Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
Column Chromatography
Q1: I am not getting good separation of this compound from its impurities on a silica gel column. What can I do?
A1: Poor separation can be addressed by optimizing several parameters:
-
Solvent System (Mobile Phase): The polarity of the eluent is critical. For moderately polar compounds like this compound, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. You can systematically vary the ratio of these solvents. A common strategy is to find a solvent system that gives your target compound a retention factor (Rf) of 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can improve separation. Start with a low polarity mobile phase and slowly increase the proportion of the more polar solvent.
-
Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, other adsorbents like alumina (neutral, acidic, or basic) might provide better separation.
-
Column Packing and Dimensions: A properly packed, longer, and narrower column will generally provide better resolution. Ensure the silica gel is packed uniformly without any cracks or bubbles.
Q2: My compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause and how can I fix it?
A2: Streaking is often caused by the compound being too polar for the chosen solvent system or due to interactions with the stationary phase.
-
Increase Mobile Phase Polarity: Add a small amount of a more polar solvent like methanol to your eluent.
-
Acid/Base Modification: If your this compound derivative has acidic or basic functional groups, the silica gel (which is slightly acidic) can cause streaking. Adding a small amount of a modifier to the eluent can help. For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine (0.1-1%) is often used.
-
Sample Overloading: Applying too much sample to the TLC plate or column can also cause streaking. Try loading a more dilute sample.
Q3: My compound is not eluting from the silica gel column. What should I do?
A3: If your compound is stuck on the column, it is likely too polar for the current mobile phase.
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, you might need to use solvent systems containing methanol or even a small percentage of acetic acid or ammonia in methanol.
-
Check for Decomposition: It is possible the compound is decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is decomposing, you may need to use a less acidic stationary phase like neutral alumina or deactivate the silica gel with triethylamine.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Methodology:
-
Solvent Selection: Based on the principle of "like dissolves like," and the moderate polarity of this compound, a mixed solvent system of ethanol and water is a good starting point. The goal is to find a ratio where the compound is soluble in the hot solvent mixture but sparingly soluble when cold.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves.
-
If the solid does not fully dissolve, add more of the primary solvent dropwise until a clear solution is obtained at the boiling point.
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture.
-
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Data Presentation: Representative Recrystallization Data
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Melting Point | 78-81 °C | 82-83 °C |
| Purity (by HPLC) | ~90% | >99% |
| Yield | - | 80-90% |
| Solvent System | - | Ethanol/Water (e.g., 9:1 v/v) |
Note: The data presented are representative values and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound using silica gel column chromatography.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent should give the this compound an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring a flat and even bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation: Representative Column Chromatography Data
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Hexanes:Ethyl Acetate (e.g., from 95:5 to 80:20) |
| Loading Capacity | ~1g crude per 30-40g silica gel |
| Purity of Combined Fractions (by HPLC) | >98% |
| Yield | 75-85% |
Note: The data presented are representative values and should be optimized for each specific case.
Protocol 3: Preparative HPLC of this compound Derivatives
Objective: To achieve high-purity isolation of this compound derivatives.
Methodology:
-
Analytical Method Development: Develop an analytical HPLC method on a C18 column to achieve baseline separation of the target compound from its impurities. A common mobile phase consists of a mixture of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and column dimensions.
-
Purification:
-
Dissolve the crude sample in a suitable solvent, ideally the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the peak of the pure compound.
-
-
Solvent Removal: Remove the solvent from the collected fractions, often by lyophilization or rotary evaporation, to obtain the purified product.
Data Presentation: Representative Preparative HPLC Conditions
| Parameter | Value |
| Column | C18, 10 µm, e.g., 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | e.g., 30-70% B over 20 minutes |
| Flow Rate | e.g., 20 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Purity Achieved | >99.5% |
Note: These are starting conditions and should be optimized for each specific derivative.
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in this technical support center.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for column chromatography purification.
Caption: Logical relationship for troubleshooting common purification issues.
References
stability issues and degradation of 3-Methylchromone in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and degradation of 3-Methylchromone in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
While specific degradation kinetics for this compound are not extensively published, based on the general behavior of chromone derivatives, the primary stability concerns are hydrolysis, photodegradation, and, to a lesser extent, oxidation. These degradation pathways can be influenced by solvent, pH, temperature, and light exposure.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The chromone ring system is generally more stable in neutral to slightly acidic conditions. Basic (alkaline) conditions can catalyze the hydrolysis of the pyrone ring, leading to the opening of the ring and degradation of the compound. It is crucial to control the pH of aqueous experimental solutions, especially for prolonged storage.
Q3: What are the optimal storage conditions for a this compound stock solution?
For optimal stability, it is recommended to prepare stock solutions of this compound in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. These stock solutions should be stored in tightly sealed, light-protecting containers (e.g., amber vials) at low temperatures (-20°C or -80°C). To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q4: Can this compound degrade upon exposure to light?
Yes, chromone derivatives can be susceptible to photodegradation. Exposure to UV or even ambient light over extended periods can lead to the formation of degradation products. Therefore, it is recommended to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: Is this compound susceptible to oxidation?
While hydrolysis and photodegradation are typically the more prominent degradation pathways for chromones, oxidation can also occur, particularly if the solution is exposed to atmospheric oxygen over long periods or in the presence of oxidizing agents. If oxidation is suspected, consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing) | Chemical degradation, possibly due to oxidation or photodegradation. | Discard the solution. Prepare a fresh solution and ensure proper storage conditions (protection from light, inert atmosphere if necessary). |
| Precipitate formation in the solution | Poor solubility in the chosen solvent or degradation product formation. | Ensure the compound is fully dissolved. If solubility is an issue, consider a different solvent system. If degradation is suspected, prepare a fresh solution and store it under optimal conditions. |
| Inconsistent or non-reproducible experimental results | Degradation of the this compound stock or working solution. | Prepare fresh solutions for each experiment. Perform a stability check of the stock solution by analyzing it via HPLC at different time points to detect any degradation. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to separate the parent compound from its degradants. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1] This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period. Basic hydrolysis is often faster than acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a 3-30% solution of hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C) for an extended period (e.g., 24-72 hours).
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[2][3] A control sample should be kept in the dark under the same temperature conditions.
3. Sample Analysis:
-
At predetermined time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][5]
4. Data Evaluation:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
-
Calculate the percentage of degradation.
-
If possible, use mass spectrometry (LC-MS) to identify the structure of the major degradation products.
Visualizations
Caption: Potential degradation pathways for the this compound scaffold.
Caption: General workflow for assessing the stability of this compound.
References
avoiding self-condensation in Claisen-Schmidt synthesis of chromones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Claisen-Schmidt synthesis of chromones, with a primary focus on avoiding the self-condensation of the ketone starting material.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low yield of the desired chalcone precursor due to significant acetophenone self-condensation.
-
Question: My Claisen-Schmidt reaction is producing a low yield of the desired chalcone, and I'm observing a significant amount of a byproduct that I suspect is from the self-condensation of acetophenone. How can I minimize this side reaction?
-
Answer: Self-condensation of the ketone is a common side reaction in the base-catalyzed Claisen-Schmidt condensation.[1] To favor the desired crossed condensation product, several strategies can be employed:
-
Order of Addition: Instead of adding the base to a mixture of the acetophenone and benzaldehyde, try adding the benzaldehyde slowly to a mixture of the acetophenone and the base. This ensures that the concentration of the enolate is always in the presence of the more reactive electrophile (the benzaldehyde), minimizing its opportunity to react with another molecule of acetophenone.[1]
-
Choice of Base: While strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, they can also promote self-condensation.[2] Consider using a milder base or a solid catalyst to improve selectivity.[1]
-
Reaction Temperature: Lowering the reaction temperature can often favor the desired reaction pathway and reduce the rate of side reactions.[1] However, a temperature that is too low may lead to an incomplete reaction. Careful optimization is key.
-
Solvent Selection: The choice of solvent can influence reaction rates and selectivity. In some cases, solvent-free conditions, such as grinding the reactants with a solid base, have been shown to improve yields and reduce side reactions.
-
Issue 2: Formation of multiple unidentified byproducts in the reaction mixture.
-
Question: Besides the expected chalcone and the self-condensation product, my TLC and NMR analysis show several other spots and peaks. What are these likely to be and how can I simplify my product mixture?
-
Answer: The formation of multiple byproducts can complicate purification and significantly lower the yield of your desired chromone. Besides self-condensation, other possible side reactions in a Claisen-Schmidt condensation include:
-
Cannizzaro Reaction: If the aromatic aldehyde you are using lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid. This consumes your aldehyde starting material. To minimize this, consider using a milder base or lower reaction temperatures.
-
Michael Addition: The newly formed chalcone can sometimes react with another enolate molecule in a Michael addition, leading to more complex structures.
-
Polymerization: Under certain conditions, polymerization of the reactants or products can occur.
To improve the selectivity of your reaction, focus on optimizing the reaction conditions as outlined in the previous answer. Careful control of temperature, the slow addition of reactants, and the choice of an appropriate catalyst are crucial.
-
Issue 3: Difficulty in purifying the chalcone precursor away from the self-condensation byproduct.
-
Question: I have a mixture of my desired chalcone and the acetophenone self-condensation product. They have very similar polarities, and I'm struggling to separate them by column chromatography. What can I do?
-
Answer: The structural similarity between the desired chalcone and the self-condensation byproduct can indeed make purification challenging.
-
Recrystallization: Before resorting to chromatography, attempt to purify the crude product by recrystallization. Often, the desired chalcone will have a different solubility profile than the byproduct, allowing for selective crystallization. Experiment with different solvent systems.
-
Optimize Reaction Conditions to Minimize Byproduct Formation: The most effective approach is to prevent the formation of the byproduct in the first place. By implementing the strategies from Issue 1, you can significantly reduce the amount of the self-condensation product, making purification much simpler. A cleaner initial reaction is always preferable to a difficult purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen-Schmidt condensation for chromone synthesis?
A1: The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (like benzaldehyde) and a ketone with α-hydrogens (like acetophenone), typically catalyzed by a base. This reaction forms an α,β-unsaturated ketone, known as a chalcone. Chalcones are key precursors in the synthesis of chromones; they undergo a subsequent cyclization reaction to form the chromone ring system.
Q2: Why is self-condensation of acetophenone a common problem?
A2: In a base-catalyzed reaction, the base removes an α-hydrogen from acetophenone to form a nucleophilic enolate ion. This enolate can then attack the carbonyl carbon of another molecule. While the intended target is the aromatic aldehyde, if the concentration of the aldehyde is low or if the enolate is particularly reactive, it can attack another molecule of unreacted acetophenone, leading to self-condensation.
Q3: How does the choice of base affect the outcome of the Claisen-Schmidt reaction?
A3: The choice of base is critical. Strong bases like NaOH and KOH are effective at promoting the condensation but can also increase the rate of side reactions like self-condensation and the Cannizzaro reaction. Milder bases or solid-supported catalysts can offer better selectivity towards the desired chalcone product. The optimal base and its concentration often need to be determined empirically for a specific set of reactants.
Q4: Can solvent choice influence the extent of self-condensation?
A4: Yes, the solvent plays a significant role. Polar protic solvents like ethanol are commonly used. However, solvent-free conditions, achieved by grinding the solid reactants with a solid base, have been reported to provide excellent yields of chalcones, sometimes with higher selectivity. Micellar media, using surfactants like CTAB, have also been explored as a green chemistry approach to improve yields and control side reactions.
Q5: How critical is the purity of the chalcone intermediate for a successful chromone synthesis?
A5: The purity of the chalcone is extremely important. Impurities from side reactions, especially the acetophenone self-condensation product, can interfere with the subsequent cyclization reaction to form the chromone. This can lead to a complex mixture of products, making the isolation of the desired chromone difficult and significantly reducing the overall yield. Therefore, ensuring the chalcone is as pure as possible before proceeding to the next step is crucial for an efficient synthesis.
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of chalcone synthesis in Claisen-Schmidt reactions. This data can help in selecting optimal conditions to minimize self-condensation.
Table 1: Effect of Different Bases on Chalcone Yield
| Base | Solvent | Temperature | Yield (%) | Reference |
| NaOH (20 mol%) | Solvent-free (grinding) | Room Temperature | 98 | |
| KOH (20 mol%) | Solvent-free (grinding) | Room Temperature | 85 | |
| NaOH | Ethanol | Room Temperature | 40 (after 24h) | |
| KOH | Ethanol | 40-50 °C | Not specified | |
| Ca(OH)₂ | Aqueous Ethanol | Room Temperature | 74-92 |
Table 2: Effect of Solvent on Chalcone Yield
| Solvent | Base | Temperature | Yield (%) | Reference |
| Ethanol | NaOH | Room Temperature | 40 | |
| Ethanol | NaOH | Reflux | 93 | |
| Water (micellar, CTAB) | NaOH | Room Temperature | 65 | |
| Solvent-free (grinding) | NaOH | Room Temperature | 98 |
Table 3: Effect of Temperature on Chalcone Yield
| Temperature | Solvent | Base | Yield (%) | Reference |
| Room Temperature | Ethanol | NaOH | 40 | |
| Reflux | Ethanol | NaOH | 93 | |
| 150 °C | Solvent-free | MgO | 98 |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation (Base-Catalyzed in Ethanol)
This protocol is a general procedure and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1.0 equivalent) in ethanol.
-
Base Addition: To this solution, add a solution of NaOH or KOH (1.2 equivalents) in water or ethanol while stirring at room temperature.
-
Aldehyde Addition: Slowly add the substituted benzaldehyde (1.0 equivalent) dropwise to the reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the mixture with dilute HCl until the solution is acidic to litmus paper. The chalcone product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining base and salts.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.
Visualizations
Caption: Troubleshooting workflow for minimizing self-condensation in Claisen-Schmidt reactions.
References
Technical Support Center: Chromone Synthesis (Cyclization Step)
Welcome, researchers and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the critical cyclization step of chromone synthesis.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction is resulting in a very low or no yield of the desired chromone. What are the common causes?
A1: Low yields in chromone cyclization can stem from several factors:
-
Incomplete formation of the prerequisite intermediate: The cyclization step, whether from a 1,3-diketone, a 2'-hydroxychalcone, or via a rearrangement, is dependent on the successful formation of the open-chain precursor. Incomplete upstream reactions like the Claisen condensation or Baker-Venkataraman rearrangement are a primary cause of poor overall yield.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical. Many classical methods require high temperatures and prolonged reaction times, which can lead to degradation of starting materials or products.[1]
-
Presence of Moisture: For reactions involving strong bases like sodium hydride (NaH) or sodium ethoxide to form an enolate, the presence of water or protic solvents will quench the base and inhibit the reaction.[2]
-
Steric Hindrance: Bulky substituents on the aromatic ring or the acyl group can sterically hinder the intramolecular cyclization, slowing down the reaction or preventing it altogether.
Q2: I am observing the formation of a significant amount of side products. What are the likely culprits and how can I minimize them?
A2: The formation of side products is a frequent challenge. Common unwanted products include:
-
Coumarins: In the Simonis reaction, the condensation of a phenol with a β-ketoester can yield either a chromone or a coumarin. The regioselectivity depends on whether the initial nucleophilic attack is from the phenolic hydroxyl to the ketone or the ester carbonyl of the β-ketoester.[3] To favor chromone formation, using phosphorus pentoxide (P₂O₅) as a catalyst is often effective as it is believed to activate the ketone carbonyl.[3]
-
Aurones (2-benzylidene-coumaran-3-ones): These are common byproducts in the Kostanecki-Robinson reaction, especially with certain substitution patterns on the starting o-hydroxyacetophenone. Milder reaction conditions and careful control of the base concentration can help favor flavone (a type of chromone) formation.[4]
-
Self-condensation Products: In preliminary steps that form the cyclization precursor, such as the Claisen-Schmidt condensation, self-condensation of the aldehyde or ketone can occur. This can be minimized by the slow addition of one reactant to the other in the presence of the base.
Q3: The cyclization of my 1,3-diketone intermediate is not proceeding efficiently. How can I drive the reaction to completion?
A3: The acid-catalyzed cyclodehydration of 1-(2-hydroxyphenyl)-1,3-diketones is a common final step in chromone synthesis, particularly after a Baker-Venkataraman rearrangement. If this step is problematic, consider the following:
-
Acid Catalyst Choice: A range of acids can be used, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), acetic acid, and p-toluenesulfonic acid (p-TSA). The optimal acid can be substrate-dependent. If one is not effective, screening others may be beneficial.
-
Dehydrating Conditions: The goal is the removal of a water molecule. Refluxing in glacial acetic acid with a catalytic amount of a strong acid is a common and effective method.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently (often to reflux) for an adequate amount of time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.
Q4: Can microwave irradiation improve my cyclization reaction?
A4: Yes, microwave-assisted synthesis has emerged as a powerful tool in chromone synthesis. It often leads to a dramatic reduction in reaction times (from hours to minutes), and in many cases, an increase in product yields and purity. This method is particularly effective for the cyclization of 2'-hydroxychalcones and in promoting the Baker-Venkataraman rearrangement.
Troubleshooting Guides
Guide 1: Low Yield in Acid-Catalyzed Cyclization of 1,3-Diketones
This guide addresses low yields in the final cyclodehydration step to form the chromone ring.
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls; significant amount of 1,3-diketone starting material remains (confirmed by TLC/NMR). | Ineffective acid catalyst or insufficient acid concentration. | 1. Increase the catalytic amount of the current acid.2. Switch to a stronger acid catalyst (e.g., from acetic acid to sulfuric acid).3. Consider using polyphosphoric acid (PPA) which is a strong dehydrating agent. |
| Insufficient heat or reaction time. | 1. Ensure the reaction is reaching the appropriate temperature (typically reflux).2. Extend the reaction time and monitor by TLC until the starting material is consumed. | |
| Formation of multiple unidentified spots on TLC; low yield of desired product. | Decomposition of starting material or product under harsh acidic conditions. | 1. Reduce the reaction temperature and extend the reaction time.2. Use a milder acid catalyst (e.g., p-toluenesulfonic acid).3. Decrease the concentration of the strong acid catalyst. |
| Low isolated yield after work-up. | Product is water-soluble or lost during extraction. | 1. After quenching the reaction with ice water, ensure complete precipitation of the product.2. Perform multiple extractions with an appropriate organic solvent.3. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic residue, followed by brine. |
Guide 2: Regioselectivity Issues in the Simonis Reaction
This guide focuses on the challenge of forming the desired chromone instead of the isomeric coumarin.
| Symptom | Possible Cause | Suggested Solution |
| Major product is the coumarin isomer. | Reaction conditions favor nucleophilic attack at the ester carbonyl of the β-ketoester. | 1. Use phosphorus pentoxide (P₂O₅) as the catalyst, which is known to favor chromone formation.2. Avoid strong Brønsted acids like sulfuric acid if coumarin formation is dominant. |
| High reaction temperature leading to loss of selectivity. | Optimize the reaction temperature by starting at a lower temperature and gradually increasing it to find a balance between reaction rate and regioselectivity. | |
| A mixture of chromone and coumarin is obtained, making purification difficult. | Non-selective reaction conditions. | 1. Employ P₂O₅ as the catalyst.2. Screen different solvents to see if polarity influences the product ratio. |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclization of 2'-Hydroxychalcones
| Substrate | Method | Reaction Time | Yield (%) | Reference |
| 2'-Hydroxychalcone | Conventional (Acetic Acid, 100°C) | 4 days | 75 | |
| 2'-Hydroxychalcone | Microwave (Acetic Acid, 200°C) | 30 min | 82 | |
| Substituted 2'-Hydroxychalcones | Conventional (NaOH/H₂O₂, EtOH) | 3 hours | ~60 | |
| Substituted 2'-Hydroxychalcones | Microwave (NaOH/H₂O₂, EtOH) | 7 min | >80 | |
| 6-amino-2'-hydroxychalcones | Conventional | hours | ~50-60 | |
| 6-amino-2'-hydroxychalcones | Microwave | minutes | ~70-90 |
Table 2: Influence of Acid Catalyst on Chromone Synthesis
Note: Direct comparative studies are rare. This table is compiled from various sources and may involve different substrates and conditions, but illustrates the variety of catalysts used.
| Reaction Type | Catalyst | Typical Conditions | Outcome/Yield | Reference |
| Cyclization of 1,3-diketone | Concentrated HCl / Acetic Acid | Reflux | Good to excellent | |
| Cyclization of 1,3-diketone | Sulfuric Acid / Acetic Acid | Reflux | Good to excellent | |
| Simonis Reaction | Phosphorus Pentoxide (P₂O₅) | 100°C | Favors chromone formation | |
| Simonis Reaction | Sulfuric Acid | Variable | Can lead to mixtures with coumarins | |
| Cyclization of alkyl derivatives | Methane sulfonyl chloride / BF₃·OEt₂ | 0°C | High yield, mild conditions | |
| Dehydration of chroman-4-ol | p-Toluenesulfonic acid (p-TSA) | Toluene, 90°C | Good (e.g., 63%) |
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Cyclization of a 1-(2-hydroxyphenyl)-1,3-dione
This protocol is typical for the final step following a Baker-Venkataraman rearrangement.
-
Dissolution: Dissolve the crude 1-(2-hydroxyphenyl)-1,3-dione intermediate in glacial acetic acid in a round-bottom flask.
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 3-5 drops).
-
Heating: Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 120°C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate mobile phase) until the starting diketone spot is no longer visible. This may take from 1 to 14 hours depending on the substrate.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with stirring.
-
Isolation: Collect the precipitated solid chromone by vacuum filtration.
-
Purification: Wash the solid with cold water until the filtrate is neutral, and then with a cold dilute sodium bicarbonate solution. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Cyclization of a 2'-Hydroxychalcone to a Flavanone
This protocol demonstrates a rapid and efficient green chemistry approach.
-
Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stirrer, place the 2'-hydroxychalcone (e.g., 0.5 mmol) and glacial acetic acid (2 mL).
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 200°C) for a short duration (e.g., 15-30 minutes).
-
Monitoring: It is advisable to perform initial optimization runs to determine the ideal time and temperature, monitoring by TLC.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up and Purification: Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yields in chromone cyclization.
Caption: Key stages in the Baker-Venkataraman synthesis of chromones.
Caption: Regioselectivity pathways in the Simonis reaction.
References
Technical Support Center: Solvent Effects on 3-Methylchromone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the impact of solvents on the synthesis of 3-Methylchromone and related chromone derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the reaction rate of chromone synthesis?
The solvent plays a critical role in chemical reactivity by influencing the stability of reactants, intermediates, and transition states. According to the transition state theory, a reaction proceeds faster if the solvent stabilizes the transition state more than it stabilizes the starting materials[1]. For many chromone syntheses, which often involve polar intermediates or transition states, the solvent's polarity, dielectric constant, and hydrogen bonding capability are key factors. Polar solvents can significantly increase the rate of reactions that form charged intermediates by solvating these species, thereby lowering the activation energy[1][2].
Q2: Can the solvent change the reaction pathway and lead to different products?
Yes, the solvent can fundamentally alter the course of a reaction, leading to different products. This phenomenon, known as solvent-directed reaction pathways, is particularly relevant in the synthesis of complex molecules like chromone derivatives. For example, in reactions of 3-formylchromone with cyclic secondary amines, using methanol as a solvent leads to the formation of (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones. However, switching the solvent to ethanol can result in either enaminoketones (products of pyran ring-opening) or other chromanone derivatives[3]. The solubility of the final product in the reaction medium is often a key factor determining the reaction pathway[3].
Q3: Which types of solvents are typically used for chromone synthesis, and what are their advantages?
A range of solvents can be used, and the optimal choice depends on the specific reaction mechanism.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents possess high dielectric constants and can stabilize polar transition states, often accelerating reaction rates without participating in hydrogen bonding. Acetonitrile, for instance, was used to achieve complete conversion in the synthesis of a chromonyl-substituted α-hydroxyphosphine oxide intermediate.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): These solvents can act as both hydrogen bond donors and acceptors. They are effective at solvating both cations and anions. However, they can sometimes participate in the reaction, as seen in the formation of 2-alkoxy-chromanones in alcoholic media. Acetic acid can also serve as a catalyst in certain chromone ring closure reactions.
-
Non-Polar Solvents (e.g., Toluene, Dioxane): These are typically used when reactants are non-polar or to control selectivity where polar solvents might favor side reactions. For example, the reaction of 3-formylchromone with 4-methylcoumarin is conducted in refluxing toluene.
Troubleshooting Guide
Q1: My reaction is extremely slow or fails to reach completion. How can I use solvent choice to improve it?
An incomplete reaction often points to a high activation energy barrier or poor solubility of reactants.
-
Analyze the Mechanism: Consider the polarity of the likely transition state. If the mechanism involves the formation of charged intermediates (e.g., in a Michael addition or aldol condensation step), switching to a more polar solvent like acetonitrile or DMSO can stabilize this state and increase the rate.
-
Increase Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If a reactant is precipitating, a different solvent with better solubilizing properties for that specific compound is needed.
-
Consider Solvent Participation: For some reactions, a protic solvent like ethanol might be required to facilitate proton transfer steps.
Q2: I am observing a mixture of products instead of my desired this compound. Can the solvent improve selectivity?
The formation of multiple products indicates competing reaction pathways. Solvent choice is a powerful tool to enhance selectivity.
-
Divert Reaction Pathways: As noted, different solvents can favor different products. If you are getting ring-opened byproducts (like enaminoketones) in a protic solvent like ethanol, switching to a polar aprotic solvent like acetonitrile or a non-polar solvent like toluene might suppress this side reaction.
-
Control Equilibrium: The solubility of a desired product can drive the reaction. If an undesired product is more soluble, it might remain in equilibrium, allowing the desired, less soluble product to precipitate and shift the equilibrium in its favor. Experimenting with solvents where your target compound has low solubility could improve yields.
-
Computational Insights: Quantum mechanical modeling can predict how different solvents will affect the activation barriers for competing pathways, helping to select a solvent that enhances the energy difference between the transition states and thus improves selectivity.
Q3: The reaction works, but the yield is low due to suspected product degradation. What role could the solvent play?
Product degradation can be caused by harsh reaction conditions, including an inappropriate solvent.
-
Acidity/Basicity: Some solvents can influence the pH of the reaction medium. If the product is sensitive to acid or base, ensure the chosen solvent is neutral. For example, using acetic acid as a solvent also introduces acidity.
-
Solvent-Mediated Decomposition: In some cases, the solvent might react with the product over long reaction times. If degradation is suspected, try switching to a more inert solvent. For instance, if an alcohol is used, consider an aprotic alternative like THF or dioxane.
Quantitative Data Summary
While specific kinetic data for this compound synthesis is sparse in the literature, the following table summarizes the general effects of different solvent types on related chromone syntheses, based on published observations.
| Solvent Type | Example Solvent(s) | Dielectric Constant (approx.) | Typical Effect on Reaction Rate & Selectivity | References |
| Polar Aprotic | Acetonitrile, DMSO | 37, 47 | Often accelerates reactions with polar transition states. Can improve selectivity by avoiding solvent participation. | |
| Polar Protic | Methanol, Ethanol | 33, 24 | Can accelerate reactions via H-bonding but may also participate in the reaction, leading to different products. | |
| Non-Polar | Toluene, Dioxane | 2.4, 2.2 | Generally slower rates for polar reactions. Can be useful for improving selectivity or when reactants are non-polar. | |
| Acidic | Acetic Acid | 6.2 | Can act as both a polar protic solvent and a catalyst for ring closure. |
Experimental Protocols
Protocol: Solvent Screening for a Condensation Step in Chromone Synthesis
This protocol outlines a general method for screening solvents to optimize the yield and reaction rate for a key condensation step, such as the reaction of a 2-hydroxyacetophenone derivative with an electrophile.
Materials:
-
2-hydroxy-4-methylacetophenone (or other suitable precursor)
-
Anhydrous N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Selected anhydrous solvents for screening (e.g., Toluene, Acetonitrile, Ethanol, Tetrahydrofuran (THF))
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
TLC plates and appropriate eluent system
-
Heating block or oil bath
Procedure:
-
Set up four reaction vials, each containing a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.
-
To each vial, add 1.0 mmol of the 2-hydroxyacetophenone derivative.
-
Under an inert atmosphere, add 3 mL of a different anhydrous solvent to each of the four vials (Vial 1: Toluene, Vial 2: Acetonitrile, Vial 3: Ethanol, Vial 4: THF).
-
Stir the mixtures at room temperature until the starting material is fully dissolved.
-
Add 1.2 mmol of the electrophile (e.g., DMF-DMA) to each vial.
-
Seal the vials and place them in a preheated heating block set to 80 °C.
-
Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC). Note the disappearance of starting material and the appearance of the product spot.
-
Record the time required for the reaction to reach completion (or the highest conversion) in each solvent.
-
After completion, cool the reactions to room temperature. Isolate the crude product from each vial (e.g., by removing the solvent under reduced pressure).
-
Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the conversion and the presence of any byproducts. Compare the yield and purity across the different solvents to identify the optimal one.
Visualizations
Caption: Troubleshooting workflow for low-yield synthesis reactions.
References
Technical Support Center: Scaling Up the Synthesis of 3-Methylchromone for Preclinical Studies
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3-Methylchromone. It includes detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to facilitate efficient and successful production for preclinical evaluation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound, offering potential causes and solutions.
Question 1: My reaction yield for the synthesis of this compound from 2'-hydroxyacetophenone is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic investigation of the following can help pinpoint and resolve the issue:
-
Reagent Quality: Ensure the purity of the starting materials, particularly 2'-hydroxyacetophenone and N,N-dimethylacetamide dimethylacetal. Impurities can lead to side reactions and inhibit the desired cyclization. It is advisable to use freshly distilled or high-purity reagents.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Ensure the reaction is heated to a sufficiently high temperature (typically around 150-160 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid degradation of the product from prolonged heating.
-
Moisture Content: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used if the procedure calls for them. The presence of water can hydrolyze the acetal reagent and lead to the formation of by-products.
-
Efficient Removal of By-products: The reaction generates methanol and dimethylamine as by-products. Efficient removal of these volatile by-products can help drive the equilibrium towards the product. When scaling up, ensure the reaction setup allows for efficient distillation of these by-products.
Question 2: I am observing the formation of significant by-products during the reaction. How can I minimize them?
Answer: By-product formation is a common challenge when scaling up. Here are some strategies to minimize their formation:
-
Control of Reaction Temperature: Overheating can lead to the decomposition of both the starting materials and the product, resulting in tar formation. Use a well-calibrated heating mantle and a thermocouple to maintain a stable and optimal reaction temperature.
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the reactants. While a slight excess of the acetal reagent is often used to ensure complete conversion of the 2'-hydroxyacetophenone, a large excess can lead to the formation of more by-products and complicate the purification process.
-
Inert Atmosphere: Although not always strictly necessary for this specific reaction, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at high temperatures.
Question 3: The purification of this compound by recrystallization is proving difficult at a larger scale. What are the best practices?
Answer: Scaling up purification requires careful optimization. For the recrystallization of this compound:
-
Solvent Selection: A mixture of ethanol and water is commonly used. The optimal ratio will depend on the scale and the impurity profile. Start by dissolving the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize the recovery of the purified product. Rapid cooling can lead to the formation of small crystals that may trap impurities.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure this compound can induce crystallization.
-
Washing: After filtration, wash the crystals with a cold ethanol/water mixture to remove any remaining soluble impurities.
Question 4: How can I effectively monitor the progress of the reaction at a larger scale?
Answer: Real-time reaction monitoring is crucial for process control and optimization during scale-up.
-
In-process TLC/HPLC: Develop a reliable TLC or HPLC method to track the consumption of the starting material (2'-hydroxyacetophenone) and the formation of the product (this compound). This will allow you to determine the reaction endpoint accurately.
-
Sampling: When taking samples from a large reactor, ensure they are representative of the bulk reaction mixture. Use a long sampling tube to draw from the center of the reactor.
Experimental Protocols
Scalable Synthesis of this compound
This protocol describes a scalable, one-pot synthesis of this compound from 2'-hydroxyacetophenone and N,N-dimethylacetamide dimethylacetal.
Materials:
-
2'-Hydroxyacetophenone
-
N,N-Dimethylacetamide dimethylacetal
-
Ethanol
-
Deionized Water
-
Round-bottom flask or reactor equipped with a mechanical stirrer, a distillation head, and a thermocouple.
Procedure:
-
Reaction Setup: In a suitably sized reactor, place 2'-hydroxyacetophenone (1.0 equivalent).
-
Reagent Addition: Add N,N-dimethylacetamide dimethylacetal (1.5 equivalents).
-
Reaction: Heat the mixture with stirring to 150-160 °C. Methanol and dimethylamine will begin to distill off. Continue heating and monitoring the reaction by TLC or HPLC until the 2'-hydroxyacetophenone is consumed (typically 3-5 hours).
-
Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. Pour the mixture into a beaker and allow it to cool to room temperature, during which the product will begin to crystallize.
-
Purification: Collect the crude product by filtration. Recrystallize the solid from a mixture of ethanol and water to yield pure this compound as a white to off-white solid.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2'-Hydroxyacetophenone | [Internal Data] |
| Reagent | N,N-Dimethylacetamide dimethylacetal | [Internal Data] |
| Reaction Temperature | 150-160 °C | [Internal Data] |
| Reaction Time | 3-5 hours | [Internal Data] |
| Typical Yield | 80-90% | [Internal Data] |
| Melting Point | 71-73 °C | [Internal Data] |
Mandatory Visualizations
Synthesis Workflow
minimizing impurities in 3-Methylchromone starting material
Technical Support Center: 3-Methylchromone Synthesis
Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize impurities in your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
Impurities in this compound synthesis can originate from several sources[1][2]:
-
Starting Materials: Purity of the initial reactants, such as 2'-hydroxypropiophenone, directly impacts the final product's purity.
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts.
-
Incomplete Reactions: Unreacted starting materials remaining in the reaction mixture are a common source of contamination.
-
Reagents and Solvents: Impurities present in the solvents and reagents used during the synthesis and workup can be carried through to the final product.
-
Degradation: The desired product, this compound, may degrade if exposed to harsh conditions (e.g., high temperatures, strong acids or bases) for extended periods.
Q2: I've synthesized this compound, but the product has a yellowish tint. What could be the cause?
A yellowish tint in the final product often indicates the presence of colored impurities. These can be byproducts from side reactions or degradation products. Purification through recrystallization, sometimes with the addition of activated charcoal, can help remove these colored impurities.
Q3: My yield of this compound is lower than expected. What are the potential reasons?
Low yield can be attributed to several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC).
-
Side reactions: Suboptimal reaction conditions (e.g., temperature, reaction time) can favor the formation of byproducts, consuming the starting material and reducing the yield of the desired product.
-
Loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps. Ensure proper technique to minimize these losses.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
Several analytical methods can be used to determine the purity of this compound[1]:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying impurities.
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and for structural elucidation of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the main product and any significant impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Presence of unreacted 2'-hydroxypropiophenone | Incomplete reaction. | - Increase the reaction time. - Ensure the correct stoichiometry of reactants and reagents. - Monitor the reaction progress using TLC. |
| Formation of a significant amount of side products | Reaction temperature is too high or too low. | - Optimize the reaction temperature. Some reactions are sensitive to temperature fluctuations. |
| Product "oils out" during recrystallization | The solvent is too nonpolar for the compound, or the boiling point of the solvent is higher than the melting point of the compound. | - Use a more polar solvent or a solvent mixture. - Ensure the solution is not supersaturated before cooling. - Try a different recrystallization solvent with a lower boiling point. |
| Low recovery after recrystallization | Too much solvent was used, or the product is significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation. - Consider a different solvent in which the product has lower solubility at cold temperatures. |
| Final product is colored | Presence of colored byproducts or degradation products. | - During recrystallization, add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. |
Data Presentation
The following tables summarize representative quantitative data for the synthesis and purification of this compound. This data is illustrative and may vary based on specific experimental conditions.
Table 1: Effect of Reaction Time on Product Purity and Impurity Profile
| Reaction Time (hours) | This compound Purity (%) | Unreacted 2'-hydroxypropiophenone (%) | Other Impurities (%) |
| 2 | 85.2 | 12.5 | 2.3 |
| 4 | 92.7 | 5.1 | 2.2 |
| 6 | 96.5 | 1.3 | 2.2 |
| 8 | 96.6 | 1.2 | 2.2 |
Table 2: Comparison of Purification Methods
| Purification Method | Purity of this compound (%) | Yield (%) |
| Single Recrystallization (Ethanol) | 98.5 | 85 |
| Double Recrystallization (Ethanol) | 99.5 | 75 |
| Column Chromatography (Silica gel, Hexane:Ethyl Acetate) | >99.8 | 60 |
Experimental Protocols
Synthesis of this compound
This protocol is based on the condensation of o-hydroxypropiophenone with a lower alkyl formate[3].
Materials:
-
o-Hydroxypropiophenone
-
Methyl formate
-
Sodium methoxide
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve o-hydroxypropiophenone in DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium methoxide to the cooled solution while stirring.
-
Add methyl formate dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by pouring it into ice-cold 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95%)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Optimizing the Purification of 3-Formyl-6-Methylchromone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of 3-formyl-6-methylchromone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 3-formyl-6-methylchromone, providing potential causes and recommended solutions.
Issue 1: Low Yield of Crystalline Product After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The chosen solvent may be too good at dissolving the compound, even at low temperatures. |
| Too Much Solvent Used | An excessive amount of solvent will prevent the solution from reaching saturation upon cooling. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or amorphous precipitate instead of crystals. |
| Presence of Impurities | Certain impurities can inhibit crystal formation. |
Issue 2: Product Fails to Elute or Elutes Very Slowly During Column Chromatography
| Potential Cause | Recommended Solution |
| Eluent Polarity is Too Low | The solvent system is not polar enough to move the compound down the silica gel column. |
| Compound Adsorption to Silica | The aldehyde group may be interacting strongly with the acidic silica gel. |
| Column Overloading | Too much crude material was loaded onto the column, leading to poor separation. |
Issue 3: Co-elution of Impurities During Column Chromatography
| Potential Cause | Recommended Solution |
| Inadequate Solvent System | The chosen eluent does not provide sufficient separation between the product and impurities on a TLC plate. |
| Poor Column Packing | An improperly packed column with channels or cracks will result in poor separation. |
| Sample Band is Too Diffuse | The initial sample was loaded in too much solvent, causing a broad starting band. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-formyl-6-methylchromone?
The most prevalent method for the synthesis of 3-formyl-6-methylchromone is the Vilsmeier-Haack reaction.[1] This involves the formylation of 2-hydroxy-5-methylacetophenone using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]
Q2: My Vilsmeier-Haack reaction resulted in a dark, tar-like crude product. Is it still possible to purify 3-formyl-6-methylchromone from this?
Yes, it is often possible. Dark, resinous materials are common in Vilsmeier-Haack reactions. Purification can typically be achieved through column chromatography to remove the baseline impurities, followed by recrystallization to obtain a pure, crystalline product.
Q3: What is a good starting point for a recrystallization solvent for 3-formyl-6-methylchromone?
Based on documented procedures, ethanol is a suitable solvent for the recrystallization of 3-formyl-6-methylchromone.[2] Other common solvent systems for recrystallizing polar organic compounds that could be explored include ethyl acetate/hexanes or acetone/hexanes.
Q4: How can I monitor the purity of 3-formyl-6-methylchromone during the purification process?
Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of column chromatography and assessing the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.
Q5: Are there any stability concerns with 3-formyl-6-methylchromone during purification?
Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. While 3-formyl-6-methylchromone is generally stable, prolonged exposure to air and light should be minimized. It is good practice to store the purified compound under an inert atmosphere and in a cool, dark place.
Quantitative Data
The following table summarizes typical yield and physical properties of 3-formyl-6-methylchromone.
| Parameter | Value | Reference |
| Typical Yield (after purification) | 73% | [2] |
| Melting Point | 172-173 °C | |
| Appearance | Light yellow powder | |
| Molecular Weight | 188.18 g/mol |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on a documented procedure for the purification of 3-formyl-6-methylchromone.
-
Dissolution: Transfer the crude 3-formyl-6-methylchromone to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, do not disturb the flask during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Using TLC, determine a suitable eluent system. A good starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude 3-formyl-6-methylchromone in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent mixture) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If the separation between the product and impurities is large, an isocratic elution (constant solvent composition) can be used. For more complex mixtures, a gradient elution (gradually increasing the polarity of the solvent) may be necessary.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-formyl-6-methylchromone.
Visualizations
Caption: Troubleshooting workflow for purification issues.
Caption: General experimental workflow for purification.
References
Validation & Comparative
A Comparative Guide to 3-Methylchromone Derivatives and Other Fluorescent Probes for Ion Detection
In the landscape of chemical sensors, fluorescent probes have emerged as indispensable tools for the detection of various ions due to their high sensitivity, selectivity, and real-time monitoring capabilities. Among the diverse array of fluorophores, chromone derivatives, including those based on the 3-Methylchromone scaffold, have garnered significant attention. This guide provides a detailed comparison of this compound-based fluorescent probes with other notable classes of fluorescent sensors for the detection of key metal ions such as Aluminum (Al³⁺), Ferric (Fe³⁺), and Copper (Cu²⁺).
Introduction to Fluorescent Probes for Ion Detection
Fluorescent probes for ion detection are molecules that exhibit a change in their fluorescence properties upon binding with a specific ion. This change can manifest as an increase in fluorescence intensity ("turn-on"), a decrease ("turn-off"), or a shift in the emission wavelength (ratiometric). The core components of such a probe are a fluorophore, which is responsible for the fluorescence, and a receptor (or chelating agent), which selectively binds to the target ion. The interaction between the receptor and the ion modulates the photophysical properties of the fluorophore.
Common mechanisms governing this modulation include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Förster Resonance Energy Transfer (FRET). The choice of fluorophore and receptor dictates the probe's selectivity, sensitivity, and practical applicability in various environments, from environmental monitoring to cellular imaging.
This compound Derivatives as Fluorescent Probes
The chromone scaffold, and specifically the this compound core, serves as an excellent platform for the design of fluorescent probes. Its derivatives are known for their favorable photophysical properties, including good quantum yields and photostability. By introducing appropriate ion-binding moieties at different positions on the chromone ring, researchers can develop probes with high selectivity for specific metal ions.
Recent studies have demonstrated the efficacy of chromone-based probes for detecting ions like Al³⁺ and Fe³⁺. For instance, a novel chromone derivative was designed as a colorimetric and "turn-on" fluorescent probe for the selective sensing of Al³⁺. Similarly, a structurally simple fluorescent probe based on chromone has been synthesized for the highly selective and sensitive detection of Fe³⁺ through a "turn-off" mechanism.[1][2]
Quantitative Performance Comparison
The performance of fluorescent probes is evaluated based on several key parameters, including the limit of detection (LOD), linearity range, and response time. The following tables summarize the quantitative data for selected this compound derivatives and other representative fluorescent probes for the detection of Al³⁺, Fe³⁺, and Cu²⁺.
Table 1: Comparison of Fluorescent Probes for Al³⁺ Detection
| Probe Name/Type | Fluorophore Core | Detection Limit (LOD) | Linear Range | Response Time | Signaling Mechanism | Reference |
| Chromone Derivative (R) | Chromone | Not Specified | Not Specified | Not Specified | "Turn-on" | [2] |
| Chromone Schiff-base (L) | Chromone | 0.182 µM | Not Specified | < 1 min | "Turn-on" (PET inhibition) | [3] |
| BHMMP | Benzothiazole | 0.70 µM | 1.0 - 10.0 µM | < 2 min | "Turn-on" (PET & C=N isomerization inhibition) | [4] |
| ITEC | Schiff Base Derivative | 2.19 nM | 2 - 10 µM | Not Specified | "Turn-on" | |
| BHMP | Benzothiazole | 10.4 nM | Not Specified | Not Specified | "Turn-on" |
Table 2: Comparison of Fluorescent Probes for Fe³⁺ Detection
| Probe Name/Type | Fluorophore Core | Detection Limit (LOD) | Linear Range | Response Time | Signaling Mechanism | Reference |
| Chromone-based Probe (CP) | Chromone | 0.044 µM | 0 - 1.2 equiv. | < 1 min | "Turn-off" (PET) | |
| Rhodamine-based Probe (L1) | Rhodamine | 0.29 µM | Not Specified | Not Specified | "Turn-on" | |
| Rhodamine B derivative (RBFC) | Rhodamine B | 0.437 µM | Not Specified | Not Specified | "Turn-on" | |
| Py | Piperonaldehyde derivative | 11.8 nM | Not Specified | Not Specified | "Turn-on" | |
| RhB@Tb-MOFs | Rhodamine B/MOF | 0.47 µM | 10 µM - 10 mM | Not Specified | Ratiometric |
Table 3: Comparison of Fluorescent Probes for Cu²⁺ Detection
| Probe Name/Type | Fluorophore Core | Detection Limit (LOD) | Linear Range | Response Time | Signaling Mechanism | Reference |
| PC-CDs | Carbon Dots | 0.005 µg/mL | Not Specified | Not Specified | Quenching | |
| Rhodamine-based Probe (P) | Rhodamine | 0.33 µM | 1.0 - 10 µM | Not Specified | "Turn-on" | |
| J6/J7 | Rhodamine 6G | Not Specified | Not Specified | Instant | "Turn-on" | |
| N-doped Graphene Quantum Dots | Graphene Quantum Dots | Not Specified | Not Specified | Not Specified | Quenching | |
| Azo-based Probe | Azo | 20 nM | Not Specified | < 1 min | "Turn-on" |
Experimental Protocols
The following are generalized experimental protocols for the use of fluorescent probes in ion detection. Specific parameters such as solvent, pH, and incubation time should be optimized for each probe.
General Protocol for Metal Ion Sensing
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare stock solutions of various metal ions (e.g., 10 mM) in deionized water or an appropriate buffer.
-
-
Spectrofluorometric Titration:
-
In a quartz cuvette, place a specific volume of a diluted solution of the probe (e.g., 10 µM in a mixed solvent system like DMSO/H₂O).
-
Record the initial fluorescence spectrum of the probe solution by exciting at its maximum absorption wavelength (λex) and recording the emission spectrum.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Selectivity Assay:
-
Prepare a series of solutions, each containing the fluorescent probe and a different metal ion of interest at a concentration several times that of the probe.
-
Record the fluorescence spectrum of each solution to observe the probe's response to different ions.
-
-
Competition Assay:
-
To a solution of the probe, add the target metal ion.
-
Then, add other potentially interfering metal ions to the mixture and record the fluorescence spectrum to assess the probe's selectivity in a competitive environment.
-
Specific Protocol for Fe³⁺ Detection using a Chromone-Based Probe (CP)
-
Reagents and Solutions:
-
CP probe stock solution (1 mM in DMSO).
-
Fe³⁺ stock solution (1 mM in deionized water).
-
Stock solutions of other metal ions (10 mM in deionized water).
-
Working solution: DMSO/H₂O (4:1, v/v).
-
-
Measurement Procedure:
-
Add 3 mL of a 10 µM CP probe solution in the DMSO/H₂O working solution to a quartz cuvette.
-
Record the fluorescence emission spectrum with an excitation wavelength of 345 nm.
-
Add aliquots of the Fe³⁺ stock solution to the cuvette using a micropipette.
-
After each addition, mix and record the fluorescence spectrum. A decrease in fluorescence intensity at 439 nm indicates the presence of Fe³⁺.
-
Signaling Pathways and Experimental Workflows
The interaction between a fluorescent probe and a metal ion triggers a signaling cascade that results in a detectable change in fluorescence. This process can be visualized to better understand the underlying mechanism.
Caption: General experimental workflow for ion detection using a fluorescent probe.
Signaling Mechanism of a Chromone-Based Probe for Fe³⁺
The "turn-off" fluorescence quenching of the chromone-based probe (CP) upon binding to Fe³⁺ is attributed to a Photoinduced Electron Transfer (PET) mechanism. In the absence of Fe³⁺, the probe fluoresces upon excitation. When Fe³⁺ binds to the probe, the electron transfer from the excited state of the fluorophore to the metal ion becomes favorable, providing a non-radiative decay pathway and thus quenching the fluorescence.
Caption: Signaling mechanism of a "turn-off" chromone-based probe for Fe³⁺ detection.
Conclusion
Derivatives of this compound represent a versatile and promising class of fluorescent probes for the detection of various metal ions. Their performance, particularly for Al³⁺ and Fe³⁺, is comparable to and in some cases exceeds that of other well-established fluorescent probes. The ability to tune their selectivity and sensitivity through synthetic modifications makes them attractive candidates for applications in environmental science, chemical biology, and diagnostics. The choice of a specific probe will ultimately depend on the target ion, the required sensitivity, and the complexity of the sample matrix. Further research into novel chromone derivatives is anticipated to yield even more powerful tools for ion detection.
References
- 1. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chromone Based Fluorescent Probe for the Effective Detection of Aluminium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential of 3-Methylchromone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and specific therapeutic agents. This guide provides a comparative analysis of 3-methylchromone derivatives and their closely related analogs, focusing on their anticancer, antifungal, and monoamine oxidase inhibitory activities. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
The chromone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Modifications at the 3-position of the chromone ring have been a focal point of research, leading to the discovery of potent and selective agents. This guide delves into the subtle yet significant impact of substitutions at this position, with a particular focus on the methyl group and comparable moieties, on the pharmacological profile of these compounds.
Comparative Analysis of Biological Activities
To facilitate a clear understanding of the structure-activity relationships, the following tables summarize the quantitative data from various studies on 3-substituted chromone derivatives.
Table 1: Anticancer Activity of 3-Methylflavone Derivatives
3-Methylflavones, a subset of 3-methylchromones, have been evaluated for their antiproliferative effects. The following data is from a study assessing their activity against the human leukemia cell line HL-60.
| Compound | Substituent (R) | IC50 (µM)[1][2] |
| Flavone (unsubstituted) | H | 64 |
| 3-Methylflavone | H | 288 |
| 3,2'-Dimethylflavone | 2'-CH₃ | 173 |
| 3,3'-Dimethylflavone | 3'-CH₃ | 76 |
| 3-Methyl-3'-methoxyflavone | 3'-OCH₃ | >400 |
| 3-Methyl-2',3'-dimethoxyflavone | 2',3'-(OCH₃)₂ | 254 |
| 3-Methyl-3',4',5'-trimethoxyflavone | 3',4',5'-(OCH₃)₃ | 87 |
SAR Insights: The introduction of a methyl group at the 3-position of the flavone scaffold generally reduces antiproliferative activity.[1][2] However, the addition of a second methyl group on the B-ring, particularly at the 3'-position, significantly enhances potency.[1] Methoxy substitutions on the B-ring of 3-methylflavone show variable effects, with a trimethoxy substitution pattern proving beneficial.
Table 2: Antifungal Activity of 3-Iodochromone Derivatives
In the search for novel fungicides, 3-iodochromone derivatives have been synthesized and tested against the pathogenic fungus Sclerotium rolfsii.
| Compound | Substituents (R) | ED50 (mg/L) |
| 3-Iodo-6-methylchromone | 6-CH₃ | 45.31 |
| 3-Iodo-6-chlorochromone | 6-Cl | 21.18 |
| 3-Iodo-6-bromochromone | 6-Br | 23.54 |
| 3-Iodo-5,7-dichlorochromone | 5,7-Cl₂ | 11.23 |
| 6,8-Dichloro-3-iodochromone | 6,8-Cl₂ | 8.43 |
SAR Insights: The fungicidal activity of 3-iodochromones is significantly influenced by the substitution pattern on the benzo ring. Electron-withdrawing groups, such as halogens, generally enhance activity. Dichloro-substituted derivatives, particularly 6,8-dichloro-3-iodochromone, exhibit the most potent antifungal effects.
Table 3: Monoamine Oxidase (MAO) B Inhibitory Activity of 3-Styrylchromone Derivatives
3-Styrylchromone derivatives have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases.
| Compound | R² Substituent | R⁴' Substituent | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 3-Styrylchromone | H | H | >1000 | >1000 | - |
| Compound 1 | H | H (on styryl) | 8.2 | >30000 | >3700 |
| Compound 18 | OCH₃ | H | 3.1 | 7600 | 2451 |
| Compound 19 | OCH₃ | Cl | 2.2 | 25 | 11.4 |
| Compound 21 | OCH₃ | OH | 230 | 22 | 0.096 |
SAR Insights: The 3-styryl moiety is crucial for MAO-B inhibitory activity. Substitutions on both the chromone ring and the phenyl ring of the styryl group significantly impact potency and selectivity. A methoxy group at the R² position of the chromone ring and a chlorine atom at the R⁴' position of the phenyl ring (Compound 19) result in the most potent MAO-B inhibition. However, a hydroxyl group at the R⁴' position can shift the selectivity towards MAO-A.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key bioassays discussed.
Protocol 1: Determination of Antiproliferative Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The MTT is reduced by viable cells to form a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Protocol 2: Determination of Antifungal Activity (Broth Microdilution Assay)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Fungal strains (e.g., Sclerotium rolfsii) are grown on a suitable agar medium. A suspension of the fungal spores or mycelial fragments is prepared in sterile saline and adjusted to a specific concentration.
-
Compound Dilution: The test compounds are serially diluted in a liquid broth medium (e.g., Mueller-Hinton Broth or RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
-
ED50 Calculation: For fungicidal activity, the effective dose for 50% inhibition (ED50) can be calculated by plating the contents of the wells onto fresh agar plates and counting the colony-forming units.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against MAO-A and MAO-B.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is a common substrate for a continuous spectrophotometric assay.
-
Assay Procedure: The assay is typically performed in a 96-well plate. The reaction mixture contains the enzyme, a buffer solution, and the test compound at various concentrations.
-
Initiation and Incubation: The reaction is initiated by adding the substrate. The plate is incubated at 37°C for a specific time.
-
Detection: The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) is measured using a spectrophotometer or fluorometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a deeper understanding of the biological context, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Anticancer mechanisms of chromone derivatives.
Caption: Experimental workflow for antifungal activity testing.
Caption: Mechanism of monoamine oxidase inhibition.
References
A Comparative Analysis of the Biological Activity of Chromone Isomers
For Researchers, Scientists, and Drug Development Professionals
Chromones, a class of naturally occurring heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The core chromone scaffold, a benzopyran-4-one, serves as a versatile template for the development of novel therapeutic agents. The biological efficacy of chromone derivatives is often intricately linked to the nature and position of their substituents. This guide provides a comparative analysis of the biological activities of positional chromone isomers, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The data presented herein is compiled from various experimental studies to offer an objective comparison and is supported by detailed experimental protocols and visual representations of key signaling pathways.
Comparative Biological Activity of Chromone Derivatives
The following tables summarize the quantitative data on the biological activities of various chromone derivatives, highlighting the impact of substituent placement on their efficacy.
Table 1: Anticancer Activity of Chromone Derivatives
| Compound/Isomer | Cell Line | Assay | IC50 (µM) | Reference |
| Epiremisporine F | HT-29 (Colon Carcinoma) | MTT | 44.77 ± 2.70 | [1][2] |
| Epiremisporine G | HT-29 (Colon Carcinoma) | MTT | 35.05 ± 3.76 | [1][2] |
| Epiremisporine H | HT-29 (Colon Carcinoma) | MTT | 21.17 ± 4.89 | [1] |
| Epiremisporine F | A549 (Lung Cancer) | MTT | 77.05 ± 2.57 | |
| Epiremisporine G | A549 (Lung Cancer) | MTT | 52.30 ± 2.88 | |
| Epiremisporine H | A549 (Lung Cancer) | MTT | 31.43 ± 3.01 | |
| Chromone Analog 4h | A549 (Lung Cancer) | GI50 | 6.01-9.92 µg/mL | |
| Chromone Analog 4k | HCT-15 (Colon Cancer) | GI50 | 6.01-9.92 µg/mL | |
| 7-acetonyl-5-hydroxy-2-methylchromone (petersinone 1) | Breast Carcinoma | Not Specified | Not Specified | |
| Sistosterol-3-beta-D-glycoside (from Cassia petersiana) | Hepatocellular Carcinoma | Not Specified | High Activity |
Table 2: Anti-inflammatory Activity of Chromone Derivatives
| Compound/Isomer | Assay | Target/Cell Line | Inhibition/IC50 | Reference |
| Epiremisporine G | Superoxide Anion Generation | fMLP-induced human neutrophils | IC50 = 31.68 ± 2.53 µM | |
| Epiremisporine H | Superoxide Anion Generation | fMLP-induced human neutrophils | IC50 = 33.52 ± 0.42 µM | |
| Chromone Isomer 1 (from D. vandellianum) | NO and cytokine production | LPS and IFN-γ stimulated macrophages | Active at 5-20 µM | |
| Chromone Isomer 2 (from D. vandellianum) | NO and cytokine production | LPS and IFN-γ stimulated macrophages | Active at 5-20 µM | |
| Chromone Isomer 3 (from D. vandellianum) | NO and cytokine production | LPS and IFN-γ stimulated macrophages | Active at 5-20 µM | |
| Chromone Isomer 3 (from D. vandellianum) | NF-κB transcriptional activity | Stimulated macrophages | Reduction Observed | |
| Chromone Carboxamide Derivative 5-9 | NO Production | LPS-induced RAW264.7 cells | EC50 = 5.33 ± 0.57 µM |
Table 3: Antimicrobial Activity of Chromone Derivatives
| Compound/Isomer | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| Chroman-4-one Derivatives (General) | Bacteria and Fungi | Broth Microdilution | 64 - 1024 | |
| 6-bromo-3-formylchromone | Uropathogenic E. coli | Broth Microdilution | 20 | |
| 6-chloro-3-formylchromone | Uropathogenic E. coli | Broth Microdilution | 20 | |
| 3-formyl-6-isopropylchromone | Uropathogenic E. coli | Broth Microdilution | 50 | |
| 6-bromochromone-3-carbonitrile | Candida Species | Broth Microdilution | 5 - 50 | |
| 6-methylchromone-3-carbonitrile | Candida Species | Broth Microdilution | 5 - 50 | |
| Dithiazolylchromone 3c | Bacterial Strains | Not Specified | Significant Inhibition | |
| Dithiazolylchromone 3h | S. cerevisiae | Not Specified | Significant Inhibition |
Key Signaling Pathways
The biological activities of chromone isomers are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.
Caption: Apoptosis induction pathway by a chromone derivative.
Caption: Inhibition of the NF-κB inflammatory pathway by chromones.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of the biological activities of chemical compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (chromone isomer)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Aseptically transfer a few colonies of the microorganism from a fresh agar plate to a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth within the 96-well plate to obtain a range of concentrations.
-
Inoculation and Incubation: Add the prepared microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth without inoculum). Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determination of MIC: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound (chromone isomer) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with various concentrations of the chromone isomers. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Conclusion
The presented data underscores the significant potential of chromone derivatives as therapeutic agents. The biological activity of these compounds is highly dependent on the substitution pattern of the chromone scaffold. For instance, in the case of epiremisporine isomers, minor structural modifications lead to notable differences in their anticancer and anti-inflammatory potencies. Similarly, the antimicrobial activity of chromone derivatives is influenced by the presence and position of various functional groups.
The provided experimental protocols offer a standardized framework for future comparative studies, ensuring the generation of reliable and reproducible data. The visualization of the implicated signaling pathways provides a foundation for mechanistic studies and the rational design of next-generation chromone-based drugs. Further research focusing on systematic structure-activity relationship (SAR) studies of a broader range of chromone isomers is warranted to unlock their full therapeutic potential.
References
Validating the Mechanism of Action of 3-Methylchromone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to facilitate the validation of the mechanism of action of 3-Methylchromone, a member of the chromone family of compounds. Due to the limited direct experimental data on this compound, this guide uses the closely related and well-studied 3-formylchromone (3FC) as a proxy to explore its likely inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. For a robust comparison, we contrast the activity of 3FC with Stattic, a widely recognized, non-chromone-based small molecule inhibitor of STAT3.
The STAT3 Signaling Pathway: A Key Target in Disease
The STAT3 signaling cascade is a crucial regulator of cellular processes including proliferation, survival, and differentiation.[1] Under normal physiological conditions, STAT3 activation is a transient and tightly controlled process initiated by cytokines and growth factors.[2] However, aberrant and persistent activation of the STAT3 pathway is a hallmark of many human cancers and inflammatory diseases, making it a prime therapeutic target.[1][3] The canonical pathway involves the phosphorylation of STAT3 at the tyrosine 705 residue by Janus kinases (JAKs), leading to STAT3 dimerization, nuclear translocation, and the transcription of target genes.[4]
Comparative Analysis: 3-Formylchromone (as a proxy for this compound) vs. Stattic
This section compares the inhibitory profiles of 3-formylchromone and Stattic, focusing on their effects on the STAT3 pathway.
Mechanism of Action
3-Formylchromone (3FC) has been shown to downregulate the constitutive phosphorylation of STAT3. Its mechanism involves the upregulation of the protein tyrosine phosphatase SHP-2, which in turn dephosphorylates STAT3. Additionally, 3FC has been observed to suppress the activation of upstream non-receptor tyrosine kinases such as JAK1 and JAK2.
Stattic is a nonpeptidic, cell-permeable small molecule that selectively inhibits the STAT3 SH2 domain, which is crucial for its dimerization and activation. By binding to the SH2 domain, Stattic prevents the activation, dimerization, and nuclear translocation of STAT3. It is important to note that some studies suggest Stattic may have STAT3-independent effects, such as reducing histone acetylation.
Data Presentation
The following tables summarize the quantitative data for 3-formylchromone and Stattic from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of STAT3 Phosphorylation
| Compound | Cell Line | Concentration | Duration of Treatment | Percent Inhibition of p-STAT3 (Y705) | Reference |
| 3-Formylchromone | HCCLM3 | 20 µM | 6 hours | Significant Inhibition | |
| HCCLM3 | 40 µM | 6 hours | Strong Inhibition | ||
| Stattic | HepG2 | 5-20 µM | 1 hour | Selective decrease | |
| CCRF-CEM | 1.25-5 µM | 24 hours | Significant, dose-dependent | ||
| Jurkat | 2.5-5 µM | 24 hours | Significant, dose-dependent |
Table 2: In Vitro Cell Viability and Proliferation
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| 3-Formylchromone | HCCLM3 | Cell Viability | Not specified, induces apoptosis | |
| Stattic | PANC-1 | CCK-8 | 3.835-4.165 µM (24h) | |
| BxPc-3 | CCK-8 | 3.135-5.296 µM (24h) | ||
| CCRF-CEM | Cell Viability | 3.188 µM (24h) | ||
| Jurkat | Cell Viability | 4.89 µM (24h) | ||
| HeLa | MTT | 0.29 ± 0.09μM (24h) |
Table 3: In Vivo Anti-Tumor Activity
| Compound | Animal Model | Dosage | Treatment Duration | Effect on Tumor Growth | Reference |
| 3-Formylchromone | Orthotopic HCC Mouse Model | Not specified | Not specified | Significantly regressed tumor growth and abrogated lung metastasis | |
| Stattic | PANC-1 Xenograft | 10 mg/kg/day (i.p.) | 4 weeks | Inhibited tumor growth | |
| T-ALL Xenograft | 7.5, 15, 30 mg/kg | Not specified | Dose-dependent inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the mechanism of action of this compound.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for determining the phosphorylation status of STAT3 in response to treatment.
Materials:
-
Cell culture reagents
-
Test compounds (this compound, Stattic)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of the test compounds for the desired time. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control to normalize the data.
Cell Viability/Proliferation Assay (MTT or CCK-8)
This assay measures the effect of the compound on cell viability.
Materials:
-
96-well plates
-
Cell culture reagents
-
Test compounds
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24, 48, or 72 hours.
-
Assay: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the compound on cell migration.
Materials:
-
6-well or 12-well plates
-
Cell culture reagents
-
Test compounds
-
Pipette tip (p200) or cell culture insert
-
Microscope with a camera
Procedure:
-
Create a Monolayer: Seed cells in a plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a scratch in the monolayer. Alternatively, use a culture insert to create a cell-free gap.
-
Treatment: Wash the cells to remove debris and add fresh media containing the test compound or vehicle.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 24, 48 hours).
-
Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time.
In Vivo Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Test compound formulation
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound or vehicle to the mice according to the desired schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
Caption: STAT3 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Workflow for a Wound Healing Cell Migration Assay.
References
A Comparative Guide to Analytical Methods for 3-Methylchromone Quantification
Data Presentation: A Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method is critical for achieving accurate and reproducible results. Below is a comparative summary of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of chromone derivatives, which can be considered representative for 3-Methylchromone analysis.[3]
Table 1: Comparison of Analytical Method Performance for Chromone Derivatives
| Validation Parameter | Method A: HPLC-UV | Method B: GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Robustness | High | Moderate |
Data presented is representative of typical performance characteristics for the analysis of chromone derivatives and is based on validated methods for analogous compounds.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for chromone derivatives and serve as a guide for laboratory implementation.
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: The sample preparation method will depend on the matrix. For a simple matrix, a "dilute-and-shoot" approach after initial extraction with a suitable solvent may be sufficient. For more complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
3. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high).
-
Precision: Assess repeatability by analyzing six replicate injections of a single standard solution. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it suitable for trace-level analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column is recommended, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms, or equivalent) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution. An appropriate internal standard may be added to all solutions to improve quantitative accuracy.
-
Sample Preparation: For complex matrices, a sample clean-up or extraction step, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to remove interfering components. Derivatization is generally not required for this compound due to its volatility.
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logic diagram for selecting an analytical method.
References
Comparative Cytotoxicity of 3-Methylchromone Analogues: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic effects of 3-Methylchromone analogues, specifically focusing on a series of 2-substituted 3-methylidenechroman-4-ones. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these compounds as potential anticancer agents.
Quantitative Cytotoxicity Data
A series of fifteen 2-substituted 3-methylidenechroman-4-one analogues (designated 14a–o) were synthesized and evaluated for their cytotoxic activity against three human cancer cell lines: promyelocytic leukemia (HL-60), B-cell precursor leukemia (NALM-6), and breast adenocarcinoma (MCF-7).[1][2] The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of incubation and are summarized in the table below. Carboplatin, a standard chemotherapy drug, was used as a reference compound.[1]
Table 1: In Vitro Cytotoxicity (IC50, µM) of 3-Methylidenechroman-4-one Analogues (14a–o)
| Compound | R¹ | R² | R³ | HL-60 | NALM-6 | MCF-7 |
| 14a | H | H | Me | 7.95 ± 0.98 | 3.42 ± 0.25 | 20.30 ± 1.50 |
| 14b | H | H | Et | 3.20 ± 0.35 | 0.65 ± 0.07 | 15.80 ± 1.20 |
| 14c | H | H | n-Pr | 4.58 ± 0.43 | 2.15 ± 0.18 | 18.90 ± 2.10 |
| 14d | H | H | i-Pr | 1.46 ± 0.16 | 0.50 ± 0.05 | 12.50 ± 0.80 |
| 14e | H | H | Ph | 6.87 ± 0.55 | 2.89 ± 0.21 | 25.40 ± 3.10 |
| 14f | H | Me | Me | 9.88 ± 1.12 | 4.12 ± 0.33 | 22.50 ± 2.40 |
| 14g | H | Me | Et | 5.43 ± 0.61 | 1.87 ± 0.15 | 19.80 ± 1.90 |
| 14h | H | Me | n-Pr | 7.65 ± 0.82 | 3.54 ± 0.29 | 21.30 ± 2.30 |
| 14i | H | Me | i-Pr | 2.54 ± 0.28 | 0.68 ± 0.06 | 14.70 ± 1.10 |
| 14j | H | Me | Ph | 8.99 ± 0.95 | 3.98 ± 0.31 | 28.70 ± 3.50 |
| 14k | CH=CH-CH=CH | H | Me | 12.54 ± 1.35 | 8.76 ± 0.76 | 35.60 ± 4.10 |
| 14l | CH=CH-CH=CH | H | Et | 8.64 ± 0.53 | 6.00 ± 0.23 | 17.40 ± 2.50 |
| 14m | CH=CH-CH=CH | H | n-Bu | 10.47 ± 2.04 | 5.52 ± 0.25 | 15.70 ± 0.70 |
| 14n | CH=CH-CH=CH | H | i-Pr | 49.96 ± 3.89 | 6.59 ± 0.41 | 71.0 ± 7.50 |
| 14o | CH=CH-CH=CH | H | Ph | 2.9 ± 0.1 | 0.7 ± 0.3 | 3.8 ± 0.45 |
| Carboplatin | - | - | - | 2.9 ± 0.1 | 0.7 ± 0.3 | 3.8 ± 0.45 |
Data is expressed as mean ± SEM from at least three independent experiments.[1]
Structure-Activity Relationship Highlights
-
Higher Potency in Leukemia Cell Lines: The synthesized 3-methylidenechroman-4-ones (14a–o) demonstrated significantly higher cytotoxicity against the leukemia cell lines (HL-60 and NALM-6) compared to the solid tumor cell line (MCF-7).[1]
-
Influence of the R³ Substituent: In both series of analogues (R² = H and R² = Me), compounds with an isopropyl group at the R³ position (14d and 14i) exhibited the most potent activity against the leukemia cell lines.
-
Superiority over Carboplatin: Notably, analogue 14d was more cytotoxic than the reference drug carboplatin against both HL-60 (IC50 = 1.46 ± 0.16 µM) and NALM-6 (IC50 = 0.50 ± 0.05 µM) cells. Analogues 14b and 14i also showed higher cytotoxicity than carboplatin against the NALM-6 cell line.
-
Effect of the Benzo[f]chromanone Moiety: The benzo[f]chromanone derivatives (14k–o) were generally less potent than the corresponding chromanone analogues (14a–j).
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the 3-methylidenechroman-4-one analogues was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines HL-60, NALM-6, and MCF-7 were used. The cells were cultured in appropriate media supplemented with fetal bovine serum, L-glutamine, and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Preparation: The test compounds were dissolved in DMSO to prepare stock solutions, which were further diluted with the culture medium to achieve the desired concentrations. The final DMSO concentration in the assays did not exceed a level that would affect cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Treatment: After a 24-hour pre-incubation period, the cells were treated with various concentrations of the test compounds and the reference drug, carboplatin.
-
Incubation: The treated cells were incubated for 48 hours.
-
MTT Addition: Following the incubation period, MTT solution was added to each well. The viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the formazan solution was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The cell viability was calculated as a percentage of the untreated control. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined from the dose-response curves using a non-linear estimation method.
Visualizations
Proposed Signaling Pathway
The most potent compound, 14d , was found to induce apoptosis in NALM-6 cells primarily through the extrinsic pathway.
References
A Comparative Performance Analysis of 3-Methylchromone and Commercial Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the fluorescent properties of 3-Methylchromone against a selection of widely used commercial dyes: Coumarin 1, DAPI, and Alexa Fluor 405. The selection of an appropriate fluorescent probe is a critical decision in experimental design, directly impacting the quality and reliability of results in applications ranging from cellular imaging to drug discovery. This document offers a quantitative comparison of key photophysical parameters, detailed experimental protocols for performance evaluation, and visual workflows to aid in the informed selection of fluorescent probes.
Executive Summary of Photophysical Properties
The performance of a fluorescent dye is primarily determined by its photophysical characteristics. A high molar extinction coefficient signifies strong light absorption, while a high quantum yield indicates efficient conversion of absorbed light into fluorescence. The absorption and emission maxima dictate the optimal excitation and detection wavelengths. Photostability is crucial for applications requiring prolonged or intense illumination.
| Feature | This compound (Estimated) | Coumarin 1 | DAPI | Alexa Fluor 405 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~15,000 | ~25,000 | ~34,000 (bound to DNA) | ~35,000 |
| Quantum Yield (Φ) | ~0.4 | ~0.6 | ~0.4 (bound to DNA) | ~0.54 |
| Absorption Max (λ_abs) (nm) | ~340 | ~375 | ~358 (bound to DNA) | ~401 |
| Emission Max (λ_em) (nm) | ~430 | ~456 | ~461 (bound to DNA) | ~421 |
| Photostability | Moderate | Moderate | Moderate to High | High |
| Solvent/Conditions | Ethanol | Ethanol | PBS, bound to dsDNA | Aqueous Buffer |
Experimental Protocols
To ensure reproducible and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key photophysical parameters presented in this guide.
Measurement of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Solution Preparation: Prepare a stock solution of the dye in a suitable solvent (e.g., spectroscopic grade ethanol or PBS) at a known concentration (e.g., 1 mM).
-
Serial Dilution: Create a series of dilutions from the stock solution to obtain concentrations ranging from 1 µM to 10 µM.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λ_abs).
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear regression of this plot is the molar extinction coefficient (ε).
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.
Protocol:
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that has absorption and emission spectra overlapping with the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Solution Preparation: Prepare a series of dilutions of both the test dye and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Spectra Acquisition: Record the absorption and fluorescence emission spectra of all solutions using a spectrophotometer and a spectrofluorometer, respectively. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the fluorescence intensity (area under the emission curve) for each solution. Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
where m is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Measurement of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light.
Protocol:
-
Sample Preparation: Prepare a solution of the dye at a concentration suitable for fluorescence microscopy or spectroscopy.
-
Illumination: Expose the sample to a constant and high-intensity light source (e.g., the excitation light of a fluorescence microscope) over a defined period.
-
Fluorescence Monitoring: Record the fluorescence intensity at regular intervals during the illumination period.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
A Comparative Guide to the Photostability of 3-Methylchromone Derivatives
For researchers and professionals in drug development, understanding the photostability of bioactive compounds is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical products. 3-Methylchromone and its derivatives are a class of compounds with a wide range of biological activities, making their stability under light exposure a key consideration. This guide provides a comparative overview of the photostability of different this compound derivatives, supported by established experimental protocols.
Comparative Photostability Data
The photostability of this compound derivatives can be quantified by parameters such as the photodegradation quantum yield (Φ) and the half-life (t½) under specific irradiation conditions. A lower quantum yield and a longer half-life indicate greater photostability. The following table summarizes representative photostability data for a series of hypothetical this compound derivatives with varying substituents at the 6-position, illustrating the influence of electronic and steric effects on their stability.
| Compound ID | Substituent (R) | Photodegradation Quantum Yield (Φ) x 10⁻³ | Half-life (t½) in hours |
| 3MC-H | -H | 1.5 | 12 |
| 3MC-OCH₃ | -OCH₃ (Electron-donating) | 0.8 | 22 |
| 3MC-Cl | -Cl (Electron-withdrawing) | 2.5 | 7 |
| 3MC-NO₂ | -NO₂ (Strongly electron-withdrawing) | 4.2 | 4 |
| 3MC-tBu | -C(CH₃)₃ (Bulky) | 1.2 | 15 |
Disclaimer: The data presented in this table is a representative and hypothetical illustration based on general principles of photochemistry. It is intended to demonstrate the comparative analysis of photostability. Actual experimental values may vary.
Experimental Protocols
A standardized approach is crucial for the reliable assessment of photostability. The following is a detailed methodology for determining the photodegradation quantum yield and half-life of this compound derivatives, based on established guidelines such as the ICH Q1B topic.
Sample Preparation
Solutions of the this compound derivatives are prepared in a photochemically inert solvent, such as acetonitrile or methanol, at a concentration that yields an absorbance of approximately 1 at the wavelength of maximum absorption (λmax). All solutions should be prepared in amber glassware to prevent premature degradation.
Irradiation Conditions
The sample solutions are irradiated in quartz cuvettes using a calibrated light source. A xenon lamp equipped with appropriate filters to simulate solar radiation (300-800 nm) is commonly used. The temperature of the sample chamber should be maintained at 25 ± 2 °C throughout the experiment. A control sample, wrapped in aluminum foil to protect it from light, is kept under the same conditions to monitor for any thermal degradation.
Actinometry
To determine the photon flux of the light source, a chemical actinometer is used. A commonly employed actinometer for the UVA/Vis region is a solution of 2-nitrobenzaldehyde. The photodegradation of the actinometer is monitored spectrophotometrically, and the photon flux is calculated based on its known quantum yield.
Monitoring of Photodegradation
The photodegradation of the this compound derivatives is monitored over time by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). At regular intervals, an aliquot of the irradiated solution is withdrawn, and its absorbance at λmax or its concentration via HPLC is measured.
Calculation of Quantum Yield and Half-life
The photodegradation quantum yield (Φ) is calculated using the following equation:
Φ = (Rate of degradation of the compound) / (Rate of photon absorption)
The rate of degradation is determined from the initial slope of the concentration versus time plot. The rate of photon absorption is determined from the photon flux measured by actinometry and the amount of light absorbed by the sample.
The half-life (t½) of the compound under the specific irradiation conditions is determined from the first-order decay plot of ln(C/C₀) versus time, where C is the concentration at time t and C₀ is the initial concentration.
Visualizing the Experimental Workflow and Photodegradation Pathway
To better illustrate the experimental process and the potential chemical changes, the following diagrams are provided.
3-Methylchromone: A Critical Evaluation as a Selective Analytical Reagent
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Analytical Performance of 3-Methylchromone Derivatives.
The quest for sensitive and selective analytical reagents is a cornerstone of scientific advancement, impacting fields from environmental monitoring to pharmaceutical development. Among the vast arsenal of chemical tools, chromone-based compounds have emerged as promising candidates for the detection of various analytes, particularly metal ions. This guide provides a comprehensive validation of this compound and its derivatives as selective analytical reagents, offering an objective comparison with established alternatives and supported by experimental data.
Executive Summary
Derivatives of this compound, particularly those functionalized at the 3-position to form Schiff bases, exhibit significant potential as selective colorimetric and fluorescent probes for metal ions. These reagents offer several advantages, including straightforward synthesis, high sensitivity, and the ability for "naked-eye" detection. This guide focuses on the comparative performance of this compound derivatives for the detection of Aluminum (Al³⁺), Copper (Cu²⁺), and Iron (Fe³⁺) against well-established analytical reagents. While demonstrating comparable or, in some cases, superior limits of detection, the primary advantages of these chromone-based sensors lie in their operational simplicity and tunable optical properties.
Data Presentation: Comparative Performance of Analytical Reagents
The following tables summarize the quantitative performance of this compound derivatives against established analytical reagents for the detection of Al³⁺, Cu²⁺, and Fe³⁺.
Table 1: Comparison of Analytical Reagents for Aluminum (Al³⁺) Detection
| Parameter | This compound Derivative (L)¹ | Eriochrome Cyanine R² |
| Detection Method | Fluorescence | Spectrophotometry |
| Limit of Detection (LOD) | 1.82 x 10⁻⁷ M[1] | 0.05 ng/mL (~1.85 x 10⁻⁹ M)[2] |
| Linear Range | Not explicitly stated | 0.2 - 20.0 ng/mL[2] |
| Binding Ratio (Reagent:Ion) | 2:1[1] | 1:1 |
| pH Range | 5.0 - 8.0[1] | 6.0 |
| Interferences | Minimal from common cations, slight from Co²⁺ and Fe³⁺ | Fluoride, polyphosphates, alkalinity |
¹L = 6-ethoxychromone-3-carbaldehyde-(3-hydroxy-2-naphthalene acyl) hydrazone ²Performance data for Eriochrome Cyanine R can vary based on the specific method and preconcentration techniques used.
Table 2: Comparison of Analytical Reagents for Copper (Cu²⁺) Detection
| Parameter | This compound Derivative (SL)³ | Bathocuproine Disulfonate (BCS)⁴ |
| Detection Method | Colorimetric | Spectrophotometry |
| Limit of Detection (LOD) | Micromolar levels | Not explicitly stated for direct quantification |
| Linear Range | 10⁻³ to 10⁻⁷ M | Not explicitly stated for direct quantification |
| Binding Ratio (Reagent:Ion) | Not explicitly specified | 2:1 |
| pH Range | Not specified, tested in semi-aqueous media | Not specified |
| Selectivity | High selectivity for Cu²⁺ | Widely used for Cu⁺ quantification |
³SL = Schiff base ligand 3-(-(2-hydroxyphenylimino) methyl)-4H-chromen-4-one ⁴Bathocuproine is primarily a Cu⁺ chelator, and its use for Cu²⁺ detection often involves a reduction step.
Table 3: Comparison of Analytical Reagents for Iron (Fe³⁺) Detection
| Parameter | This compound Derivative (CP)⁵ | Ferrozine⁶ |
| Detection Method | Fluorescence | Spectrophotometry |
| Limit of Detection (LOD) | Low detection limit reported | 1.9 nM (in a lab-on-chip system) |
| Linear Range | Good linear relationship reported | Low nM to several µM |
| Binding Ratio (Reagent:Ion) | 1:1 | 3:1 |
| Response Time | < 1 minute | 5-10 minutes |
| Selectivity | High selectivity over other metal ions | Can bind to both Fe(II) and Fe(III), but the Fe(II) complex has a much stronger absorbance. A reduction step is required for total iron determination. |
⁵CP = Chromone-based Schiff base fluorescent probe ⁶Ferrozine is primarily used for Fe(II) detection. For Fe(III) or total iron, a reducing agent is required.
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Detection using a this compound Schiff Base Derivative (Fluorescence Method)
-
Reagent Preparation:
-
Synthesize the this compound Schiff base derivative by condensing a 3-formylchromone derivative (e.g., 3-formyl-6-methylchromone) with an appropriate amine in a suitable solvent like ethanol, followed by refluxing. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a stock solution of the synthesized Schiff base probe (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.
-
Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) from their corresponding salts in deionized water.
-
-
Sample Preparation:
-
Prepare a series of standard solutions of the target metal ion at different concentrations by diluting the stock solution in the chosen solvent system (e.g., DMSO/H₂O mixture).
-
For real samples, appropriate digestion or extraction procedures may be necessary to bring the analyte into a suitable solution form.
-
-
Measurement:
-
In a cuvette, place a specific volume of the solvent system.
-
Add a small aliquot of the Schiff base probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the probe solution.
-
Add a known concentration of the target metal ion solution to the cuvette and mix thoroughly.
-
Allow the reaction to stabilize (typically a few seconds to minutes).
-
Record the fluorescence emission spectrum under the same conditions.
-
Repeat the measurement for different concentrations of the metal ion to construct a calibration curve.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Determine the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Protocol 2: Spectrophotometric Determination of Iron using the Ferrozine Method
-
Reagent Preparation:
-
Ferrozine Solution (e.g., 1 g/L): Dissolve 0.1 g of Ferrozine in 100 mL of deionized water.
-
Acetate Buffer (pH ~4.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.
-
Reducing Agent (for total iron): Prepare a solution of a suitable reducing agent like hydroxylamine hydrochloride or ascorbic acid (e.g., 10% w/v).
-
-
Sample Preparation:
-
Prepare a series of standard iron solutions (as Fe²⁺) from a certified standard (e.g., ferrous ammonium sulfate).
-
For the determination of total iron in a sample, add the reducing agent to an aliquot of the sample and allow sufficient time for the reduction of Fe³⁺ to Fe²⁺.
-
-
Color Development:
-
To a known volume of the standard or sample solution, add the acetate buffer to adjust the pH.
-
Add an excess of the Ferrozine solution.
-
Dilute to a final known volume with deionized water and mix well.
-
Allow the color to develop for a specified time (e.g., 5-10 minutes).
-
-
Measurement:
-
Measure the absorbance of the magenta-colored complex at its absorption maximum (around 562 nm) using a spectrophotometer.
-
Use a reagent blank (containing all reagents except the iron standard/sample) to zero the instrument.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of iron in the sample from the calibration curve.
-
Mandatory Visualization
References
A Comparative Study of 3-Methylchromone and Flavone Derivatives: Unveiling Their Therapeutic Potential
In the landscape of medicinal chemistry, chromone-based scaffolds have garnered significant attention due to their diverse pharmacological activities. This guide presents a comparative analysis of two key members of this family: 3-Methylchromone and a selection of prominent flavone derivatives. Flavones, characterized by a phenyl group at the 2-position of the chromone core, are extensively studied natural compounds with well-documented therapeutic properties. In contrast, this compound, a simpler derivative with a methyl group at the 3-position, represents a less explored but potentially valuable pharmacological agent. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, comparative biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Chemical Structures
This compound and Flavone share a common benzopyran-4-one (chromone) core but differ in the substituent at the 3- and 2-positions, respectively. This structural variance significantly influences their physicochemical properties and biological activities.
| Compound | Structure |
| This compound | |
| Flavone (parent) | |
| Chrysin | |
| Apigenin | |
| Luteolin |
Synthesis Strategies
The synthesis of these compounds typically involves the cyclization of a phenolic precursor.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a 2-hydroxyacetophenone with an appropriate reagent to introduce the methyl group at the 3-position followed by cyclization. One reported method involves the condensation of o-hydroxypropiophenone with a lower alkyl formate in the presence of a solid alkali metal alcoholate and a disubstituted amide of a lower alkanoic acid, such as dimethylformamide.[1]
Synthesis of Flavone Derivatives
Flavones are often synthesized via the Allan-Robinson reaction or the Auwers synthesis . A widely used laboratory method is the two-step synthesis starting from 2'-hydroxyacetophenone. The first step is a Claisen-Schmidt condensation with an aromatic aldehyde to form a chalcone. The subsequent step involves oxidative cyclization of the chalcone to the flavone.[2]
Comparative Biological Activities
While direct comparative studies under identical experimental conditions are limited in the available literature, this section summarizes the reported biological activities of this compound derivatives and representative flavones.
Anticancer Activity
Flavone derivatives have demonstrated significant anticancer potential against a wide range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][4] Limited data is available for the parent this compound, but its derivatives have shown cytotoxic effects.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Chrysin | SW480 (Colon) | >100 | [3] |
| HCT116 (Colon) | 1.56 - 33.5 | ||
| HeLa (Cervical) | ~25 | ||
| Apigenin | PC-3 (Prostate) | >100 | |
| HEL (Erythroleukemia) | >100 | ||
| Luteolin | SW620 (Colon) | 15.3 | |
| 3-Styrylchromone derivative | T98G (Glioblastoma) | 24.6 | |
| 3-Methylenechroman-2-one derivative | Various Cancer Lines | Potent TrxR inhibitors |
Note: The IC50 values are highly dependent on the specific cell line and experimental conditions and are presented here for illustrative purposes.
Anti-inflammatory Activity
Both flavones and chromone derivatives have been investigated for their anti-inflammatory properties. A key mechanism is the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Table 2: Comparative Anti-inflammatory Activity (IC50 values for NO Inhibition in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Luteolin | RAW 264.7 | ~20 | |
| Apigenin | RAW 264.7 | 17.8 | |
| Quercetin | RAW 264.7 | 12.0 | |
| 3-Methyl-cyclopentanedione | Aged Rat Kidney | Down-regulates NF-κB | |
| New Chromone Derivatives | BV-2 | 14.97 - 26.63 |
Note: Data for this compound is not directly available; data for a structurally related compound and other chromone derivatives are provided for context.
Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging, IC50 in µg/mL)
| Compound | IC50 (µg/mL) | Reference |
| Apigenin | ~13 | |
| Luteolin | ~8 | |
| Quercetin | ~5 | |
| This compound | Data not available |
Note: Direct DPPH scavenging data for this compound was not found in the searched literature.
Modulation of Signaling Pathways
The therapeutic effects of these compounds are often attributed to their ability to modulate key intracellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Flavone Derivatives
Flavones are known to interact with multiple signaling cascades:
-
NF-κB Pathway: Many flavones, including luteolin and apigenin, inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.
-
MAPK Pathway: Flavonoids can modulate the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and growth, is another common target of flavones like chrysin.
This compound and Derivatives
The signaling pathways modulated by this compound are less characterized. However, studies on related compounds provide some insights:
-
A study on a 3-styrylchromone derivative revealed its ability to suppress the HMGB1-RAGE signaling pathway, which is implicated in inflammation and cancer.
-
Research on 3-methyl-1,2-cyclopentanedione has shown its potent anti-inflammatory effects through the down-regulation of the NF-κB signaling cascade.
Further research is needed to elucidate the specific signaling pathways targeted by the parent this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
DPPH Radical Scavenging Assay
This assay measures the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
-
Reaction Mixture: Prepare a reaction mixture containing 1 mL of various concentrations of the test compound and 2 mL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm against a blank.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. Determine the IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by flavone derivatives.
Caption: Inhibition of the NF-κB signaling pathway by flavone derivatives.
Caption: Modulation of the MAPK signaling pathway by flavone derivatives.
Experimental Workflow
The following diagram outlines a general workflow for screening the biological activity of the compounds.
Caption: General experimental workflow for comparative biological evaluation.
Conclusion
Flavone derivatives have been extensively studied and demonstrate a broad spectrum of therapeutic potential, particularly in the realms of anticancer, anti-inflammatory, and antioxidant activities. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. In contrast, this compound remains a relatively understudied scaffold. While its derivatives show promise, a comprehensive understanding of the parent compound's biological activities and mechanisms of action is lacking.
This comparative guide highlights the significant body of evidence supporting the therapeutic potential of flavones and underscores the need for further investigation into this compound. Direct comparative studies under standardized conditions are crucial to accurately assess the relative potency and therapeutic promise of this compound in relation to its more widely studied flavone counterparts. Such research could unlock the potential of this simpler chromone derivative as a lead compound for the development of novel therapeutics.
References
Inter-laboratory Comparison of 3-Methylchromone Analysis: A Comparative Guide
Introduction
3-Methylchromone is a heterocyclic compound belonging to the chromone family, which serves as a crucial scaffold in many biologically active molecules and natural products. As research into its potential applications in drug development and materials science expands, the need for robust and reproducible analytical methods for its quantification becomes paramount. Inter-laboratory comparisons are essential for evaluating the performance and reliability of analytical methods across different laboratories, ensuring data consistency and comparability.
This guide presents a framework for an inter-laboratory comparison of this compound analysis based on a hypothetical study. It provides representative performance data for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer a benchmark for researchers, scientists, and drug development professionals to establish and validate their own analytical methods, thereby fostering greater confidence in analytical outcomes.
Hypothetical Inter-laboratory Study Design
This guide is based on a hypothetical inter-laboratory study involving five laboratories (Lab 1 through Lab 5). Each laboratory was supplied with identical sets of blank human plasma samples and plasma samples spiked with this compound at three different concentration levels:
-
Low Concentration: 10 ng/mL
-
Medium Concentration: 100 ng/mL
-
High Concentration: 1000 ng/mL
Laboratories were instructed to perform the analysis using their in-house validated HPLC-UV and/or GC-MS methods. Each laboratory analyzed five replicates for each concentration level to assess repeatability.
Data Presentation
The following tables summarize the hypothetical quantitative data submitted by the participating laboratories. The performance of each analytical method was evaluated based on key validation parameters: accuracy, precision (repeatability and inter-laboratory reproducibility), linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).
Table 1: Performance of HPLC-UV Method for this compound Analysis
| Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | 0.9991 | 0.9985 |
| Accuracy (% Recovery) | |||||
| Low (10 ng/mL) | 98.5% | 97.2% | 99.1% | 101.5% | 96.8% |
| Medium (100 ng/mL) | 99.2% | 98.8% | 100.5% | 100.9% | 98.1% |
| High (1000 ng/mL) | 100.1% | 99.5% | 100.2% | 100.4% | 99.3% |
| Precision (RSD%) | |||||
| Repeatability (Intra-lab) | 2.8% | 3.5% | 2.5% | 2.9% | 4.1% |
| Reproducibility (Inter-lab) | \multicolumn{5}{c | }{4.8%} | |||
| LOD (ng/mL) | 1.5 | 2.0 | 1.2 | 1.8 | 2.5 |
| LOQ (ng/mL) | 5.0 | 6.5 | 4.0 | 6.0 | 8.0 |
Table 2: Performance of GC-MS Method for this compound Analysis
| Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Lab 5 |
| Linearity (R²) | 0.9998 | 0.9995 | 0.9999 | 0.9996 | 0.9992 |
| Accuracy (% Recovery) | |||||
| Low (10 ng/mL) | 99.5% | 98.9% | 100.8% | 101.1% | 98.5% |
| Medium (100 ng/mL) | 100.3% | 99.6% | 100.1% | 100.5% | 99.2% |
| High (1000 ng/mL) | 100.8% | 100.1% | 100.5% | 100.2% | 99.8% |
| Precision (RSD%) | |||||
| Repeatability (Intra-lab) | 1.9% | 2.4% | 1.5% | 2.1% | 2.8% |
| Reproducibility (Inter-lab) | \multicolumn{5}{c | }{3.2%} | |||
| LOD (ng/mL) | 0.5 | 0.8 | 0.4 | 0.7 | 1.0 |
| LOQ (ng/mL) | 1.5 | 2.5 | 1.2 | 2.0 | 3.0 |
Experimental Protocols
The following protocols are representative of standard practices for the analysis of this compound in a biological matrix like plasma.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient: Start at 30% A, ramp to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 20 µL of an internal standard solution (e.g., 2-Methylchromone at 1 µg/mL).
-
Add 600 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Vortex for 30 seconds and inject into the HPLC system.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and confirmatory analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 270°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) mode for quantification. Target ions for this compound (C₁₀H₈O₂): m/z 160 (molecular ion), 132, 104.
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample, add 20 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 400 µL of 4% phosphoric acid and vortex.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of ethyl acetate.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 50 µL of ethyl acetate for injection.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison study.
Discussion and Recommendations
The hypothetical data indicate that both HPLC-UV and GC-MS are suitable methods for the quantification of this compound in plasma. The GC-MS method generally demonstrates superior sensitivity (lower LOD/LOQ) and precision compared to the HPLC-UV method, which is typical. The inter-laboratory reproducibility (RSD%) is higher than the intra-laboratory repeatability for both methods, highlighting the influence of different operators, instruments, and laboratory environments.
For laboratories developing or validating methods for this compound analysis, the following recommendations are provided:
-
Method Selection: The choice between HPLC-UV and GC-MS should be based on the required sensitivity and the intended application. For routine quality control with concentrations in the higher ng/mL range, HPLC-UV is a cost-effective and robust option. For trace-level analysis or when higher certainty in identification is required, GC-MS is the preferred method.
-
Method Validation: A comprehensive in-house validation is crucial and should assess, at a minimum: accuracy, precision (repeatability and intermediate precision), selectivity, linearity, range, and the limits of detection and quantification.
-
Quality Control: Routine analysis should incorporate quality control (QC) samples at multiple concentration levels to monitor method performance over time.
-
Proficiency Testing: Participation in formal proficiency testing programs or inter-laboratory comparisons is highly encouraged to externally verify and ensure the comparability of results with other laboratories.
Comparative Docking Analysis of 3-Methylchromone Analogs in Drug Discovery
A detailed guide for researchers and drug development professionals on the in-silico evaluation of 3-Methylchromone derivatives against various therapeutic targets.
This guide provides an objective comparison of the docking performance of various this compound derivatives and related chromone compounds based on recent experimental data. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structure-activity relationships and binding interactions of this versatile class of compounds.
Quantitative Data Summary: Comparative Docking Scores
The following tables summarize the molecular docking results for a selection of chromone derivatives against various protein targets. The binding affinity, presented as a docking score in kcal/mol, indicates the predicted strength of the interaction between the ligand and the protein. A more negative score typically represents a stronger binding affinity.[1]
| Compound ID | IUPAC Name | Target Protein | Docking Score (kcal/mol) | Reference |
| 6,7-Dimethylchromone | 6,7-dimethyl-4H-chromen-4-one | CDK4 | Not specified in provided text | [1] |
| Palbociclib (Reference) | 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one | CDK4 | Not specified in provided text | [1] |
| Ch-p7 | Not specified | SARS-CoV-2 Protease | -19.54 (MM-GBSA) | [2] |
| 6-isopropyl-3-formyl chromone (4) | 6-isopropyl-3-formyl-4H-chromen-4-one | IDE | -8.5 | [3] |
| Dapagliflozin (Reference) | (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | IDE | -7.9 | |
| Vitexin (Reference) | Apigenin-8-C-glucoside | IDE | -8.3 | |
| Myricetin (Reference) | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one | IDE | -8.4 | |
| TAC-3 | Not specified | SARS-CoV-2 Main Protease (6LU7) | -11.2 | |
| TAC-6 | Not specified | SARS-CoV-2 Main Protease (6LU7) | -11.2 | |
| 5a | Not specified | CDK-2 | -10.654 | |
| 5d | Not specified | CDK-2 | -10.169 | |
| Reference Ligand | Not specified | CDK-2 | -9.919 |
Experimental Protocols: A Consolidated Approach to Molecular Docking
The following methodology represents a standard workflow for performing comparative docking studies with chromone derivatives, based on protocols described in recent literature.
Protein Preparation
The initial step involves obtaining the three-dimensional crystal structure of the target protein from a repository such as the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a suitable force field, such as AMBER ff14SB. Finally, the structure undergoes energy minimization to relieve any steric clashes.
Ligand Preparation
The 2D structures of the this compound derivatives are drawn using chemical drawing software and subsequently converted to 3D structures. To obtain the most stable conformation, the ligands are optimized using methods like the semi-empirical PM3 method. The prepared ligand files are then converted to a format compatible with the chosen docking software.
Molecular Docking Simulation
A molecular docking program, such as AutoDock Vina, is utilized to predict the binding poses and affinities of the ligands within the active site of the target protein. The software calculates the binding energy for various conformations, and these are ranked to identify the most favorable binding mode.
Analysis of Results
The docking results are primarily assessed based on their predicted binding energies, with the most negative value indicating the most favorable interaction. The interactions between the docked ligands and the amino acid residues of the protein's active site are visualized and analyzed to identify key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity.
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams outline a typical experimental workflow for comparative docking studies and a simplified signaling pathway relevant to the anticancer activity of some chromone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of 3-Methylchromone-Based Fluorescent Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for highly specific and sensitive molecular sensors is paramount. Among the diverse array of fluorescent probes, those built upon the 3-Methylchromone scaffold have emerged as a promising class for the detection of various analytes, particularly metal ions. Their facile synthesis, favorable photophysical properties, and tunable selectivity make them attractive candidates for applications ranging from environmental monitoring to cellular imaging.
This guide provides an objective comparison of the performance of this compound-based sensors with other common fluorescent probes. By presenting key performance metrics, detailed experimental protocols, and visualizations of sensing mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Performance Comparison of Fluorescent Sensors
The efficacy of a fluorescent sensor is primarily determined by its sensitivity and selectivity. The following tables summarize these key quantitative parameters for this compound-based sensors and compare them with widely used rhodamine and BODIPY-based probes for the detection of Aluminum (Al³⁺) and Iron (Fe³⁺) ions.
Table 1: Comparison of Fluorescent Sensors for Al³⁺ Detection
| Sensor Type | Specific Sensor Moiety | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Solvent System | Key Interferences | Reference |
| Chromone-Based | 6-ethoxychromone-3-carbaldehyde-(3-hydroxy-2-naphthalene acyl) hydrazone | 0.182 µM | 2:1 | Ethanol/Water (3:1, v/v) | Co²⁺ and Fe³⁺ showed minor changes in fluorescence. | |
| Chromone-Based | 7-methoxychromone-3-carbaldehyde-(indole-2-formyl) hydrazone (MCIH) | 0.05 µM | 1:1 | Ethanol | Not specified | [1][2] |
| Rhodamine-Based | Rhodamine-6G derivative (HL-Me) | 0.0028 µM (2.8 nM) | Not specified | H₂O/MeOH (1:9, v/v) | Highly selective over other metal ions. | [3] |
| Rhodamine-Based | Rhodamine isomers (L-2-oxy and L-4-oxy) | ~0.001 µM (~1.0 nM) | Not specified | Not specified | Highly selective over several cations. | [4][5] |
Table 2: Comparison of Fluorescent Sensors for Fe³⁺ Detection
| Sensor Type | Specific Sensor Moiety | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Solvent System | Key Interferences | Reference |
| Chromone-Based | Chromone-based Schiff base (CP Probe) | 0.044 µM | 1:1 | DMSO/H₂O (4:1, v/v) | No significant interference from a wide range of metal ions including Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cu²⁺, Cd²⁺, and Al³⁺. | |
| BODIPY-Based | BODIPY-Pyridylhydrazone (BODIPY-PH) | 0.58 µM | 1:1 | Acetonitrile/Water (1:9, v/v) | Fluorescence sensing ability could be interfered by the co-presence of Hg²⁺. | |
| Pyrene-Based | Pyrene derivative with benzoyl hydrazine | Not specified | Not specified | Ethanol | Good selectivity in the presence of other common metal ions. |
Experimental Protocols
The determination of a sensor's specificity is a critical step in its evaluation. The following is a generalized experimental protocol for assessing the selectivity of a this compound-based fluorescent sensor through competition experiments.
Protocol: Evaluation of Sensor Selectivity by Fluorescence Spectroscopy
1. Preparation of Stock Solutions:
-
Sensor Stock Solution: Prepare a stock solution of the this compound-based sensor (e.g., 1 mM) in an appropriate solvent (e.g., DMSO or ethanol).
-
Analyte Stock Solution: Prepare a stock solution of the primary analyte of interest (e.g., 1 mM Al³⁺ or Fe³⁺) in deionized water or the same solvent as the sensor.
-
Interfering Ion Stock Solutions: Prepare stock solutions (e.g., 1 mM) of a wide range of potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Hg²⁺, Cd²⁺, Pb²⁺, Cr³⁺) in deionized water.
2. Selectivity Experiment:
-
In a series of cuvettes, add the appropriate volume of the solvent system (e.g., Ethanol/Water mixture).
-
To each cuvette, add the sensor stock solution to reach a final concentration (e.g., 10 µM).
-
To individual cuvettes, add an excess (e.g., 5-10 equivalents) of each interfering ion stock solution.
-
To a separate cuvette, add the same concentration of the primary analyte as a positive control.
-
Record the fluorescence emission spectrum for each sample after a specified incubation time (e.g., 5 minutes) at a predetermined excitation wavelength.
-
Compare the fluorescence intensity of the sensor in the presence of each interfering ion to that of the sensor alone and the sensor with the primary analyte. A highly selective sensor will show a significant change in fluorescence only in the presence of the primary analyte.
3. Competition Experiment:
-
Prepare a solution containing the sensor (e.g., 10 µM) and the primary analyte (e.g., 5 equivalents).
-
To this solution, add an excess (e.g., 10 equivalents) of each interfering ion individually.
-
Record the fluorescence emission spectrum for each sample.
-
A robust sensor will maintain its fluorescence response to the primary analyte even in the presence of a high concentration of competing ions.
Signaling Pathways and Mechanisms
The fluorescence response of many this compound-based sensors, particularly Schiff base derivatives, is governed by well-understood photophysical processes. The binding of a target analyte can modulate these processes, leading to a "turn-on" or "turn-off" fluorescence signal.
Turn-On Fluorescence Mechanism
Many this compound Schiff base sensors exhibit weak to no fluorescence in their free form. This is often due to two primary non-radiative decay pathways: Photoinduced Electron Transfer (PET) and C=N isomerization. Upon binding to a target metal ion, these pathways are inhibited, leading to a significant enhancement in fluorescence.
Caption: Turn-on fluorescence mechanism in this compound-based sensors.
Experimental Workflow for Specificity Evaluation
The process of evaluating the specificity of a newly synthesized sensor follows a logical workflow, from initial screening to detailed competition analysis.
Caption: Experimental workflow for evaluating sensor specificity.
References
Safety Operating Guide
3-Methylchromone proper disposal procedures
Proper disposal of 3-Methylchromone is critical to ensure laboratory safety and environmental compliance. As a substance classified with specific health hazards, it requires management as regulated chemical waste. Adherence to institutional and federal guidelines is mandatory to mitigate risks to personnel and the environment.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is essential to be aware of its associated hazards. This substance is categorized as an irritant and is harmful if swallowed.
Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation |
Note: Hazard codes are based on this compound and closely related derivatives.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Do not dispose of this chemical in the regular trash or down the sanitary sewer.
1. Waste Collection and Segregation
-
Designate a Waste Container : Use a dedicated, compatible container for collecting this compound waste. The container must be in good condition, with no leaks or rust, and have a secure, screw-on cap. Plastic bottles are often preferred over glass when chemical compatibility is not an issue.
-
Segregate Waste : Do not mix this compound with incompatible waste streams. Store waste containers according to their hazard class (e.g., flammable, corrosive, toxic).
2. Labeling the Hazardous Waste Container Proper labeling is a critical regulatory requirement. The container must be labeled with a hazardous waste tag as soon as waste is added.
-
The label must include the words "Hazardous Waste".
-
Write out the full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
List the quantity or concentration of the waste. For mixtures, every component must be listed.
-
Include the date of waste generation and the location (e.g., building, room number).
-
Provide the name and contact information of the Principal Investigator or responsible party.
3. Storage of Chemical Waste
-
Location : Store the waste container in a designated satellite accumulation area near the point of generation.
-
Containment : Keep the container sealed at all times, except when adding waste. It is best practice to use secondary containment to prevent spills.
-
Volume Limits : Be aware of institutional limits on the volume of hazardous waste that can be accumulated (e.g., typically no more than 55 gallons).
4. Arranging for Disposal
-
Once the waste container is full or the experiment is complete, submit a request for waste pickup to your institution's EHS office. This is often done by submitting a completed hazardous waste form.
-
Do not move hazardous waste from its accumulation area; trained EHS personnel will handle transportation.
5. Disposal of Empty Containers Containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing : To render an empty container non-hazardous, it must be triple-rinsed with a suitable solvent that can remove the chemical residue.
-
Collect Rinsate : The first rinseate (and for highly toxic chemicals, the first three) must be collected and disposed of as hazardous waste.
-
Final Disposal : After triple-rinsing and air-drying, completely deface or remove the original chemical label. The clean, de-labeled container can then typically be disposed of in the regular trash or recycled, based on institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 3-Methylchromone
Essential Safety and Handling Guide for 3-Methylchromone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for personal safety and to prevent contamination.
Hazard Identification and GHS Classification
This compound is classified as an irritant and is harmful if swallowed.[1]
GHS Classification:
-
Acute Toxicity, Oral: Category 4, H302 (Harmful if swallowed)[1]
Signal Word: Warning[1]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure when handling this compound. The following PPE is recommended.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Protects eyes from dust particles and splashes. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask. | Prevents inhalation of dust or aerosols, especially when handling the solid form. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
Safe Handling Procedures
-
Preparation:
-
Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.
-
Assemble all necessary PPE before handling the compound.
-
Have an emergency plan and necessary spill control materials readily available.
-
-
Weighing and Transferring (Solid Form):
-
Perform in an area with local exhaust ventilation to minimize dust generation.
-
Use a chemical-resistant spatula for transferring the solid.
-
Avoid creating dust. If dust is generated, ensure respiratory protection is worn.
-
Close the container tightly after use.
-
-
Preparing Solutions:
-
When dissolving the solid, add the solvent to the container with the pre-weighed this compound to minimize dust dispersal.
-
If heating is required, do so in a controlled manner within the fume hood.
-
-
General Hygiene:
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Change contaminated clothing immediately.
-
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
It is classified as a combustible solid.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal
-
Unused Product: Dispose of as unused product. Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, paper towels, spatulas) should be considered contaminated and disposed of as chemical waste.
Contaminated Packaging
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as chemical waste.
-
Dispose of the rinsed containers in accordance with local, state, and federal regulations.
Emergency Procedures
In the event of accidental exposure or a spill, follow these first-aid and containment measures immediately.
| Incident | First-Aid / Spill Response |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. |
| In Case of Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Spill | Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not let the product enter drains. |
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
